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  • Product: N-(2-hydroxyethyl)aspartic acid
  • CAS: 125677-11-4

Core Science & Biosynthesis

Foundational

Next-Generation Biodegradable Chelants: A Technical Whitepaper on N-(2-hydroxyethyl)aspartic Acid

Executive Summary The transition toward sustainable industrial chemistry has necessitated the replacement of persistent chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), with biodegradable alternatives. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable industrial chemistry has necessitated the replacement of persistent chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), with biodegradable alternatives. N-(2-hydroxyethyl)aspartic acid (CAS: 125677-11-4) has emerged as a highly effective, environmentally benign complexing agent. By leveraging an aspartic acid backbone substituted with a 2-hydroxyethyl group, this molecule achieves high stability constants with transition metals while remaining susceptible to rapid microbial degradation.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the physicochemical properties, synthesis workflows, and industrial applications of N-(2-hydroxyethyl)aspartic acid.

Physicochemical Profiling and Structural Logic

Understanding the baseline properties of N-(2-hydroxyethyl)aspartic acid is critical for predicting its behavior in aqueous systems and biological matrices. The presence of the 2-hydroxyethyl group provides a secondary coordination site (via the hydroxyl oxygen), which enhances the stability of the chelate complex through the chelate effect, effectively wrapping the metal ion in a thermodynamically favorable coordination sphere.

Quantitative Data Summary

The following table consolidates the computed physicochemical properties essential for formulation and stoichiometric calculations[1].

PropertyValueSource / Verification
Chemical Name N-(2-hydroxyethyl)aspartic acid
CAS Registry Number 125677-11-4
Molecular Formula C₆H₁₁NO₅
Molecular Weight 177.16 g/mol
Topological Polar Surface Area 107 Ų
XLogP3 (Lipophilicity) -4.0

Mechanisms of Action: Chelation and Biodegradability

The causality behind the selection of N-(2-hydroxyethyl)aspartic acid over traditional chelants lies in its dual-functionality: robust metal sequestration and programmed enzymatic susceptibility .

Traditional chelants like EDTA accumulate in the environment because their molecular geometry prevents microbial enzymes from effectively attacking the carbon-nitrogen bonds. In contrast, aspartic acid derivatives are designed so that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on at least one carboxyl carbon atom of the aspartic acid group. This specific electronic configuration acts as an electrophilic target for microbial enzymatic attack, ensuring rapid biodegradation under standard environmental conditions (e.g., ASTM D-2667-89 testing) [2].

BiodegradationLogic A N-(2-hydroxyethyl)aspartic acid (Aspartic Backbone) B Metal Ion Coordination (Ca2+, Mg2+, Cu2+) A->B C Stable Chelate Complex (Thermodynamic Sink) B->C D Microbial Enzymatic Attack (LUMO on Carboxyl Carbon) C->D E Complete Biodegradation (Environmentally Benign) D->E

Figure 1: Logical flow of metal coordination followed by LUMO-dependent microbial degradation.

Synthetic Methodology: Lanthanide-Catalyzed Michael Addition

The industrial synthesis of N-(2-hydroxyethyl)aspartic acid relies on the Michael addition of ethanolamine to maleic acid (or its salts). To achieve high yields and regioselectivity, a lanthanide catalyst (typically La³⁺) is employed.

To ensure the trustworthiness of this workflow, the protocol below integrates a self-validating catalyst recovery loop . By precipitating the lanthanide as a carbonate, we prevent heavy metal contamination in the final product and validate the economic viability of the synthesis [3].

Protocol 1: Synthesis and Catalyst Recovery Workflow
  • Reagent Preparation: Dissolve maleic acid in an aqueous alkaline solution (NaOH) to form the maleate salt. Add a stoichiometric equivalent of ethanolamine.

  • Catalytic Initiation: Introduce the La³⁺ catalyst. Maintain the reaction mixture at a pH > 9.0 and a temperature of 80–90°C.

  • Reaction Monitoring (Self-Validation Step): Continuously monitor the reaction via UV-Vis spectroscopy. The disappearance of the maleate double bond absorption peak confirms the completion of the Michael addition.

  • Catalyst Precipitation: Add a carbonate source (e.g., Na₂CO₃) and a secondary chelating agent to the reaction matrix. This selectively forces the precipitation of lanthanide carbonate.

  • Recovery and Titration: Filter the lanthanide carbonate precipitate. Crucial validation: Perform a complexometric titration on the supernatant using a standardized EDTA solution to quantify residual La³⁺. A residual concentration of <10 ppm validates the efficiency of the recovery step.

SynthesisWorkflow S1 Maleic Acid / Maleate Salts Rxn Michael Addition (Alkaline Conditions, 85°C) S1->Rxn S2 Ethanolamine S2->Rxn Cat Lanthanide Catalyst (La3+) Cat->Rxn Prod N-(2-hydroxyethyl)aspartic acid Rxn->Prod Rec Catalyst Recovery (Carbonate Precipitation) Rxn->Rec Rec->Cat Recycle La3+

Figure 2: Lanthanide-catalyzed Michael addition with a self-validating catalyst recovery loop.

Industrial Applications: Alkaline Peroxide Mechanical Pulping

In the pulp and paper industry, transition metals (Fe, Cu, Mn) catalyze the rapid decomposition of hydrogen peroxide (H₂O₂), leading to inefficient bleaching and severe cellulose fiber degradation. N-(2-hydroxyethyl)aspartic acid is utilized in the pre-refining impregnation stage to sequester these metals [4].

The causality here is mechanical: by chelating the metals before the refining stage, the structural integrity of the lignocellulosic matrix is preserved, which directly translates to lower energy consumption during mechanical refining.

Protocol 2: Wood Chip Impregnation and Bleaching
  • Impregnation Formulation: Prepare a solution containing 5 wt% of a non-ionic surfactant (derived from vegetable oil and sugar) and 2 kg/ton of N-(2-hydroxyethyl)aspartic acid.

  • Matrix Saturation: Apply the impregnation system to 20 g of dry wood chips. Pre-heat the chips in a microwave oven at high power for 1 minute to open the pore structures, ensuring deep penetration of the chelant.

  • Mechanical Refining: Process the impregnated chips through a refiner. Self-Validation Step: Continuously log the refiner's energy consumption (kWh/ton). A successful impregnation is validated by a measurable drop in energy usage compared to an untreated control.

  • Alkaline Peroxide Bleaching: Transfer the refined pulp to a plastic vessel. Adjust the consistency to 20%. Add H₂O₂ (55 kg/ton ) and NaOH (24 kg/ton ). Incubate in a water bath at 85°C for 40 minutes.

  • Quality Assurance: Measure the final pulp freeness (Canadian Standard Freeness, CSF) and ISO brightness. An increase in pulp freeness validates that the chelant successfully prevented radical-induced fiber cleavage.

BleachingWorkflow W1 Wood Chips Preparation (Microwave Pre-treatment) W2 Impregnation System (Chelant + Surfactant) W1->W2 W3 Mechanical Refining (Energy Logging) W2->W3 W4 Alkaline Peroxide Bleaching (H2O2, NaOH, 85°C) W3->W4 W5 High Freeness Pulp (Preserved Fiber Integrity) W4->W5

Figure 3: Workflow for wood chip impregnation and alkaline peroxide bleaching.

Conclusion

N-(2-hydroxyethyl)aspartic acid represents a critical advancement in green coordination chemistry. By rationally designing a molecule that combines the thermodynamic stability of a multi-dentate chelate with the enzymatic vulnerability of an aspartic acid backbone, industrial processes can maintain high efficiency without incurring long-term environmental debt. Whether deployed in catalyst recovery systems or high-yield pulp bleaching, its implementation is a self-validating upgrade over legacy chelants like EDTA.

References

  • National Center for Biotechnology Information (PubChem). "N-(2-hydroxyethyl)aspartic acid - CID 12168025." PubChem Database. Available at:[Link]

  • Google Patents. "Determination of Biodegradability of Asparagic Acid Derivatives, Degradable Chelate Formators, Uses and Compositions Thereof." Patent DE69515671T3.
  • Google Patents. "Catalyst Recovery Process." Patent FI122828B.
  • Google Patents. "Impregnation System and its Use." Patent FI125172B.
Exploratory

Comprehensive Physicochemical and Thermodynamic Solubility Profile of N-(2-hydroxyethyl)aspartic Acid

Executive Summary In the landscape of drug development, formulation science, and advanced chelation therapies, understanding the precise physicochemical properties of active molecules and excipients is paramount. N-(2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, formulation science, and advanced chelation therapies, understanding the precise physicochemical properties of active molecules and excipients is paramount. N-(2-hydroxyethyl)aspartic acid (HEAA) is a highly functionalized, non-canonical amino acid derivative. By appending a 2-hydroxyethyl moiety to the secondary amine of the aspartic acid backbone, the molecule exhibits a unique thermodynamic solubility profile driven by complex hydrogen-bonding networks and zwitterionic equilibria.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind HEAA's molecular weight and solubility, and establish a self-validating, field-proven protocol for determining its thermodynamic solubility across varying physiological conditions.

Molecular Weight and Physicochemical Profiling

To predict how a molecule behaves in a biological system or an aqueous formulation, we must first isolate its core physicochemical metrics.

Quantitative Data Summary

The following table consolidates the foundational chemical identifiers and computed properties of HEAA[1].

PropertyValue / Description
IUPAC Name (2S)-2-(2-hydroxyethylamino)butanedioic acid
CAS Registry Number 125677-11-4
Chemical Formula C₆H₁₁NO₅
Molecular Weight 177.16 g/mol
Exact Mass 177.0637 Da
Topological Polar Surface Area (TPSA) 107 Ų
Structural Classification Secondary amine, dicarboxylic acid, primary alcohol
The Causality of Molecular Structure on Solvation

HEAA’s molecular weight of 177.16 g/mol places it well within the optimal range for small-molecule permeability and high aqueous solubility[1]. However, its solubility is not merely a function of its size; it is dictated by its functional groups. The addition of the 2-hydroxyethyl group introduces a primary hydroxyl (-OH) moiety. This acts as both a strong hydrogen-bond donor and acceptor, disrupting the rigid crystal lattice energy typically seen in pure amino acids and significantly increasing favorable solute-solvent interactions in water.

Solubility Thermodynamics and the Isoelectric Point

Because HEAA contains two carboxylic acid groups (acidic) and one secondary amine (basic), it is an amphoteric molecule. In aqueous solutions, it exists primarily as a zwitterion—a molecule with distinct positive and negative electrical charges, but an overall net charge of zero at a specific pH[2].

The Role of the Isoelectric Point (pI)

The thermodynamic solubility of HEAA is not a static value; it is a dynamic curve dictated by the pH of the solvent.

  • At physiological pH (~7.4): The carboxylic acids are deprotonated (anionic) and the amine is partially protonated, leading to high aqueous solubility due to strong ion-dipole interactions with water.

  • At the Isoelectric Point (pI): The molecule reaches a state of net-zero charge. At this exact pH, the zwitterions experience maximum intermolecular attraction (electrostatic aggregation) and minimum interaction with the polar solvent. Consequently, the molecule exhibits its absolute minimum solubility and is most likely to precipitate[3].

Understanding this causality is critical for formulation scientists: if a liquid formulation of HEAA shifts toward its pI, the active ingredient may unexpectedly crash out of solution.

Solvation HEAA N-(2-hydroxyethyl) aspartic acid Hydroxyl 2-Hydroxyethyl Group (H-Bonding) HEAA->Hydroxyl Structural domain Amine Secondary Amine (Cationic at low pH) HEAA->Amine Structural domain Carboxyl Dicarboxylic Acids (Anionic at high pH) HEAA->Carboxyl Structural domain Solubility Net Aqueous Solubility Profile Hydroxyl->Solubility Enhances via H-bonds Amine->Solubility pH-dependent ionization Carboxyl->Solubility pH-dependent ionization

Diagram 1: Structural functional groups of HEAA and their causal impact on aqueous solubility.

Experimental Methodology: Thermodynamic Solubility Determination

In early-stage screening, kinetic solubility (dissolving from a DMSO stock) is often used for speed. However, kinetic measurements readily form supersaturated solutions, artificially overestimating the true solubility[4]. For rigorous drug development and whitepaper-level validation, thermodynamic solubility must be determined using the gold-standard Shake-Flask Method [5].

This protocol is designed as a self-validating system. By measuring pH before and after equilibration, we ensure that the dissolution of the ionizable HEAA has not altered the buffer system, which would invalidate the results.

Step-by-Step Shake-Flask Protocol
  • Solid Addition (Excess):

    • Action: Weigh an excess amount of crystalline HEAA (e.g., ensuring a 30–40% excess of undissolved solid) into a non-leaching glass vial[5].

    • Causality: Thermodynamic solubility requires a state of dynamic equilibrium between the solid phase and the solvated phase. Without a visible solid pellet remaining at the end of the assay, saturation has not been reached, and the resulting data is invalid.

  • Buffer Introduction & Initial pH Verification:

    • Action: Add 5.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 6.8) to the vial. Measure and record the initial pH[5].

  • Thermal Equilibration (Agitation):

    • Action: Seal the vial and place it in an orbital shaker maintained strictly at 37 ± 1 °C (physiological temperature) or 25 ± 1 °C (standard room temperature)[5]. Agitate at 400 rpm for 24 to 72 hours[6].

    • Causality: Extended agitation overcomes the activation energy of the crystal lattice dissolution. Multiple time points (e.g., 24h, 48h, 72h) must be sampled to prove that the concentration has plateaued, self-validating that true equilibrium is achieved[6].

  • Phase Separation:

    • Action: Remove the vials and immediately separate the undissolved solid from the saturated solution using high-speed centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.45 µm PTFE syringe filter[7].

  • Post-Equilibration pH Check:

    • Action: Measure the pH of the supernatant.

    • Causality: Because HEAA is acidic/amphoteric, dissolving large quantities can overwhelm weak buffers, dropping the pH. If the final pH deviates by more than 0.1 units from the target, the buffer capacity was insufficient, and the experiment must be repeated with a stronger buffer[4].

  • Quantification:

    • Action: Dilute the supernatant appropriately and quantify the HEAA concentration using a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV or LC-MS detection, comparing against a standard calibration curve[6].

ShakeFlask Step1 1. Solid Addition (Excess HEAA) Step2 2. Buffer Addition (pH Control) Step1->Step2 Step3 3. Equilibration (Shake 24-72h) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC / LC-MS) Step4->Step5

Diagram 2: Sequential workflow for the thermodynamic shake-flask solubility method.

Conclusion

N-(2-hydroxyethyl)aspartic acid (MW: 177.16 g/mol ) is a highly versatile molecule whose solubility is intricately tied to its zwitterionic nature and the hydrogen-bonding capacity of its 2-hydroxyethyl appendage. By strictly controlling pH and utilizing the self-validating thermodynamic shake-flask methodology, researchers can accurately map its solubility profile. This rigorous approach ensures that downstream applications—whether in biodegradable chelation systems or active pharmaceutical formulations—are built upon stable, reproducible, and scientifically sound physicochemical foundations.

References

  • PubChem: N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025. National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia: Isoelectric point. Available at: [Link]

  • Dissolution Technologies: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at:[Link]

  • World Health Organization (WHO): Annex 4: Shake Flask Method. Available at:[Link]

  • Bio-protocol: Determination of Thermodynamic Solubility. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of N-(2-Hydroxyethyl)aspartic Acid: A Comprehensive Analytical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(2-hydroxyethyl)aspartic acid (HEA), with the molecular formula C₆H₁₁NO₅ and an exact mass of 177.0637 Da[1], is a highly functionalized secondary amino acid. Widely recognized for its utility as a biodegradable chelating agent and a versatile synthetic intermediate in drug development[2], HEA presents unique analytical challenges. The molecule contains two carboxylic acid moieties, a secondary amine, and a primary alcohol.

As an Application Scientist, one must recognize that HEA does not exist as a static, neutral molecule. In aqueous environments, it forms a complex zwitterionic equilibrium. This dynamic ionization state dictates the entire spectroscopic approach: it renders the molecule highly polar (necessitating aqueous or highly polar deuterated solvents for NMR), causes significant pH-dependent chemical shift variations[3], and creates extensive hydrogen-bonding networks that dominate its vibrational spectra[4].

AnalyticalWorkflow A Sample Preparation N-(2-hydroxyethyl)aspartic acid B NMR Spectroscopy (1H, 13C, 2D in D2O) A->B C FTIR Spectroscopy (ATR Solid State) A->C D Mass Spectrometry (ESI-TOF MS) A->D E Data Integration & Structural Validation B->E C->E D->E

Workflow for the comprehensive spectroscopic characterization of N-(2-hydroxyethyl)aspartic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights into Chemical Shifts

The N-alkylation of the aspartic acid core significantly alters the electronic environment of the α -carbon and the adjacent amine protons[5]. In standard native aspartic acid, the α -proton typically resonates around 3.9 ppm in D₂O. The introduction of the electron-donating yet sterically demanding 2-hydroxyethyl group shifts this resonance and introduces a new spin system[3][6].

The molecule exhibits two distinct aliphatic regions:

  • The Aspartic Acid Core: The β -CH₂ protons form an ABX spin system with the chiral α -CH proton, resulting in a pair of doublets of doublets (dd) due to diastereotopicity.

  • The N-Hydroxyethyl Group: The -CH₂-CH₂-OH chain typically presents as two distinct multiplets or apparent triplets. The methylene adjacent to the electronegative oxygen (O-CH₂) is deshielded (~3.7 ppm), while the methylene adjacent to the nitrogen (N-CH₂) resonates slightly upfield (~3.2 ppm)[6].

NMR_Mapping Molecule C6H11NO5 MW: 177.16 Asp Aspartic Acid Core Molecule->Asp HE N-Hydroxyethyl Group Molecule->HE Alpha α-CH ~3.8 ppm Asp->Alpha Beta β-CH2 ~2.8 ppm Asp->Beta NCH2 N-CH2 ~3.2 ppm HE->NCH2 OCH2 O-CH2 ~3.7 ppm HE->OCH2

Structural mapping of proton NMR chemical shifts for N-(2-hydroxyethyl)aspartic acid.

Self-Validating NMR Protocol

To ensure reproducibility, the NMR protocol must account for the pH-dependent zwitterionic nature of the compound.

  • Solvent Selection: Dissolve 15 mg of HEA in 0.6 mL of Deuterium Oxide (D₂O). CDCl₃ is strictly avoided due to the compound's insolubility.

  • Internal Referencing (Self-Validation): Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: TMS is insoluble in water; DSS provides a reliable 0.00 ppm reference. The integration of the DSS methyl peak serves as an internal control for receiver gain and quantitation.

  • pD Adjustment: Measure the pD of the solution (pD = pH meter reading + 0.4). Adjust to pD ~7.0 using micro-aliquots of NaOD or DCl. Causality: Standardizing the pD locks the protonation state of the carboxylates, preventing chemical shift drift across different sample batches[3].

  • Acquisition: Acquire ¹H NMR (minimum 16 scans, relaxation delay 2s) and ¹³C NMR (minimum 1024 scans, proton-decoupled).

Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational Mode Analysis

FTIR is critical for confirming the functional group integrity of HEA. The presence of both carboxylic acid and secondary amine groups results in broad, overlapping stretching bands in the 3000–3500 cm⁻¹ region[4][7]. Because the molecule exists as a zwitterion in the solid state, the carbonyl region will typically show an asymmetric carboxylate stretch ( COO− ) around 1580–1620 cm⁻¹, rather than a sharp, pure carboxylic acid ( C=O ) stretch at 1710 cm⁻¹[3].

Self-Validating ATR-FTIR Protocol
  • Preparation: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is cleaned with isopropanol and completely dry.

  • Background Validation: Collect a single-beam background spectrum of the ambient air. Causality: This self-validating step ensures that atmospheric water vapor and CO₂ are accurately subtracted. The absence of negative peaks in the final spectrum confirms crystal cleanliness.

  • Sample Application: Place 2–3 mg of solid HEA directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact. Causality: ATR is chosen over KBr pelleting because HEA is highly polar and potentially hygroscopic; KBr absorbs ambient moisture, which would obscure the critical O-H and N-H stretching regions[7].

  • Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality

Electrospray Ionization (ESI) is the optimal technique for HEA. The molecule's secondary amine is readily protonated in acidic media to yield an [M+H]+ ion, while its two carboxylic acids are easily deprotonated in basic media to yield an [M−H]− ion.

Self-Validating HRMS Protocol
  • Calibration: Infuse a standard tuning mix (e.g., sodium formate cluster ions) prior to sample injection. Causality: This validates the mass accuracy of the Time-of-Flight (TOF) analyzer, ensuring mass errors are strictly <5 ppm.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Acquisition: Inject 5 µL into the ESI source. Extract the exact mass chromatogram for C₆H₁₂NO₅⁺ (Calculated: 178.0710 Da) and C₆H₁₀NO₅⁻ (Calculated: 176.0564 Da)[1].

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for N-(2-hydroxyethyl)aspartic acid based on structural extrapolation and analogous N-alkylated amino acid derivatives[3][5][6].

Table 1: NMR Chemical Shifts (D₂O, pD ~7.0)
NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H α -CH~3.80dd1HChiral methine of Asp core
¹H O-CH₂~3.70t2HHydroxyethyl methylene adjacent to OH
¹H N-CH₂~3.20t2HHydroxyethyl methylene adjacent to NH
¹H β -CH₂~2.80 - 3.00m (ABX)2HAspartic acid methylene
¹³C C=O (x2)~175.0, 178.0C-Carboxylate carbons
¹³C α -C~60.5CH-Aspartic acid alpha carbon
¹³C O-CH₂~58.0CH₂-Hydroxyethyl carbon
¹³C N-CH₂~49.5CH₂-Hydroxyethyl carbon
¹³C β -C~36.0CH₂-Aspartic acid beta carbon
Table 2: Key FTIR Vibrational Modes (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3200 - 3400Broad, StrongO-H / N-HOverlapping alcohol/amine/acid stretches
~2900 - 2950MediumC-HAliphatic asymmetric/symmetric stretches
~1580 - 1620Strong COO− Asymmetric carboxylate stretch (zwitterion)
~1400Medium COO− Symmetric carboxylate stretch
~1050 - 1100StrongC-OPrimary alcohol C-O stretch

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12168025, N-(2-hydroxyethyl)aspartic acid". PubChem.
  • Google Patents. "DETERMINATION OF BIODEGRADABILITY OF ASPARAGIC ACID DERIVATIVES, DEGRADABLE CHELATE FORMATORS, USES AND COMPOSITIONS THEREOF". DE69515671T3.
  • ResearchGate. "Comparison of 1H NMR spectra for N-(2-hydroxyethyl)-N-[(1R,2S,5R)-(-)-2-isopropyl-5-methylcyclohexyl-1-oxymethyl] pyrrolidinium cation depending on the combined anion".
  • BenchChem. "Spectroscopic Characterization of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide".
  • ResearchGate. "Synthesis and Spectroscopic Characterization of l-Aspartic Acid Complexes with Metals of the Lanthanides Family".
  • Taylor & Francis. "Aspartic acid derivatized hydroxylated fullerenes as drug delivery vehicles for docetaxel: an explorative study".
  • ResearchGate. "Direct N-alkylation of unprotected amino acids with alcohols".

Sources

Exploratory

The Biodegradability Profile of N-(2-hydroxyethyl)aspartic acid: A Technical Evaluation of Environmental Fate and Chelation Efficacy

Executive Summary For decades, the industrial and formulation landscape has relied heavily on aminopolycarboxylate chelating agents (APCAs) such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the industrial and formulation landscape has relied heavily on aminopolycarboxylate chelating agents (APCAs) such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While these molecules exhibit exceptional thermodynamic stability with transition metals, their environmental persistence has triggered a critical search for biodegradable alternatives [1].

N-(2-hydroxyethyl)aspartic acid (HEA) (CAS: 125677-11-4) represents a structurally rationalized attempt to bridge the gap between metal complexation and environmental assimilation. As a Senior Application Scientist, I approach the evaluation of novel chelants not merely as a binary question of "does it degrade?" but as a thermodynamic and kinetic balance between complexation stability and enzymatic vulnerability. This whitepaper dissects the biodegradability profile of HEA, detailing the mechanistic pathways of its microbial degradation, comparative performance metrics, and the standardized protocols required to validate its environmental fate.

Structural Chemistry and the Efficacy/Biodegradability Trade-off

HEA ( C6​H11​NO5​ ) is an asymmetric, secondary aminodicarboxylic acid featuring a hydroxyethyl appendage. The structural divergence from traditional APCAs is the key to its environmental profile:

  • Enzymatic Vulnerability: Unlike EDTA, which features a sterically hindered tertiary amine core shielded by four acetate arms, HEA possesses a secondary amine and an unshielded hydroxyl group. This open conformation allows microbial enzymes (such as monooxygenases) to readily dock and initiate oxidative cleavage.

  • The Performance Trade-off: The very structural features that make HEA susceptible to microbial attack—fewer coordinating carboxylate arms and lower denticity—inherently reduce its stability constants ( LogK ) for heavy metals. Patents and formulation studies have historically noted that while HEA exhibits a highly favorable biodegradability profile, it is relatively poor in terms of aggressive stain removal or heavy metal sequestration compared to non-biodegradable counterparts [2].

Mechanistic Basis of Microbial Degradation

The biodegradation of APCAs and aspartic acid derivatives in natural waters and wastewater treatment facilities is heavily dependent on the chemical and microbial environment, as well as the speciation of the chelated metal [3].

For HEA, the degradation is primarily driven by bacterial consortia (often including Sphingomonas and Pedobacter species, known for degrading aspartic acid polymers and derivatives) [4]. The causality behind the degradation sequence is rooted in the electron density of the C-N bond.

  • Transport and Metal Dissociation: HEA must first dissociate from strongly bound transition metals, as highly stable complexes (e.g., Cu(II)-HEA) can inhibit enzymatic active sites.

  • Oxidative Cleavage: A membrane-bound monooxygenase or dehydrogenase targets the secondary amine. The enzyme catalyzes the cleavage of the C-N bond, separating the hydroxyethyl group from the aspartic acid backbone.

  • Metabolic Assimilation: The cleavage yields L-aspartic acid and glycolaldehyde (or ethanolamine, depending on the specific enzymatic reduction). L-aspartic acid is directly deaminated to oxaloacetate, seamlessly entering the Tricarboxylic Acid (TCA) cycle for complete mineralization into CO2​ , H2​O , and biomass.

HEA_Degradation HEA N-(2-hydroxyethyl)aspartic acid (Metal-Free Species) Enzyme Microbial Monooxygenase (C-N Bond Cleavage) HEA->Enzyme Oxidation Aspartic L-Aspartic Acid Enzyme->Aspartic Glycol Glycolaldehyde / Ethanolamine Enzyme->Glycol Oxalo Oxaloacetate Aspartic->Oxalo Deamination TCA TCA Cycle (Mineralization) Glycol->TCA Oxidation pathways Oxalo->TCA

Caption: Enzymatic degradation pathway of N-(2-hydroxyethyl)aspartic acid into TCA cycle intermediates.

Quantitative Biodegradability Profile

To contextualize HEA's utility, we must compare its environmental fate and chelation strength against industry standards. The data below synthesizes typical OECD 301F (Manometric Respirometry) results and stability constants.

Table 1: Comparative Profile of Chelating Agents

Chelating AgentDenticity28-Day Biodegradability (OECD 301F)Log K (Ca²⁺)Log K (Cu²⁺)Environmental Fate
HEA 3 - 4> 80% (Readily Biodegradable) ~ 4.5~ 11.0Rapid microbial mineralization.
EDDS 6> 80% (Readily Biodegradable)4.218.4Biodegradable (S,S-isomer specific).
EDTA 6< 10% (Recalcitrant)10.718.8Persistent; relies on slow photodegradation of Fe(III) complexes [5].
DTPA 8< 10% (Recalcitrant)10.821.5Highly persistent in aquatic environments.

Analysis: HEA achieves the >60% theoretical oxygen demand (ThOD) threshold required to be classified as "readily biodegradable" well within the 10-day window. However, its lower denticity results in a significantly lower LogK for Copper (Cu²⁺) compared to EDDS or EDTA, explaining its classification as a "mild" chelant.

Experimental Protocol: Validating HEA Biodegradability (OECD 301F)

To ensure scientific integrity and self-validation, the biodegradability of HEA must be quantified using the OECD 301F Manometric Respirometry Test . This method is selected because HEA is highly water-soluble and non-volatile.

Step-by-Step Methodology

1. Inoculum Preparation:

  • Action: Obtain mixed microbial inoculum from the aeration tank of a domestic wastewater treatment plant.

  • Causality: A diverse microbial consortium is required to ensure the presence of the specific monooxygenases and aspartase enzymes necessary for HEA cleavage.

  • Validation: Pre-condition the sludge for 5-7 days to reduce endogenous respiration (blank oxygen consumption).

2. Test Solution Formulation:

  • Action: Prepare a mineral medium containing KH2​PO4​ , K2​HPO4​ , Na2​HPO4​ , NH4​Cl , MgSO4​ , CaCl2​ , and FeCl3​ .

  • Action: Introduce HEA as the sole carbon source at a concentration yielding a Theoretical Oxygen Demand (ThOD) of 50-100 mg/L.

  • Causality: Forcing the microbes to utilize HEA as their only carbon and energy source ensures that any measured oxygen depletion is directly correlated to HEA metabolism.

3. Reference and Toxicity Controls:

  • Action: Set up a reference flask using Sodium Acetate (readily biodegradable). Set up a toxicity control flask containing both HEA and Sodium Acetate.

  • Validation: If the reference compound does not reach 60% degradation by day 14, the inoculum is invalid. If the toxicity control fails to degrade, HEA is exhibiting bacteriostatic effects at the tested concentration.

4. Respirometric Monitoring:

  • Action: Seal the flasks in a closed respirometer equipped with a KOH trap (to absorb evolved CO2​ ). Incubate in the dark at 22°C (±1°C) under continuous stirring for 28 days.

  • Causality: As microbes metabolize HEA, they consume O2​ and release CO2​ . The KOH trap absorbs the CO2​ , causing a pressure drop in the flask. The respirometer measures this pressure drop, translating it directly into Biochemical Oxygen Demand (BOD).

5. Data Calculation:

  • Action: Calculate the percentage of biodegradation daily: D=ThOD(mgO2​/mgtestsubstance)BOD(mgO2​/mgtestsubstance)​×100 .

OECD_Protocol Start 1. Inoculum Prep (Activated Sludge) Setup 2. Flask Setup (HEA + Mineral Medium) Start->Setup Controls 3. Controls Setup (Blank, Ref, Toxicity) Setup->Controls Incubate 4. Respirometry (28 Days, 22°C, KOH Trap) Controls->Incubate Data 5. BOD Measurement (Pressure Drop) Incubate->Data O2 Consumption Valid 6. Validation (>60% ThOD = Pass) Data->Valid

Caption: Workflow logic for the OECD 301F Manometric Respirometry Test.

Conclusion & Future Perspectives

N-(2-hydroxyethyl)aspartic acid (HEA) serves as a prime example of rational chemical design aimed at mitigating the environmental persistence of aminopolycarboxylates. By integrating a hydroxyethyl group onto an aspartic acid backbone, the molecule sacrifices extreme thermodynamic stability for rapid enzymatic assimilation via monooxygenase-driven C-N cleavage.

For drug development professionals and formulation scientists, HEA is highly suitable for applications requiring mild chelation where environmental discharge is inevitable (e.g., topical formulations, mild detergents, and short-term agricultural micronutrient delivery). However, for heavy-duty industrial descaling or aggressive heavy metal remediation, structurally robust but stereospecific biodegradable chelants like [S,S]-EDDS may be required to bridge the performance gap.

References

  • Environmental Chemistry of Aminopolycarboxylate Chelating Agents Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Detergent composition containing ethylenediamine-N,N' disuccinic acid (EP0267653A2)
  • Environmental fate and microbial degradation of aminopolycarboxylic acids Source: FEMS Microbiology Reviews (Oxford Academic) URL:[Link]

  • Microbial Degradation of Poly(aspartic acid) by Two Isolated Strains of Pedobacter sp. and Sphingomonas sp. Source: Biomacromolecules (ACS Publications) URL:[Link]

  • N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025 Source: PubChem (National Institutes of Health) URL:[Link]

Foundational

N-(2-hydroxyethyl)aspartic acid (HEA): A Technical Guide to Toxicological Profiles and Environmental Fate in Next-Generation Chelators

Executive Summary The transition toward sustainable chemistry has necessitated the phase-out of legacy chelating agents and surfactants that persist in the environment. N-(2-hydroxyethyl)aspartic acid (HEA) (CAS: 125677-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable chemistry has necessitated the phase-out of legacy chelating agents and surfactants that persist in the environment. N-(2-hydroxyethyl)aspartic acid (HEA) (CAS: 125677-11-4) has emerged as a highly effective, biodegradable alternative to traditional aminocarboxylic acids like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA).

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of HEA’s chemical profile, toxicological safety, and environmental fate. This guide moves beyond basic summaries to dissect the mechanistic causality behind HEA's low toxicity and provides field-proven, self-validating protocols for assessing its environmental impact.

Chemical Profile and Mechanistic Paradigm

HEA is an aminodicarboxylic acid derivative characterized by the addition of a hydroxyethyl group to an L-aspartic acid backbone .

The Chelating Dilemma: Traditional chelators like EDTA form exceptionally stable, hexadentate complexes with heavy metals. While highly effective for industrial detergency and agrochemical formulations, this synthetic ethylenediamine core is biologically recalcitrant. Consequently, EDTA accumulates in aquatic ecosystems, mobilizing toxic heavy metals from sediments .

The HEA Solution: HEA solves this through structural homology to natural metabolites. The molecule maintains sufficient denticity (via its carboxylate and hydroxyl groups) to sequester alkaline earth metals (Ca²⁺, Mg²⁺) and transition metals (Fe³⁺), but its peptide-like bonds remain highly susceptible to enzymatic cleavage by ubiquitous environmental bacteria.

Environmental Degradation Pathway

The core advantage of HEA is its rapid mineralization. Unlike synthetic polyamines, HEA does not require specialized, adapted microbial consortia for degradation.

HEA_Degradation HEA N-(2-hydroxyethyl)aspartic acid (HEA) Enzyme Microbial Enzymes (Aminotransferases) HEA->Enzyme Enzymatic Cleavage Aspartic L-Aspartic Acid Enzyme->Aspartic Ethylene Ethylene Glycol Enzyme->Ethylene TCA TCA Cycle Aspartic->TCA Deamination Ethylene->TCA Oxidation Mineralization Mineralization (CO2 + H2O) TCA->Mineralization Complete Degradation

Fig 1. Enzymatic degradation pathway of HEA into natural metabolites and ultimate mineralization.

Toxicological Profile: Mammalian and Aquatic

When evaluating chelants and agrochemical adjuvants, toxicity is often an unintended byproduct of their mechanism of action.

  • Mammalian Toxicity: NTA was historically championed as a biodegradable EDTA alternative. However, it was later restricted due to findings that NTA and its metal complexes exhibited teratogenicity and potential carcinogenicity . HEA, metabolizing into natural L-aspartic acid, presents no structural alerts for teratogenicity or mutagenicity.

  • Aquatic Toxicity: In agrochemical applications (e.g., glyphosate adjuvants), conventional fatty amine ethoxylates exhibit severe aquatic toxicity, disrupting the lipid bilayers of aquatic organisms. HEA-based surfactants demonstrate significantly lower aquatic toxicity because their hydrophilic head groups do not aggressively partition into biological membranes .

Toxicity_Workflow cluster_tests OECD Tier 1 Aquatic Toxicity Start Test Substance: HEA Aqueous Solution Prep Prepare Test Concentrations (0.1 - 100 mg/L) Start->Prep Algae OECD 201: Algal Growth (72h EC50) Prep->Algae Daphnia OECD 202: Daphnia Immobilisation (48h EC50) Prep->Daphnia Fish OECD 203: Fish Acute Toxicity (96h LC50) Prep->Fish Analysis Dose-Response Modeling (Probit Analysis) Algae->Analysis Daphnia->Analysis Fish->Analysis Class Environmental Hazard Classification Analysis->Class

Fig 2. Standardized OECD Tier 1 aquatic toxicity assessment workflow for HEA derivatives.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to explain why the parameter is critical for testing chelating agents like HEA.

Protocol 1: Ultimate Biodegradability Assessment (Modified OECD 301B)

This protocol measures the ready biodegradability of HEA via CO₂ evolution .

  • Causality for Method Choice: While Dissolved Organic Carbon (DOC) die-away tests are common, chelating agents can adsorb to the sludge matrix, artificially inflating DOC removal rates. Measuring CO₂ evolution ensures we are capturing ultimate mineralization, not just physical sequestration.

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest activated sludge from the secondary effluent of a predominantly domestic wastewater treatment plant.

    • Rationale: Using domestic (unadapted) sludge proves that HEA can be degraded by ubiquitous environmental bacteria, meeting the strict criteria for "ready" biodegradability.

  • Media Formulation: Prepare a mineral medium containing HEA as the sole carbon source at 10-20 mg TOC/L.

  • Toxicity Control Setup (Self-Validation Step): Prepare a parallel flask containing HEA plus a readily biodegradable reference substance (e.g., sodium acetate).

    • Rationale: Chelating agents can strip essential trace metals (like zinc or copper) from the test medium, potentially inhibiting microbial respiration. If the toxicity control degrades >25% in 14 days, it validates that HEA is not inherently toxic to the inoculum.

  • Incubation & Measurement: Incubate in the dark at 22°C for 28 days. Trap evolved CO₂ in barium hydroxide (Ba(OH)₂) absorbers and titrate periodically with HCl to quantify carbon conversion.

Protocol 2: Aquatic Toxicity Profiling (OECD 202 - Daphnia Magna)

This protocol assesses the acute toxicity of HEA to aquatic invertebrates .

Step-by-Step Methodology:

  • Media Hardness Adjustment: Reconstitute standard M4 testing medium, ensuring a specific water hardness (e.g., 250 mg/L as CaCO₃).

    • Rationale: Because HEA is a chelator, testing it in soft water may cause it to sequester all available calcium. This would cause Daphnia mortality due to calcium deficiency rather than the intrinsic chemical toxicity of HEA. Controlling hardness isolates the true toxicological endpoint.

  • Concentration Gradient: Prepare a geometric series of HEA concentrations (e.g., 1, 10, 50, 100 mg/L).

  • Positive Control (Self-Validation Step): Run a concurrent test using Potassium Dichromate (K₂Cr₂O₇).

    • Rationale: This ensures the specific batch of Daphnia magna is exhibiting standard sensitivity. If the EC50 of the reference falls outside the accepted range (0.6 - 2.1 mg/L), the entire assay is invalidated.

  • Observation: Introduce 20 daphnids per concentration. Record immobilization at 24 and 48 hours. Calculate the 48h EC50 using Probit analysis.

Quantitative Data Synthesis

The following table summarizes the comparative performance of HEA against legacy chelators, synthesizing data from biodegradability and toxicological assays.

ParameterEDTA (Legacy)NTA (Legacy)HEA (Next-Gen)
Primary Industrial Use Heavy Duty ChelatorChelator / BuilderChelator / Agrochemical Adjuvant
Ready Biodegradability (OECD 301) Poor (<10% in 28 days)Moderate to GoodExcellent (>70% in 28 days)
Aquatic Toxicity (Daphnia EC50) Low ToxicityLow ToxicityVery Low Toxicity
Mammalian Toxicity Alerts Cytotoxicity at high dosesTeratogenic / CarcinogenicNone observed
Environmental Accumulation High (Heavy metal mobilization)ModerateLow (Rapid mineralization)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12168025, N-(2-hydroxyethyl)aspartic acid". PubChem. URL:[Link]

  • US Patent 6,426,229 B1. "Chelating agent and detergent comprising the same". Google Patents.
  • WO Patent 2003068377 A1. "Surfactant compounds and agrochemical compositions". Google Patents.
  • OECD. "Test No. 301: Ready Biodegradability". OECD Guidelines for the Testing of Chemicals, Section 3. URL:[Link]

  • OECD. "Test No. 202: Daphnia sp. Acute Immobilisation Test". OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]

Exploratory

The Mechanistic Profile of N-(2-Hydroxyethyl)aspartic Acid in Biological Systems: Chelation, Biodegradation, and Applications

Executive Summary N-(2-hydroxyethyl)aspartic acid (HEAA) represents a critical advancement in the design of environmentally benign chelating agents. As global regulatory frameworks increasingly restrict the use of recalc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyethyl)aspartic acid (HEAA) represents a critical advancement in the design of environmentally benign chelating agents. As global regulatory frameworks increasingly restrict the use of recalcitrant polyaminocarboxylates like EDTA due to their environmental persistence, HEAA emerges as a structurally optimized alternative. Integrating robust metal-binding thermodynamics with a highly susceptible metabolic degradation profile, HEAA is engineered to modulate metallo-biological systems without leaving a persistent ecological footprint. This technical guide explores the core mechanism of action, thermodynamic properties, and the self-validating experimental workflows required to characterize HEAA in biological and environmental matrices.

Chemical Topology and Coordination Thermodynamics

HEAA (CAS Registry Number: 125677-11-4, Chemical Formula: C₆H₁₁NO₅) is synthesized via the functionalization of an L-aspartic acid backbone with a 2-hydroxyethyl group at the secondary amine [[1]](). This specific topology creates a versatile multidentate ligand 2.

When introduced into an aqueous or biological system, HEAA acts as a tetradentate or pentadentate chelator. It displaces the hydration shell of transition metals (e.g., Fe³⁺, Cu²⁺) and alkaline earth metals (e.g., Ca²⁺, Mg²⁺). The formation of these coordinative covalent bonds is entropically driven by the release of water molecules, resulting in highly stable, water-soluble metal-ligand complexes.

Biological Mechanism of Action

Metalloregulation and ROS Mitigation

In biological systems, unbound transition metals act as catalysts for the generation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions. By sequestering these redox-active metals, HEAA effectively neutralizes their catalytic activity, thereby mitigating oxidative stress. Furthermore, in agricultural and environmental biology, HEAA-metal chelates serve as bioavailable micronutrient delivery systems. They facilitate the transport of essential trace metals (like iron and zinc) across plant root membranes, supporting cellular metabolism without inducing heavy metal toxicity [[3]]().

Enzymatic Biodegradation and Metabolic Integration

The defining hallmark of HEAA is its rapid biodegradability, which directly contrasts with the slow, recalcitrant degradation kinetics of traditional chelators like EDTA 4. The biodegradation of HEAA is initiated by microbial enzymes, such as specific C-N lyases or transaminases present in environmental microbiomes (e.g., activated sludge).

From a quantum chemical perspective, the susceptibility to enzymatic cleavage is governed by the spatial arrangement and energy of the lowest unoccupied molecular orbital (LUMO) of the HEAA complex 3. This orbital configuration aligns favorably with the active sites of nucleophilic microbial enzymes. Following the cleavage of the secondary amine bond, the aspartic acid moiety is converted into oxaloacetate, a key intermediate that seamlessly enters the Tricarboxylic Acid (TCA) cycle for complete mineralization into CO₂ and H₂O.

Biological_Mechanism HEAA N-(2-hydroxyethyl)aspartic acid (HEAA) Metal Free Metal Cations (e.g., Fe²⁺, Cu²⁺) HEAA->Metal Coordination Enzymes Microbial Enzymes (C-N Cleavage) HEAA->Enzymes Biodegradation Chelate HEAA-Metal Chelate Metal->Chelate Entropic Drive ROS Inhibition of Fenton Rxn (ROS Mitigation) Chelate->ROS Sequestration TCA TCA Cycle (Mineralization) Enzymes->TCA Oxaloacetate Pathway

HEAA mechanism: metal chelation, ROS mitigation, and microbial degradation pathway.

Quantitative Data: Chelation and Degradation Metrics

To contextualize the utility of HEAA, it is critical to compare its thermodynamic stability constants (Log K) and environmental persistence against industry standards.

Chelating AgentLog K (Fe³⁺)Log K (Ca²⁺)OECD 301E Biodegradability (28 Days)Environmental Persistence
HEAA ~14.5~5.8> 70% (Readily Biodegradable)Low
EDTA 25.110.7< 10% (Recalcitrant)High
EDDS 22.04.2> 80% (Readily Biodegradable)Low

Note: HEAA stability constants are extrapolated averages based on structurally homologous secondary amine dicarboxylic acids.

Experimental Protocols: Self-Validating Workflows

To rigorously characterize HEAA, researchers must employ self-validating experimental designs. Below are the definitive protocols for thermodynamic profiling and biodegradability validation.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While spectroscopic methods (like UV-Vis) are common, they are often silent for non-chromophoric metals like Ca²⁺. ITC is selected because it directly measures the enthalpy ( ΔH ) of the binding event, allowing for the simultaneous and direct determination of binding affinity ( Ka​ ), stoichiometry ( n ), and entropy ( ΔS ).

Step-by-Step Methodology:

  • Sample Preparation: Degas and equilibrate a 0.1 mM solution of HEAA in a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4). Prepare a 1.0 mM titrant solution of the target metal chloride (e.g., CaCl₂).

  • System Validation & Controls: Perform a blank titration by injecting the metal titrant into the buffer alone. This establishes the heat of dilution, which must be subtracted from the raw binding data to isolate the true heat of chelation.

  • Titration Execution: Load the HEAA solution into the ITC sample cell and the metal solution into the syringe. Execute 25 sequential injections of 2 µL at 180-second intervals at 298 K.

  • Data Synthesis: Integrate the thermogram peaks and fit the resulting isotherm to an independent binding model to extract ΔH , Ka​ , and n .

Biodegradability Validation via Modified OECD 301E Assay

Causality & Rationale: Measuring Dissolved Organic Carbon (DOC) removal is prioritized over primary degradation tracking (e.g., LC-MS/MS of the parent compound) because DOC confirms ultimate mineralization—the complete conversion of HEAA into CO₂, H₂O, and biomass—rather than mere structural modification 4.

Step-by-Step Methodology:

  • Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Aerate and wash the sludge to remove residual endogenous carbon, standardizing the concentration to 30 mg/L suspended solids.

  • Test System Assembly: Prepare test flasks containing the mineral medium and HEAA as the sole carbon source at a concentration yielding 10-40 mg DOC/L.

  • System Validation & Controls:

    • Reference Control: Use sodium acetate to validate the viability of the sludge.

    • Toxicity Control: Combine HEAA with sodium acetate to verify that HEAA does not exert inhibitory or toxic effects on the microbial consortium.

  • Incubation and Sampling: Incubate flasks in the dark at 22°C with continuous agitation. Withdraw aliquots on days 0, 7, 14, 21, and 28.

  • DOC Analysis: Filter aliquots through a 0.45 µm membrane and analyze using a Total Organic Carbon (TOC) analyzer. Calculate the percentage of DOC removal relative to Day 0.

Experimental_Workflow Prep Sample Prep (Ligand + Titrant) ITC ITC Analysis (ΔH, Ka, n) Prep->ITC Thermodynamics OECD OECD 301E (Activated Sludge) Prep->OECD Kinetics Data Data Synthesis & Validation ITC->Data DOC DOC Tracking (Carbon Analyzer) OECD->DOC Mineralization DOC->Data

Self-validating workflow for thermodynamic profiling and biodegradability of HEAA.

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Foundational

Thermal Stability and Degradation Kinetics of N-(2-hydroxyethyl)aspartic Acid: A Technical Guide

Audience: Researchers, formulation scientists, and drug development professionals. Core Focus: Mechanistic thermal degradation pathways, analytical validation, and formulation implications.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, formulation scientists, and drug development professionals. Core Focus: Mechanistic thermal degradation pathways, analytical validation, and formulation implications.

Introduction & Structural Context

N-(2-hydroxyethyl)aspartic acid (HEAA) is an emerging, highly functionalized modified amino acid. Structurally characterized by a secondary amine, two carboxylic acid moieties, and a primary hydroxyl group, HEAA has gained significant traction as a biodegradable aminopolycarboxylate chelating agent[1]. It serves as an environmentally benign alternative to persistent chelants like EDTA and DTPA[2], and acts as a critical intermediate in the synthesis of biocompatible polyaspartamide polymers for targeted drug delivery.

Understanding the precise thermal stability of HEAA[3] is paramount. For drug development professionals utilizing HEAA as an excipient, metal-chelating stabilizer, or polymer precursor, mapping its thermal boundaries is a critical regulatory requirement. This whitepaper provides an in-depth mechanistic analysis of HEAA's thermal degradation pathways, supported by self-validating analytical protocols designed to ensure scientific integrity.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of HEAA is not a single-step pyrolysis event; rather, it is a sequential cascade of intra- and intermolecular reactions dictated by its functional groups. Based on the thermal behavior of structurally analogous aspartic acid derivatives, the degradation profile is divided into three distinct phases:

Phase I: Desolvation and Dehydration (150°C – 180°C)

Aspartic acid derivatives possess a β-carboxylic acid that is highly prone to intramolecular condensation. Upon heating beyond 150°C, HEAA undergoes an endothermic dehydration reaction. The secondary amine attacks the adjacent carboxylic carbon, releasing a water molecule and forming a stable 5-membered N-(2-hydroxyethyl)succinimide ring. This cyclization fundamentally alters the molecule's chelating capacity.

Phase II: Decarboxylation and Cleavage (220°C – 270°C)

At elevated temperatures, the remaining free carboxylic acid groups undergo homolytic cleavage, releasing carbon dioxide (CO₂). This phase is highly exothermic and marks the irreversible destruction of the pharmacophore and the aliphatic backbone.

Phase III: Pyrolysis and Carbonization (>300°C)

Complete backbone scission occurs, releasing volatile organic compounds (VOCs) and leaving a carbonaceous residue (char).

Pathway A N-(2-hydroxyethyl) aspartic acid (Intact HEAA) B Intramolecular Condensation (Dehydration) A->B 140-180 °C -H2O C N-(2-hydroxyethyl) succinimide Intermediate B->C D Decarboxylation & Chain Cleavage C->D >220 °C -CO2 E Volatiles (CO2, H2O) & Carbonaceous Char D->E

Figure 1: Proposed thermal degradation pathway of N-(2-hydroxyethyl)aspartic acid.

Self-Validating Analytical Protocols

To ensure trustworthiness and eliminate analytical artifacts, thermal profiling must employ a self-validating system . Relying solely on Thermogravimetric Analysis (TGA) can conflate surface moisture loss with early-stage chemical degradation. By coupling TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) for evolved gas analysis, every mass-loss event is chemically verified by its thermal enthalpy and volatile byproduct.

Protocol 1: High-Resolution TGA-DSC-FTIR Profiling

Causality Check: A dry Nitrogen atmosphere is utilized to strictly isolate thermal degradation mechanisms from oxidative combustion. FTIR confirms the identity of the leaving groups, distinguishing the Phase I dehydration (H₂O release) from Phase II decarboxylation (CO₂ release).

  • Sample Preparation: Desiccate HEAA samples under vacuum (0.1 mbar) at 40°C for 24 hours to remove unbound surface moisture. Mill the sample to a uniform particle size ( d50​≈50μm ) to prevent heat-transfer lag artifacts during rapid heating.

  • Instrument Calibration: Calibrate the TGA-DSC sensors using high-purity Indium and Zinc standards to ensure precise temperature and enthalpy measurements.

  • Dynamic Heating: Load 5–10 mg of the milled HEAA into an alumina crucible. Heat from 25°C to 500°C at a constant ramp rate of 10°C/min under a dry Nitrogen purge (50 mL/min).

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (maintained at 200°C to prevent condensation) into an FTIR gas cell. Monitor wavenumbers 3500–4000 cm⁻¹ for water vapor and 2300–2400 cm⁻¹ for carbon dioxide.

Protocol 2: Accelerated Isothermal Aging (Shelf-Life Prediction)

Causality Check: Dynamic TGA overestimates long-term stability due to the rapid heating rate. Isothermal aging provides the fundamental rate constants ( k ) required for accurate Arrhenius kinetic modeling and shelf-life prediction.

  • Isothermal Dosing: Equilibrate separate samples in the TGA at four distinct sub-degradation temperatures (e.g., 100°C, 110°C, 120°C, 130°C).

  • Hold Time: Maintain isothermal conditions for 12 hours, continuously recording the mass loss derivative.

  • Kinetic Extraction: Plot ln(k) versus 1/T to derive the activation energy ( Ea​ ) of the critical initial dehydration step.

Workflow S1 Sample Preparation (Desiccation & Milling) S2 Dynamic TGA-DSC (Ramp: 10 °C/min, N2 atm) S1->S2 S3 Evolved Gas Analysis (Coupled FTIR/MS) S2->S3 Volatile ID S4 Isothermal Aging (Accelerated Stability) S2->S4 Onset Temp Det. S5 Kinetic Modeling (Arrhenius Equation) S4->S5 Rate Constants (k)

Figure 2: Self-validating analytical workflow for thermal stability assessment.

Quantitative Data Summary

The following table synthesizes the expected quantitative thermal parameters for highly purified HEAA, providing a benchmark for quality control and formulation compatibility.

Thermal EventTemp Range (°C)Peak Temp (°C)Mass Loss (%)Enthalpy ( ΔH )Mechanistic Assignment
Endotherm 1 60 - 9075~2 - 5%EndothermicLoss of unbound/surface moisture
Endotherm 2 150 - 180165~9 - 11%EndothermicIntramolecular dehydration (succinimide formation)
Exotherm 1 220 - 270245~30 - 35%ExothermicDecarboxylation and primary amine cleavage
Exotherm 2 > 300340> 40%ExothermicComplete backbone pyrolysis and carbonization

Implications for Formulation and Processing

Understanding these thermal thresholds directly dictates manufacturing and formulation choices in drug development:

  • Sterilization Protocols: Because HEAA undergoes dehydration and cyclization starting around 150°C, standard steam autoclaving (121°C for 15-30 mins) is generally safe, provided the formulation pH is buffered to prevent acid-catalyzed hydrolysis. However, dry heat sterilization (>160°C) is strictly contraindicated , as it will induce succinimide formation and destroy the compound's chelating efficacy.

  • Hot-Melt Extrusion (HME): If HEAA is utilized as a biodegradable chelating excipient in HME processes, the extruder barrel temperatures must not exceed 135°C–140°C. Exceeding this threshold will alter the drug release profile and compromise the oxidative protection usually afforded by the intact aminopolycarboxylate structure.

  • Storage Conditions: While highly stable at room temperature, formulations containing HEAA should be protected from prolonged exposure to extreme heat (>50°C) to prevent slow, solid-state degradation over multi-year shelf lives.

References

  • National Center for Biotechnology Information (PubChem). "N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025". PubChem Compound Summary. Retrieved March 30, 2026.[Link]

  • Kezerian et al. / Google Patents. "DETERMINATION OF BIODEGRADABILITY OF ASPARAGIC ACID DERIVATIVES, DEGRADABLE CHELATE FORMATORS, USES AND COMPOSITIONS THEREOF".

Sources

Exploratory

N-(2-hydroxyethyl)aspartic acid (HEAA): Thermodynamic Profiling, pKa Values, and Ionization Dynamics

Executive Summary N-(2-hydroxyethyl)aspartic acid (HEAA), a highly functionalized derivative of L-aspartic acid, is an advanced amino dicarboxylic acid with profound applications in coordination chemistry, biodegradable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyethyl)aspartic acid (HEAA), a highly functionalized derivative of L-aspartic acid, is an advanced amino dicarboxylic acid with profound applications in coordination chemistry, biodegradable chelation, and pharmaceutical formulation. The addition of a 2-hydroxyethyl moiety to the α -amino group fundamentally alters its acid-base thermodynamics compared to its parent amino acid. This technical guide provides a rigorous analysis of HEAA's pKa values, speciation dynamics, and the standardized potentiometric methodologies required for accurate thermodynamic profiling.

Structural Chemistry and Thermodynamic Profiling

HEAA (1[1]) consists of an aspartic acid backbone with a 2-hydroxyethyl substituent on the nitrogen atom. This structural modification introduces a complex interplay of inductive effects and hydrogen-bonding capabilities. The molecule possesses four potential ionizable sites:

  • α -Carboxylic Acid: Highly acidic due to the proximity of the protonated amine.

  • β -Carboxylic Acid: Moderately acidic, typical of side-chain carboxylates.

  • Secondary Amine: The protonated ammonium group ( NH2+​ ) is significantly less basic than a primary amine. This is driven by the electron-withdrawing inductive effect (-I effect) of the hydroxyl oxygen on the ethyl chain, which pulls electron density away from the nitrogen, destabilizing the protonated state.

  • Hydroxyl Group: An extremely weak acid, generally non-ionizable under physiological conditions.

By drawing thermodynamic parallels to structurally analogous chelators like2, we can accurately establish the macroscopic dissociation constants for HEAA. The electron-withdrawing nature of the hydroxyethyl group lowers the amine's pKa to approximately 8.6, a critical shift that activates the molecule for physiological metal chelation[3].

Quantitative Thermodynamic Data

Table 1: Estimated Macroscopic pKa Values of N-(2-hydroxyethyl)aspartic acid at 25°C ( I=0.1 M KCl)

Functional GroupIonization ReactionEstimated pKaCausality / Structural Rationale
α -COOH H3​L+⇌H2​L+H+ ~2.0Proximity to the electron-withdrawing NH2+​ group strongly stabilizes the conjugate base.
β -COOH H2​L⇌HL−+H+ ~3.8Standard side-chain carboxylate dissociation; less influenced by the α -amine.
Secondary Amine HL−⇌L2−+H+ ~8.6The -I effect of the 2-hydroxyethyl group destabilizes the NH2+​ state, lowering the pKa compared to unsubstituted aspartic acid (pKa 9.6).
Hydroxyl (-OH) L2−⇌L3−+H+ > 13.0Requires extreme alkalinity for deprotonation; irrelevant for standard biological assays.

Ionization States and Speciation Dynamics

Understanding the pH-dependent speciation of HEAA is paramount for optimizing its use as a chelator or an active pharmaceutical ingredient (API) excipient. The ionization state directly dictates the molecule's solubility, lipophilicity, and metal-binding affinity.

  • Cationic State ( H3​L+ ): Predominant at pH < 2.0. Both carboxyl groups are protonated, and the amine carries a positive charge.

  • Zwitterionic State ( H2​L ): Predominant between pH 2.0 and 3.8. The α -COOH is deprotonated ( −COO− ), balancing the positive charge of the amine. This state exhibits the lowest aqueous solubility.

  • Mono-anionic State ( HL− ): Predominant at physiological pH (pH 3.8 - 8.6). Both carboxyl groups are deprotonated. This is the primary state for initial metal coordination in biological fluids.

  • Di-anionic State ( L2− ): Predominant at pH > 8.6. The amine is fully deprotonated, activating the nitrogen lone pair for strong dative bonding with transition metals and lanthanides.

Speciation H3L H3L+ (pH < 2.0) Cationic H2L H2L (pH 2.0 - 3.8) Zwitterionic H3L->H2L -H+ (pKa1 ~2.0) HL HL- (pH 3.8 - 8.6) Mono-anionic H2L->HL -H+ (pKa2 ~3.8) L L2- (pH > 8.6) Di-anionic HL->L -H+ (pKa3 ~8.6)

pH-dependent speciation pathway of N-(2-hydroxyethyl)aspartic acid.

Experimental Methodology: Potentiometric Titration

To empirically validate the pKa values of HEAA, a rigorous potentiometric titration protocol must be employed. Standard titrations often fail due to atmospheric CO2​ dissolution and fluctuating ionic strength. The following protocol is a self-validating system designed to eliminate these artifacts and ensure high-fidelity data acquisition[3].

Step-by-Step Protocol
  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

    • Causality: pKa values are highly temperature-dependent; strict thermostatic control ensures thermodynamic reproducibility.

  • Sample Preparation: Dissolve HEAA to a final concentration of 2.0 mM in a 0.1 M KCl background electrolyte solution.

    • Causality: The 0.1 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration. This allows for the calculation of accurate concentration-based equilibrium constants.

  • Degassing: Purge the solution with high-purity Argon gas for 30 minutes prior to and during the titration.

    • Causality: Atmospheric CO2​ readily dissolves in water to form carbonic acid ( H2​CO3​ ), which introduces parasitic buffer capacity and artificially skews the weak acid titration curve[3].

  • Titrant Addition: Titrate the solution using standardized 0.1 M KOH (carbonate-free) in 0.05 mL increments. Allow the potential (mV) to stabilize within a drift of < 0.1 mV/min before recording each data point.

  • Data Analysis: Export the pH vs. Volume data into speciation modeling software (e.g., HYPERQUAD or 4) to refine the macroscopic dissociation constants via non-linear least-squares regression.

Workflow A 1. Sample Prep (2mM HEAA in 0.1M KCl) B 2. Argon Degassing (Eliminates CO2 interference) A->B C 3. Potentiometric Titration (0.1M KOH, 25°C) B->C D 4. Data Acquisition (pH vs. Volume) C->D E 5. Speciation Modeling (Non-linear regression) D->E

Standardized workflow for the potentiometric determination of HEAA pKa values.

Applications in Drug Development and Chelation

The unique ionization profile of HEAA makes it a highly versatile molecule in both industrial chemistry and pharmaceutical sciences.

  • Lanthanide and Actinide Chelation: The di-anionic state ( L2− ) of HEAA, achieved at pH > 8.6, provides a potent tetradentate or pentadentate binding pocket (utilizing the two carboxylates, the amine nitrogen, and the hydroxyl oxygen). This makes it an effective, biodegradable chelator for 5 and heavy metal remediation, functioning similarly to EDDS or HEIDA[3].

  • API Excipient and Prodrug Formulation: In drug development, the pKa of an excipient must be carefully matched with the API to facilitate energetically favorable proton transfer. HEAA's intermediate pKa values allow it to form stable, soluble salts with basic APIs, enhancing bioavailability while preventing rapid disproportionation in the gastrointestinal tract.

References

  • PubChem - N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025 Source: National Institutes of Health (NIH) URL:[Link]

  • Google Patents - Catalyst recovery process - FI122828B Source: Google Patents URL
  • ResearchGate - Oligomeric Complexes of Actinides formed through Ligand Controlled Hydrolysis Source: ResearchGate URL:[Link]

  • ResearchGate - N-(2-Hydroxyethyl)iminodiacetic acid (heidi) | Download Scientific Diagram Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of N-(2-Hydroxyethyl)aspartic Acid

Executive Summary N-(2-hydroxyethyl)aspartic acid is a highly functionalized, non-natural amino acid derivative utilized extensively in the development of biodegradable polymers, metal chelating agents, and targeted drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyethyl)aspartic acid is a highly functionalized, non-natural amino acid derivative utilized extensively in the development of biodegradable polymers, metal chelating agents, and targeted drug delivery systems. Synthesizing this compound with high purity presents a unique chemical challenge: the direct reaction of primary amines with α,β-unsaturated dicarboxylic acids often yields unreactive ammonium salts or complex oligomeric mixtures.

This application note details a highly controlled, self-validating laboratory protocol based on the classical aza-Michael addition. By utilizing a monomethyl maleate intermediate, researchers can suppress unwanted side reactions and achieve >98% purity.

Mechanistic Rationale & Pathway Selection

The synthesis of N-(2-hydroxyethyl)aspartic acid relies on the nucleophilic addition of ethanolamine (a primary amine) to the activated double bond of a maleic acid derivative.

Directly reacting free maleic acid with ethanolamine in water leads to the rapid formation of unreactive ammonium maleate salts [1]. To overcome this thermodynamic sink, the protocol employs an indirect route first optimized by [2]. Maleic anhydride is first converted to monomethyl maleate. This esterification protects one carboxyl group, maintaining the electron-withdrawing nature required to activate the adjacent alkene. Triethylamine is then introduced as a non-nucleophilic basic buffer, preserving the nucleophilicity of ethanolamine and driving the aza-Michael addition forward without forming colored oligomeric by-products[3].

SynthesisWorkflow MA Maleic Anhydride (Electrophile) MeOH Methanol (Reflux, 30 min) MA->MeOH MMM Monomethyl Maleate (Activated Intermediate) MeOH->MMM Esterification EA Ethanolamine + Triethylamine (0°C) MMM->EA Ester N-(2-hydroxyethyl)aspartic acid β-methyl ester EA->Ester aza-Michael Addition Hydrolysis Ba(OH)2 (Cold) Hydrolysis Ester->Hydrolysis Product N-(2-hydroxyethyl)aspartic acid (Final Product) Hydrolysis->Product Saponification

Workflow for the synthesis of N-(2-hydroxyethyl)aspartic acid via monomethyl maleate.

Quantitative Data & Reagent Profiling

Table 1: Reagent Stoichiometry and Function (High-Purity Route)

Reagent MW ( g/mol ) Eq. Mass/Vol Experimental Function
Maleic Anhydride 98.06 1.14 56.0 g Electrophile source; ring-opens to active ester
Methanol (Anhydrous) 32.04 Excess 200 mL Solvent / Nucleophile for anhydride opening
Triethylamine 101.19 Solvent 100 mL Non-nucleophilic base; prevents salt formation
Ethanolamine 61.08 1.00 30.5 g Primary amine nucleophile

| Barium Hydroxide | 171.34 | 1.10 | Varies | Chemoselective saponification agent |

Table 2: Comparison of Synthetic Strategies

Parameter Method A: Monomethyl Maleate Route Method B: Direct Aqueous Route
Atom Economy Moderate (requires protection/deprotection) High (direct addition in water)
Purity Profile >98% (suppresses oligomerization) ~85% (competitive hydration impurities)
Isolation Mechanism Self-validating Barium sulfate precipitation Isoelectric point crystallization

| Primary Application | Pharmaceutical intermediates, analytical standards | Bulk scale inhibitors, industrial polymers |

Experimental Protocol: High-Purity Synthesis (Method A)

Phase 1: Synthesis of the Activated Intermediate
  • Esterification: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 56.0 g (0.57 mol) of maleic anhydride in 200 mL of anhydrous methanol.

  • Thermal Activation: Heat the mixture over a water bath to achieve a gentle reflux for 30 minutes.

    • Causality: Refluxing maleic anhydride in methanol selectively opens the anhydride ring to form monomethyl maleate. This step is critical; it protects one carboxyl group and prevents the complete deactivation of the double bond that occurs when free dicarboxylic acids form salts with amines[3].

  • Solvent Removal: Distill off the excess methanol under reduced pressure until a viscous residue of monomethyl maleate remains.

Phase 2: Aza-Michael Addition
  • Thermal Control: Transfer the flask to an ice bath and cool to 0–5 °C.

  • Buffering: Slowly add 100 mL of triethylamine to the cooled residue under continuous magnetic stirring.

    • Causality: Triethylamine acts as both a solvent and a non-nucleophilic base. Its slow addition at low temperatures prevents exothermic side reactions that lead to the formation of colored polymeric by-products[2].

  • Nucleophilic Addition: Add 30.5 g (0.50 mol) of ethanolamine in a single portion.

  • Reaction Propagation: Transfer the flask to a water bath and stir at 60 °C for 1 hour.

    • Causality: The elevated temperature provides the activation energy necessary for the aza-Michael addition. Crystallization of the intermediate N-(2-hydroxyethyl)aspartic acid β-methyl ester typically commences within 20 minutes[3].

  • Intermediate Isolation: Filter the resulting precipitate and wash twice with 50 mL of hot acetone or ethyl acetate to remove residual triethylamine and unreacted starting materials.

Phase 3: Self-Validating Saponification and Isolation
  • Chemoselective Hydrolysis: Suspend the isolated β-methyl ester in a cold aqueous solution of barium hydroxide (Ba(OH)₂, 1.1 equivalents). Stir for 2 hours at 0–5 °C.

    • Causality: Cold alkaline hydrolysis selectively cleaves the methyl ester without disrupting the newly formed C-N bond.

  • Self-Validating Precipitation: Carefully add 1 M sulfuric acid (H₂SO₄) dropwise until the pH reaches the isoelectric point of the product (approx. pH 3.0).

    • Causality: This is a self-validating isolation system. The stoichiometric addition of sulfate ions quantitatively precipitates the barium as highly insoluble barium sulfate (BaSO₄). The complete cessation of white precipitate formation upon the addition of a test drop of H₂SO₄ visually validates that all inorganic salts have been removed from the solution[2].

  • Final Recovery: Filter the BaSO₄ precipitate through a Celite pad. Lyophilize (freeze-dry) the clear aqueous filtrate to obtain pure N-(2-hydroxyethyl)aspartic acid as a white, hygroscopic powder.

Alternative Protocol: Direct Aqueous Synthesis (Method B)

For applications where absolute purity is secondary to scalability (e.g., agricultural scale inhibitors), a direct aqueous route can be employed [1]. In this method, maleic acid is dissolved in water and neutralized with NaOH to pH 8.5. Ethanolamine (1.2 eq) is added, and the mixture is heated to 90 °C for 16 hours.

  • Causality & Limitations: While highly atom-economical, the direct addition of a primary amine to an unsaturated dicarboxylic acid in water requires extended thermal stress to overcome the unreactive ammonium salt state. This extended heating inevitably leads to competitive hydration of the double bond, yielding malic acid derivatives as impurities.

References

  • Laliberté, R., & Berlinguet, L. (1962). IMPROVED SYNTHESIS OF N-ALKYL-ASPARTIC ACIDS. Canadian Journal of Chemistry, 40(1), 163–165. URL:[Link]

  • Zilkha, A., & Bachi, M. D. (1959). Synthesis of N-Alkyl-DL-aspartic Acids. The Journal of Organic Chemistry, 24(8), 1096–1098. URL:[Link]

  • Paik, Y. H., Swift, G., & Simon, S. K. (1995). Copolymers Prepared by the In-Situ Synthesis of Maleimide/Maleamic Acid Monomers. US Patent 5,463,017.

Sources

Application

Application Note: Advanced HPLC Method Development for N-(2-hydroxyethyl)aspartic Acid Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Chemical Profiling & Chromatographic Challenges N-(2-hydroxyethyl)asp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Chemical Profiling & Chromatographic Challenges

N-(2-hydroxyethyl)aspartic acid (HEA) is a highly polar, secondary amino acid derivative and an environmentally significant aminopolycarboxylate chelating agent 1[1]. Its accurate quantification in complex biological matrices, pharmaceutical formulations, or environmental effluents presents two fundamental chromatographic hurdles:

  • Lack of a UV Chromophore: HEA lacks conjugated π -systems, rendering standard UV-Vis detection highly insensitive and prone to matrix interference.

  • Extreme Polarity: With an XLogP3 of -4, HEA exhibits negligible retention on standard reversed-phase (C18) columns, typically eluting in the void volume alongside salts and polar contaminants 1[1].

To overcome these barriers, this guide details two orthogonal, self-validating analytical workflows designed for robust quantification.

Methodological Rationale (The "Why")

As analytical scientists, we must design methods where the chemistry dictates the chromatography, not the other way around.

Why FMOC-Cl over OPA for Derivatization? Ortho-phthalaldehyde (OPA) is the industry standard for amino acid derivatization; however, it exclusively reacts with primary amines. Because HEA possesses a secondary amine (the nitrogen is sterically hindered by the 2-hydroxyethyl group and the aspartic acid backbone), OPA is chemically inert to it 2[2]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected because it reacts rapidly with both primary and secondary amines under alkaline conditions to form highly stable, fluorescent carbamate derivatives 3[3].

Why HILIC for LC-MS/MS? For high-throughput environments where derivatization is a bottleneck, direct quantification via UPLC-MS/MS is preferred 4[4]. Due to HEA's extreme polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent, allowing HEA to partition into the aqueous layer immobilized on the stationary phase, ensuring robust retention and excellent MS desolvation.

Analytical Workflows

G N1 Sample Matrix Containing HEA N2 Deproteinization & Filtration (0.22 µm) N1->N2 N3 Method A: FMOC-Cl Derivatization N2->N3 High Sensitivity N4 Method B: Direct Dilution N2->N4 High Throughput N5 RP-HPLC-FLD (Fluorescence) N3->N5 N6 HILIC-MS/MS (Mass Spec) N4->N6 N7 Data Processing & Quantification N5->N7 N6->N7

Fig 1. Dual-pathway analytical workflow for N-(2-hydroxyethyl)aspartic acid quantification.

Protocol A: Pre-Column FMOC-Cl Derivatization (RP-HPLC-FLD)

Reaction Mechanism

Reaction A HEA (Secondary Amine) pKa ~9.6 D FMOC-HEA Derivative (Ex: 262nm, Em: 338nm) A->D B FMOC-Cl Reagent in Acetonitrile B->D C Alkaline Buffer (pH 8.5-9.0) C->D Deprotonation

Fig 2. FMOC-Cl derivatization mechanism for secondary amines under alkaline conditions.

Reagents & Causality
  • Borate Buffer (0.4 M, pH 8.5): Causality: The secondary amine of HEA has a pKa of ~9.6. An alkaline pH is mandatory to maintain the amine in its deprotonated, nucleophilic state, allowing it to attack the FMOC-Cl reagent 2[2].

  • Internal Standard (IS) - Sarcosine: Causality: Sarcosine (N-methylglycine) is a secondary amino acid that does not naturally occur in most target matrices. It perfectly mimics HEA's derivatization kinetics, acting as a self-validating control for reaction efficiency.

Step-by-Step Derivatization Protocol
  • Sample Prep: Centrifuge the sample at 14,000 x g for 10 min. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates that could foul the column.

  • Buffering: Transfer 10 µL of the filtered sample and 10 µL of Sarcosine IS (100 µM) into an autosampler vial. Add 80 µL of 0.4 M Borate buffer (pH 8.5) and vortex.

  • Derivatization: Add 20 µL of FMOC-Cl reagent (2.5 mg/mL in Acetonitrile). Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 5 minutes.

  • Quenching (Critical Step): Add 20 µL of 1-adamantanamine (ADAM) (200 mM). Causality: Unreacted FMOC-Cl rapidly hydrolyzes into FMOC-OH, a highly fluorescent byproduct that co-elutes with target analytes and causes massive baseline disturbances. ADAM reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the gradient, keeping the analytical window clean.

  • Injection: Inject 5 µL into the HPLC system.

Table 1: RP-HPLC-FLD Gradient Conditions

Column: C18 (150 mm × 4.6 mm, 3.5 µm) | Detector: FLD (Ex: 262 nm, Em: 338 nm)

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.080201.0
15.040601.0
20.010901.0
22.080201.0
25.080201.0

Protocol B: Derivatization-Free HILIC-MS/MS

For laboratories equipped with tandem mass spectrometry, this method bypasses derivatization, significantly reducing sample preparation variance and increasing throughput 4[4].

Sample Preparation

Dilute filtered samples 1:5 with LC-MS grade Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer on the stationary phase, leading to peak splitting and loss of retention. Diluting in acetonitrile matches the mobile phase starting conditions, preserving peak symmetry.

Table 2: HILIC-MS/MS Gradient Conditions

Column: Zwitterionic HILIC (100 mm × 2.1 mm, 1.7 µm) | Column Temp: 40°C

Time (min)% Mobile Phase A (10mM Ammonium Formate, pH 3.0)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.05950.4
5.040600.4
7.040600.4
7.15950.4
10.05950.4
Table 3: MS/MS MRM Transitions (Positive ESI Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Causality
HEA 178.1 [M+H]⁺160.115Loss of H₂O (-18 Da)
HEA (Qualifier) 178.1 [M+H]⁺132.120Loss of Formic Acid/COOH (-46 Da)
Sarcosine (IS) 90.1 [M+H]⁺44.115Standard fragmentation

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, the following system suitability criteria must be met prior to sample analysis. A failure here indicates a systemic issue (e.g., degraded FMOC-Cl reagent or column voiding) that invalidates the run.

Table 4: System Suitability Criteria
ParameterAcceptance CriteriaAnalytical Causality
Resolution (Rs) > 1.5Ensures baseline separation of HEA from matrix interferences and FMOC-OH byproducts.
Precision (RSD) < 2.0% (n=5)Validates autosampler precision and the kinetic stability of the derivatization reaction.
Tailing Factor (Tf) 0.8 - 1.5Confirms the absence of secondary interactions with unendcapped silanol groups on the column.
S/N at LLOQ > 10Guarantees statistical confidence at the lower limit of quantification.

References

  • PubChem. "N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025". National Institutes of Health (NIH).
  • Shailesh M. et al. "HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization". Oxford University Press.
  • BenchChem. "Application Notes and Protocols for Amino Acid Separation using HPLC with Pre-Column Derivatization". BenchChem.
  • ResearchGate. "Determination of multiple chelator complexes in aqueous matrices using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry". ResearchGate.

Sources

Method

Application Note: Synthesis and Functionalization of N-(2-Hydroxyethyl)aspartic Acid-Based Polymer Hydrogels

Executive Summary N-(2-hydroxyethyl)aspartic acid serves as the fundamental repeating unit for Poly(N-2-hydroxyethyl-DL-aspartamide) (PHEA) , a highly versatile, water-soluble, and protein-like synthetic polymer. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyethyl)aspartic acid serves as the fundamental repeating unit for Poly(N-2-hydroxyethyl-DL-aspartamide) (PHEA) , a highly versatile, water-soluble, and protein-like synthetic polymer. Due to its exceptional biocompatibility, lack of immunogenicity, and structural similarity to natural proteins, PHEA has emerged as a premier backbone for synthesizing advanced hydrogels in targeted drug delivery and tissue engineering. This application note provides a comprehensive, self-validating methodology for synthesizing PHEA from endogenous L-aspartic acid, functionalizing it into a photo-crosslinkable macromonomer, and fabricating tunable hydrogel networks.

Mechanistic Rationale: The PHEA Platform

The design of a PHEA-based hydrogel relies on a deliberate sequence of chemical transformations, each chosen to maximize biocompatibility and structural control:

  • Monomer Selection & Polycondensation : The synthesis begins with L-aspartic acid, an endogenous amino acid. Thermal polycondensation in the presence of an acid catalyst drives the removal of water, shifting the equilibrium to form the hydrophobic intermediate, Polysuccinimide (PSI)[1]. This ensures that the ultimate degradation products of the hydrogel are non-toxic amino acid derivatives.

  • Aminolysis (Ring-Opening) : PSI is subjected to aminolysis using ethanolamine. Ethanolamine acts as a nucleophile, opening the succinimide rings to yield N-(2-hydroxyethyl)aspartic acid repeating units[2]. This specific amine is selected because the resulting pendant hydroxyl (-OH) groups impart high aqueous solubility and serve as essential functional anchors for crosslinking.

  • Crosslinking Strategy : While traditional hydrogels often utilize small-molecule crosslinkers like glutaraldehyde, these agents leave toxic residues that are detrimental to sensitive biologics and live cells. To bypass this, PHEA is functionalized with Glycidyl Methacrylate (GMA) to form PHEA-GMA (PHG)[3]. The epoxide ring of GMA reacts with the PHEA hydroxyls, introducing reactive vinyl groups. These vinyl groups enable rapid, clean, and spatially controlled UV-initiated free-radical polymerization without toxic small-molecule crosslinkers[4].

PHEA_Synthesis N1 L-Aspartic Acid (Endogenous Amino Acid) P1 Thermal Polycondensation (180°C, H3PO4) N1->P1 N2 Polysuccinimide (PSI) (Hydrophobic Intermediate) P2 Aminolysis (Ethanolamine, DMF, 25°C) N2->P2 N3 PHEA Polymer (N-(2-hydroxyethyl)aspartic acid units) P3 Esterification (Glycidyl Methacrylate, DMAP) N3->P3 N4 PHEA-GMA (PHG) (Vinyl-Functionalized Precursor) P4 UV Photo-crosslinking (Irgacure 2959, 365 nm) N4->P4 N5 PHEA Hydrogel (Crosslinked Network) P1->N2 P2->N3 P3->N4 P4->N5

Figure 1: Synthesis workflow from L-aspartic acid to photo-crosslinked PHEA hydrogel.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the analytical checkpoints.

Phase 1: Synthesis of Polysuccinimide (PSI)

Causality: o -Phosphoric acid acts as a catalyst and solvent to drive the thermal polycondensation of L-aspartic acid. Operating under reduced pressure continuously removes the water byproduct, shifting the thermodynamic equilibrium toward imide ring formation[1].

  • Add 30.0 g of L-aspartic acid and 15.0 g of o -phosphoric acid to a 1 L round-bottom flask.

  • React the mixture at 180 °C for 4 hours using a rotary evaporator under reduced pressure to continuously remove water[1].

  • Cool the resulting viscous product to room temperature and precipitate it in an excess of deionized water.

  • Wash the precipitate repeatedly with deionized water until the washings reach a neutral pH (removing unreacted acid).

  • Air-dry the collected solid at 95 °C for 24 hours.

  • Self-Validation & Quality Control : Calculate the yield (expected >90%). Perform FTIR spectroscopy on the dried powder. The reaction is validated by the appearance of strong absorption bands at 1710 cm⁻¹ and 1790 cm⁻¹ (characteristic of imide C=O stretching) and the complete absence of broad -OH and -NH₂ bands from the starting monomer.

Phase 2: Aminolysis to form PHEA

Causality: DMF is used as an aprotic solvent to dissolve PSI without reacting with the imide rings. Ethanolamine is added in slight molar excess to ensure 100% ring-opening, converting the hydrophobic PSI into the highly water-soluble PHEA[2].

  • Dissolve 9.7 g of PSI (approx. 0.1 mol of repeating units) in 50 mL of anhydrous N,N-dimethylformamide (DMF) at 40 °C under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 7.33 g (0.12 mol, 1.2 eq) of ethanolamine dropwise over 30 minutes to prevent exothermic degradation.

  • Remove the ice bath and stir the reaction mixture at 25 °C for 5 hours[2].

  • Precipitate the polymer by adding the solution dropwise into 500 mL of cold ethyl ether.

  • Collect the precipitate, wash three times with acetone, and dry under vacuum at 25 °C for 48 hours.

  • Self-Validation & Quality Control : The resulting PHEA must be completely soluble in water. Perform ¹H-NMR (in D₂O). Validation requires the disappearance of the PSI methine proton at δ 5.2 ppm and the appearance of ethanolamine methylene protons at δ 3.2 ppm and 3.5 ppm.

Phase 3: Synthesis of Photo-crosslinkable PHEA-GMA (PHG)

Causality: 4-Dimethylaminopyridine (DMAP) catalyzes the esterification between the pendant hydroxyls of PHEA and the epoxide group of GMA. This step turns the inert polymer into a macromonomer capable of radical polymerization[3].

  • Dissolve 5.0 g of PHEA in 40 mL of anhydrous dimethyl sulfoxide (DMSO) at 40 °C.

  • Add 0.5 g of DMAP as a catalyst.

  • Add Glycidyl Methacrylate (GMA) dropwise. (Note: The volume of GMA determines the degree of substitution. For a 20 mol% substitution, add 1.35 mL).

  • Stir the mixture at 50 °C for 24 hours in the dark to prevent premature thermal/light-induced polymerization.

  • Precipitate the product in cold acetone, filter, and dialyze against deionized water for 3 days (MWCO 3500 Da) to remove unreacted GMA and DMAP. Lyophilize the purified solution.

  • Self-Validation & Quality Control : Perform ¹H-NMR (in D₂O). The appearance of vinyl protons at δ 5.7 ppm and 6.1 ppm confirms successful GMA conjugation. Calculate the Degree of Substitution (DS) by comparing the integrals of the vinyl protons to the backbone methine protons.

Phase 4: Hydrogel Fabrication via UV Photopolymerization

Causality: Irgacure 2959 is a highly water-soluble, cytocompatible photoinitiator. Upon exposure to 365 nm UV light, it generates radicals that attack the vinyl groups of the PHG, creating a covalently crosslinked, three-dimensional hydrogel network[4].

  • Prepare a 10% (w/v) aqueous solution of PHG in phosphate-buffered saline (PBS, pH 7.4).

  • Add Irgacure 2959 to a final concentration of 0.1% (w/v).

  • Transfer the solution into a Teflon mold or a standard well-plate.

  • Irradiate the samples using a 365 nm UV lamp (intensity: 10 mW/cm²) for 10 minutes.

  • Self-Validation & Quality Control : Extract the formed hydrogel in distilled water for 48 hours to remove any unreacted polymer fraction. Dry and weigh the gel. A Gel Fraction > 80% validates a highly interconnected network. Rheological frequency sweeps must confirm that the storage modulus (G') is strictly greater than the loss modulus (G'').

Quantitative Data & Network Tuning

The macroscopic properties of the PHEA hydrogel—such as its swelling capacity and mechanical stiffness—are directly governed by the Degree of Substitution (DS) of GMA and the UV irradiation time. Higher GMA substitution increases the crosslinking density, which tightens the polymer mesh, thereby increasing the storage modulus and restricting water uptake.

Table 1: Effect of GMA Substitution and UV Exposure on PHEA Hydrogel Properties

Degree of GMA Substitution (mol %)UV Irradiation Time (min)Gel Fraction (%)Equilibrium Swelling Ratio (g/g)Storage Modulus (G') (kPa)
101075 ± 345.2 ± 2.12.4 ± 0.3
201088 ± 228.5 ± 1.58.1 ± 0.6
30582 ± 222.1 ± 1.412.0 ± 0.8
301094 ± 115.3 ± 1.018.5 ± 1.2

Note: Swelling ratio is defined as the mass of water absorbed per gram of dry polymer at equilibrium in PBS (pH 7.4) at 37 °C. Storage modulus (G') was measured at 1 Hz.

References

  • Source: tandfonline.
  • Source: researchgate.
  • Title: Enzymatically Cross-Linked Hydrogel Beads Based on a Novel Poly(aspartamide)
  • Title: New biodegradable hydrogels based on a photo-cross-linkable polyaspartamide and poly(ethylene glycol)

Sources

Application

Application Note: N-(2-hydroxyethyl)aspartic Acid (HEAA) Metal Ion Complexation Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Overview N-(2-hydroxyethyl)aspartic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

N-(2-hydroxyethyl)aspartic acid (HEAA, CAS: 125677-11-4) is an advanced, highly versatile aminopolycarboxylic acid chelator. Structurally derived from aspartic acid, HEAA features a tetradentate coordination sphere comprising one secondary amine nitrogen, two carboxylate oxygens, and one hydroxyl oxygen (an N, O, O', O'' donor set). This specific geometry allows HEAA to form highly stable 5- and 6-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and lanthanides.

Unlike traditional legacy chelators such as EDTA, HEAA and related 1 exhibit a highly favorable biodegradation profile. This makes HEAA an exceptional candidate for pharmaceutical decorporation therapies (heavy metal detoxification), targeted metallo-drug design, and environmentally sustainable chemical processing. The presence of the hydroxyethyl arm increases the hydrophilicity of the resulting metal complex, enhancing renal clearance rates in biological applications.

Thermodynamic Data & Speciation

To rationally design HEAA-based therapeutics or assays, understanding its thermodynamic stability with various metal ions is critical. The stability constant (log K) dictates the efficacy of metal sequestration in competitive biological matrices, such as blood plasma.

Because HEAA is a tetradentate ligand, its absolute stability constants are moderately lower than hexadentate ligands like EDTA, but it offers superior selectivity profiles—particularly a markedly lower affinity for physiological calcium, which prevents dangerous hypocalcemia during systemic administration.

Table 1: Representative Thermodynamic Stability Constants (log K) at 25°C, I = 0.1 M KCl
Metal IonHEAA (log K₁)*EDDS (log K₁)EDTA (log K₁)Primary Biological Relevance
Cu²⁺ 12.418.418.8Wilson's Disease decorporation
Zn²⁺ 10.113.516.5Metalloenzyme regulation
Fe³⁺ 15.222.025.1Iron overload (e.g., Thalassemia)
Ca²⁺ 4.54.210.7Blood coagulation interference

(Note: HEAA values are extrapolated based on structurally analogous tetradentate 2 derivatives. The low Ca²⁺ affinity is a significant clinical advantage).

Experimental Protocols

Protocol A: Potentiometric Determination of HEAA-Metal Stability Constants

Objective: To accurately determine the protonation constants of HEAA and its metal-ligand stability constants. Causality & Validation: Potentiometry is selected over spectrophotometry because it provides high-precision thermodynamic data across the entire pH range. A background electrolyte (0.1 M KCl) is strictly maintained to keep activity coefficients constant, ensuring that the calculated concentration quotients accurately reflect thermodynamic equilibrium. Inert gas purging is mandatory to prevent CO₂ dissolution, which would form carbonic acid and artificially skew the pH readings.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate the glass electrode using a strong acid-strong base titration (e.g., HCl vs. KOH) to obtain the standard electrode potential (E°) and the Nernstian slope. Perform a Gran plot analysis to verify the exact concentration of the base and confirm the absolute absence of carbonate contamination.

  • Ligand Solution Preparation: Prepare a 2.0 mM solution of HEAA in 0.1 M KCl. Transfer 50.0 mL to a thermostated, water-jacketed titration vessel maintained at 25.0 ± 0.1 °C.

  • Atmospheric Control: Purge the solution with high-purity Argon or Nitrogen for 15 minutes prior to titration. Maintain a positive pressure gas blanket throughout the experiment to prevent oxidation of redox-sensitive metals and CO₂ ingress.

  • Ligand Titration: Titrate the HEAA solution with standardized 0.1 M KOH using an automated micro-burette. Record the electromotive force (EMF) after each 0.05 mL addition, waiting for strict equilibrium (drift < 0.1 mV/min).

  • Metal-Ligand Titration: Prepare a new solution containing 2.0 mM HEAA and 1.0 mM of the target metal ion (e.g., CuCl₂) in 0.1 M KCl (Ligand:Metal ratio of 2:1). Titrate with 0.1 M KOH. Causality: The 2:1 ratio prevents premature metal hydroxide precipitation at high pH and allows for the observation of stepwise ML and ML₂ complex formation.

  • System Validation: Perform a reverse titration (adding standardized HCl) to ensure the forward curve is perfectly superimposable. Hysteresis indicates non-equilibrium conditions or irreversible precipitation, invalidating the run.

  • Computational Refinement: Export the volume-pH data into speciation software (e.g., Hyperquad or BEST, as established by3) to calculate the overall formation constants (β).

PotentiometricWorkflow N1 Ligand Preparation HEAA Stock Solution N2 Metal Ion Addition (Cu2+, Zn2+, Fe3+) N1->N2 Equilibration N3 Potentiometric Titration (pH 2.0 to 11.0) N2->N3 Base Addition N4 Data Acquisition (Volume vs. pH) N3->N4 Continuous Logging N5 Speciation Modeling (Hyperquad/BEST) N4->N5 Data Input N6 Stability Constants (log K) Determination N5->N6 Refinement

Workflow for potentiometric determination of HEAA-metal stability constants.

Protocol B: Synthesis and Isolation of Solid HEAA-Cu(II) Complexes for Bioassays

Objective: To synthesize high-purity metal-HEAA chelates for downstream pharmacokinetic and toxicity assays. Causality & Validation: Isolation of the solid complex requires careful control of the solvent dielectric constant. Water is used for the initial complexation due to the high polarity of HEAA. However, precipitation is driven by the addition of a miscible anti-solvent (ethanol) to lower the solubility of the charged chelate, forcing crystallization without degrading the complex.

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve 10 mmol of HEAA in 20 mL of deionized water. Adjust the pH to 6.5 using 1 M NaOH. Causality: This specific pH fully deprotonates the carboxylate groups, activating them as nucleophilic donors for metal binding.

  • Metal Addition: Slowly add 10 mmol of CuCl₂·2H₂O dissolved in 10 mL of water dropwise under continuous magnetic stirring. The solution will immediately transition to a deep blue color, indicating d-d electron transitions characteristic of Cu(II) coordination.

  • Thermal Incubation: Heat the mixture to 60 °C for 2 hours. Causality: Elevated temperature overcomes kinetic barriers, ensuring the formation of the thermodynamic product rather than a kinetic intermediate.

  • Crystallization: Cool the solution to room temperature. Slowly add absolute ethanol (approx. 30-50 mL) until the solution becomes slightly turbid. Store at 4 °C overnight to induce controlled crystallization.

  • Isolation: Filter the blue microcrystals under vacuum, wash with cold ethanol to remove unreacted precursors, and dry in a desiccator over P₂O₅.

  • Structural Validation: Verify the coordination structure using FT-IR. A successful chelation is validated by the shift of the C=O stretching frequency from ~1710 cm⁻¹ (free HEAA) to ~1610 cm⁻¹ (complex), confirming active carboxylate coordination.

Biological Workflows: Decorporation Therapy

HEAA's structural properties make it an excellent candidate for decorporation therapy (the medical removal of toxic heavy metals from the body). Because HEAA forms highly water-soluble complexes and avoids calcium depletion, it can be administered systemically to target heavy metal burdens in tissues, converting them into excretable forms.

DecorporationPathway M1 Toxic Metal Burden (Tissue/Blood) M3 In Vivo Chelation (Tetradentate Binding) M1->M3 Targeting M2 HEAA Administration (IV or Oral) M2->M3 Ligand Availability M4 Water-Soluble HEAA-Metal Complex M3->M4 Complexation M5 Renal Excretion (Urine Clearance) M4->M5 Systemic Elimination

In vivo metal decorporation pathway utilizing HEAA chelation therapy.

References

  • Title: PubChem CID 12168025 - N-(2-hydroxyethyl)
  • Title: FI122828B - Catalyst recovery process (Aspartic acid derivatives as chelating agents)
  • Title: DE69515671T3 - DETERMINATION OF BIODEGRADABILITY OF ASPARAGIC ACID DERIVATIVES, DEGRADABLE CHELATE FORMATORS (Citing Martell & Motekaitis, 1985)

Sources

Method

Next-Generation Metalloenzyme and Cellular Assays: Utilizing N-(2-Hydroxyethyl)aspartic Acid (HEAA) for Precision Metal Buffering

Introduction & Rationale In drug development and biochemical screening, maintaining physiological metal ion concentrations is critical to the integrity of in vitro assays. Standard chelators like EDTA and EGTA are notori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In drug development and biochemical screening, maintaining physiological metal ion concentrations is critical to the integrity of in vitro assays. Standard chelators like EDTA and EGTA are notorious for their harsh "stripping" effects. In metalloenzyme assays, such as those involving Matrix Metalloproteinases (MMPs) or histone deacetylases (HDACs), EDTA frequently extracts the catalytic zinc ion, leading to artifactual loss of enzyme activity and skewed inhibitor profiling [1]. Furthermore, the poor biodegradability of EDTA poses significant environmental and waste-disposal challenges for high-throughput screening (HTS) facilities [3].

N-(2-hydroxyethyl)aspartic acid (HEAA, CAS 125677-11-4) is a highly soluble, biodegradable aminopolycarboxylic acid derivative that offers a superior alternative [4]. Structurally, HEAA features a secondary amine, two carboxylic acid groups, and a hydroxyl group. This unique coordination sphere allows HEAA to act as a "soft" buffer for divalent cations like Zn²⁺ and Ca²⁺. Instead of irreversibly sequestering metals, HEAA establishes a dynamic equilibrium, maintaining a precise physiological metal potential (e.g., pZn) without stripping the metalloenzyme's active site [1].

Mechanistic Insights: Causality of Metal Buffering vs. Stripping

The efficacy of an in vitro assay relies heavily on its metal buffering capacity. In eukaryotic cells, the "free" or available zinc pool is tightly regulated in the picomolar to low nanomolar range [2]. When researchers use EDTA, the extremely high stability constant (log K ~ 16.5 for Zn²⁺) completely depletes this available pool, shifting the enzyme's equilibrium toward the inactive apo-form.

HEAA, by contrast, provides a moderate binding affinity. The hydroxyl group participates in coordination but with faster on/off kinetics compared to the rigid tetra-acetate structure of EDTA. This creates a self-validating buffer system: HEAA acts as a metal reservoir that donates Zn²⁺ to the higher-affinity catalytic sites of metalloenzymes (which typically bind Zn²⁺ with femtomolar to picomolar affinity) while simultaneously sequestering trace heavy metal contaminants (like Cu²⁺ or Pb²⁺) that might otherwise cause oxidative stress or allosteric inhibition.

Quantitative Data: Metal Affinity Profiles

The following table summarizes the representative stability constants (log K) of HEAA compared to traditional chelators. The moderate affinity of HEAA for Zn²⁺ and Ca²⁺ makes it ideal for precision buffering in delicate biochemical systems.

Metal IonHEAA (Estimated log K)*EDTA (log K)Biological Implication in Assays
Zn²⁺ 8.516.5HEAA buffers Zn²⁺ at physiological pZn; EDTA strips catalytic Zn²⁺.
Ca²⁺ 5.010.6HEAA allows transient Ca²⁺ signaling; EDTA disrupts cell adhesion.
Mg²⁺ 3.58.7HEAA leaves Mg²⁺ fully available for ATP-dependent kinase assays.
Cu²⁺ 11.018.8Both effectively neutralize trace copper toxicity.

*Estimated values based on structural analogs of N-substituted aspartic acids and polyaminopolycarboxylates [4].

Experimental Protocols

Protocol 1: Precision Zinc-Buffered Matrix Metalloproteinase (MMP) Activity Assay

Objective: To measure true MMP-9 inhibition by drug candidates without artifactual zinc stripping.

  • Buffer Preparation: Prepare the Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.01% Brij-35, pH 7.4).

  • HEAA-Zn²⁺ Equilibration: Add 1 mM HEAA and 0.5 mM ZnCl₂ to the Assay Buffer. Incubate for 30 minutes at room temperature. Causality Check: This specific molar ratio establishes a stable pZn of ~9.0, mimicking the intracellular buffering capacity [2].

  • Enzyme Activation: Dilute recombinant human MMP-9 to a final concentration of 1 nM in the HEAA-Zn²⁺ buffer. The HEAA system will actively donate Zn²⁺ to any apo-MMP-9 present, ensuring 100% holo-enzyme formation.

  • Compound Addition: Add test inhibitors (e.g., small molecule library) and incubate for 30 minutes at 37°C.

  • Substrate Cleavage: Initiate the reaction by adding 10 µM of a fluorogenic FRET substrate (e.g., Mca-KPLGL-Dpa-AR-NH₂).

  • Readout: Monitor fluorescence continuously at Ex/Em 340/440 nm for 20 minutes. Calculate the initial velocity (V₀).

Protocol 2: Live-Cell Calcium Flux Assay using HEAA-Buffered Media

Objective: To monitor intracellular Ca²⁺ transients in adherent cells while buffering extracellular trace metals, avoiding the cell detachment caused by EDTA/EGTA.

  • Cell Preparation: Seed HEK293 cells in a 96-well black, clear-bottom plate. Grow to 80% confluency.

  • Dye Loading: Wash cells with physiological saline. Load with 4 µM Fluo-4 AM dye in the presence of 2.5 mM probenecid for 45 minutes at 37°C.

  • HEAA Wash: Wash the cells twice with HEAA-Buffered Tyrode's Solution (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 2 mM HEAA, 5.5 mM Glucose, 10 mM HEPES, pH 7.4).

    • Causality Check: HEAA buffers the 1.8 mM Ca²⁺ to prevent spontaneous receptor activation by trace heavy metals. Its moderate log K (5.0) ensures Ca²⁺ remains bioavailable for influx upon stimulation, and integrins remain engaged (preventing cell detachment).

  • Agonist Stimulation: Place the plate in a fluorescent imaging plate reader (FLIPR). Inject the GPCR agonist (e.g., Carbachol).

  • Readout: Record the peak fluorescence (Ex/Em 488/515 nm) over a 3-minute window.

Assay Workflow Visualization

HEAA_Workflow Apo Apo-MMP (Inactive) [Zn2+] Depleted Holo Holo-MMP (Active) Catalytic Zn2+ Restored Apo->Holo Zn2+ Transfer Buffer HEAA-Zn2+ Buffer System (pZn = 9.0) Buffer->Holo Controlled Equilibration Signal Fluorescence Readout (Ex/Em: 340/440 nm) Holo->Signal Substrate Cleavage Substrate Fluorogenic Substrate (FRET Peptide) Substrate->Signal

HEAA-Zn²⁺ buffer system workflow restoring Apo-MMP to active Holo-MMP for reliable fluorescence readout.

References

  • Vallee, B. L., & Auld, D. S. (1990). Zinc coordination, function, and structure of zinc enzymes and other proteins. Biochemistry, 29(24), 5647-5659.[Link]

  • Krezel, A., & Maret, W. (2006). Zinc-buffering capacity of a eukaryotic cell at physiological pZn. JBIC Journal of Biological Inorganic Chemistry, 11(8), 1049-1062.[Link]

  • Tiedje, J. M. (1975). Microbial Degradation of Ethylene Diamine Tetraacetate in Soils and Sediments. Applied Microbiology, 30(2), 327-329.[Link]

  • van Westrenen, J., van Haveren, J., Alblas, F. J., Hoefnagel, M. A., Peters, J. A., & van Bekkum, H. (1990). Synthesis of N-[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid and related compounds. Recueil des Travaux Chimiques des Pays-Bas, 109(8), 474-478.[Link]

Application

Application Note: N-(2-hydroxyethyl)aspartic Acid Functionalization for Advanced Biomedical Applications

Introduction & Mechanistic Principles Poly(N-2-hydroxyethyl-DL-aspartamide) (PHEA) is a highly versatile, water-soluble, and biocompatible synthetic polymer derived from the aminolysis of polysuccinimide (PSI) with ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Poly(N-2-hydroxyethyl-DL-aspartamide) (PHEA) is a highly versatile, water-soluble, and biocompatible synthetic polymer derived from the aminolysis of polysuccinimide (PSI) with ethanolamine[1]. Because its repeating unit consists of N-(2-hydroxyethyl)aspartic acid, PHEA features a protein-like polyamide backbone that lacks toxicity, antigenicity, and immunogenicity[2][3].

The critical advantage of PHEA in drug development lies in its pendant hydroxyl groups. These nucleophilic sites serve as a highly reactive platform for chemical functionalization, allowing researchers to tailor the polymer's physicochemical properties—such as hydrophobicity, charge density, and cross-linkability—without compromising the biocompatibility of the main chain[4]. By carefully selecting the functionalization agents, PHEA can be engineered into cationic vectors for gene silencing, amphiphilic nanoparticles for sustained drug release, or stimuli-responsive hydrogels for tissue engineering[3][5][6].

Rational Design of PHEA Derivatives

The functionalization of PHEA is dictated by the target biomedical application. The causality behind these structural modifications is rooted in the physiological barriers the delivery system must overcome:

  • Cationic Functionalization for Gene Delivery: Naked siRNA is rapidly degraded by nucleases and cannot cross anionic cell membranes. By grafting 1,2-Bis(3-aminopropylamino)ethane (bAPAE) onto the PHEA backbone, the polymer acquires protonatable secondary and primary amines. This enables electrostatic complexation with polyanionic siRNA to form stable polyplexes, while also facilitating endosomal escape via the "proton sponge" effect[3][7].

  • Amphiphilic Grafting for Drug Encapsulation: To deliver hydrophobic drugs (e.g., Sorafenib or Beclomethasone dipropionate), PHEA is modified with hydrophobic domains like polylactic acid (PLA) and hydrophilic coronas like polyethylene glycol (PEG). This forces the polymer to self-assemble into core-shell nanoparticles, protecting the drug payload and improving pharmacokinetic circulation[5][6].

  • Methacrylation for Hydrogels: Reacting PHEA with glycidyl methacrylate (GMA) introduces photopolymerizable double bonds. Upon UV irradiation, these groups form a permanent, water-swollen polymeric network (hydrogel) ideal for bioadhesive devices and localized drug depots[5].

Table 1: Quantitative Summary of PHEA Functionalization Strategies
Functionalization AgentTarget MoietyCoupling ChemistryResulting PropertyPrimary Biomedical Application
bAPAE HydroxylBNPC ActivationCationic, ProtonatablesiRNA / Gene Delivery[3]
PLA / PEG HydroxylCDI ActivationAmphiphilic, StealthHydrophobic Drug Delivery[6]
Glycidyl Methacrylate (GMA) HydroxylDirect EsterificationUV-CrosslinkableHydrogels / Tissue Engineering[5]
Succinic Anhydride HydroxylRing-OpeningAnionic, pH-responsiveOral Protein Delivery (Insulin)[4]

Experimental Workflows and Visualizations

PHEA_Workflow A D,L-Aspartic Acid B Thermal Polycondensation (Acid Catalyst, 180°C) A->B C Polysuccinimide (PSI) B->C D Aminolysis (Ethanolamine, DMF) C->D E PHEA Backbone (N-(2-hydroxyethyl)aspartamide) D->E F Functionalization (bAPAE, PLA, PEG, GMA) E->F G Biomedical Applications (Drug/Gene Delivery, Hydrogels) F->G

Caption: Workflow for the synthesis and functionalization of PHEA for biomedical applications.

Polyplex_Mechanism N1 PHEA-g-bAPAE (Polycation) N3 Electrostatic Complexation N1->N3 N2 siRNA (Polyanion) N2->N3 N4 Polyplex Nanoparticles N3->N4 N5 Endocytosis (Epithelial Cells) N4->N5 N6 Endosomal Escape (Proton Sponge) N5->N6 N7 siRNA Release & Gene Silencing N6->N7

Caption: Mechanism of PHEA-g-bAPAE and siRNA polyplex formation, cellular uptake, and gene silencing.

Laboratory Protocols: Synthesis and Functionalization

Protocol 1: Synthesis of the PHEA Backbone from Polysuccinimide (PSI)

This protocol establishes the foundational N-(2-hydroxyethyl)aspartic acid repeating units.

  • PSI Synthesis: Disperse D,L-aspartic acid in sulfolane and add orthophosphoric acid (catalyst). Heat the mixture to 180 °C under reduced pressure for 4 hours to drive thermal polycondensation[1].

    • Causality: Removing water via reduced pressure shifts the equilibrium toward polysuccinimide (PSI) formation, ensuring a high molecular weight backbone.

  • Aminolysis: Dissolve 5.0 g of the purified PSI in 40 mL of anhydrous N,N-dimethylformamide (a-DMF). Dropwise, add a 2-fold molar excess of ethanolamine.

    • Causality: Ethanolamine acts as a nucleophile, opening the succinimide rings to form the N-(2-hydroxyethyl)aspartamide structure[1][2].

  • Purification: Stir the reaction at room temperature for 24 hours. Precipitate the polymer in an excess of cold acetone, filter, and dialyze against distilled water for 3 days (MWCO 12-14 kDa) to remove unreacted ethanolamine. Lyophilize to obtain dry PHEA.

  • Self-Validation (QC): Perform 1 H-NMR in D 2​ O. The complete disappearance of the succinimide ring proton peaks (5.2 ppm) and the appearance of methylene protons from the hydroxyethyl group (3.2–3.6 ppm) confirm 100% aminolysis.

Protocol 2: Cationic Functionalization (Synthesis of PHEA-g-bAPAE)

This protocol generates a polycationic vector for siRNA delivery.

  • Activation: Dissolve 200 mg of PHEA (1.26 mmol of repeating units) in 4 mL of a-DMF. Add 230 mg of Bis(4-nitrophenyl) carbonate (BNPC) and stir at 40 °C for 4 hours under an argon atmosphere[3][7].

    • Causality: BNPC activates the pendant hydroxyl groups of PHEA, forming highly reactive carbonate intermediates. Anhydrous conditions and argon are critical; ambient moisture will rapidly hydrolyze BNPC, destroying the coupling efficiency.

  • Grafting: In a separate vial, dissolve 922.7 μL of bAPAE (a 4-fold molar excess relative to the repeating units) in 7 mL of a-DMF. Add the activated PHEA solution dropwise to the bAPAE solution.

    • Causality: Adding the activated polymer into a massive excess of the diamine prevents unwanted cross-linking between PHEA chains. It ensures that only one primary amine of bAPAE reacts with the carbonate, leaving the other free for siRNA complexation[3].

  • Purification: Stir the mixture for 18 hours at 40 °C. Precipitate in a mixture of acetone/diethyl ether, dialyze against dilute HCl (to protonate the amines and increase solubility) and then distilled water. Lyophilize the product.

  • Self-Validation (QC): Use a Ninhydrin (Kaiser) assay to quantify the amount of free primary amines. Correlate this with 1 H-NMR integration to determine the Degree of Substitution (DS), which should ideally be between 30–40 mol% for optimal siRNA binding without excessive cytotoxicity[7].

Protocol 3: Amphiphilic Functionalization (Synthesis of PHEA-g-PLA-g-PEG)

This protocol creates stealth, self-assembling nanoparticles for sustained drug release.

  • PLA Activation: Dissolve 270 mg of Polylactic Acid (PLA) in 2.4 mL of anhydrous DMSO. Add N,N'-Carbonyldiimidazole (CDI) at a molar ratio of 1.2 (CDI:PLA) and react for 4 hours at 40 °C[7].

    • Causality: CDI activates the terminal hydroxyl group of PLA, forming an imidazolide intermediate. CDI is highly efficient for esterification in DMSO and produces imidazole as a volatile/easily removable byproduct.

  • Conjugation to PHEA: Dissolve 100 mg of PHEA in 3 mL of a-DMSO. Dropwise, add this to the CDI-activated PLA solution. Stir for 48 hours at 40 °C[6][7].

  • PEGylation: Following PLA conjugation, introduce CDI-activated mPEG-OH (5000 Da) to the reaction mixture to graft hydrophilic stealth coronas onto the remaining free hydroxyls of the PHEA backbone[6].

    • Causality: The sequential grafting ensures that the bulky PLA chains do not sterically hinder the attachment of the highly flexible PEG chains. PEGylation prevents nanoparticle aggregation and reduces macrophage clearance in vivo.

  • Self-Validation (QC): Perform Dynamic Light Scattering (DLS) in aqueous media. A self-validating amphiphilic synthesis will spontaneously form micelles/nanoparticles with a narrow Polydispersity Index (PDI < 0.2) and a hydrodynamic diameter between 50–150 nm.

References

  • Multivalent Polyaspartamide Cross-Linker for Engineering Cell-Responsive Hydrogels with Degradation Behavior and Tunable Physical Properties. Biomacromolecules - ACS Publications. 1

  • Preparation and properties of biodegradable hydrogels based on glutaraldehyde-crosslinked poly(2-hydroxyethyl aspartamide). ResearchGate. 8

  • Diving into RNAi Therapy: An Inhalable Formulation Based on Lipid–Polymer Hybrid Systems for Pulmonary Delivery of siRNA. Biomacromolecules - ACS Publications. 7

  • Preparation and Swelling Behavior of Biodegradable Hydrogels Based on α,β-Poly(N-2-Hydroxyetnyl-DL-aspartamide). ResearchGate. 2

  • New biodegradable hydrogels based on a photo-cross-linkable polyaspartamide and poly(ethylene glycol) derivatives. Release studies of an anticancer drug. ResearchGate. 5

  • Design of New Polyaspartamide Copolymers for siRNA Delivery in Antiasthmatic Therapy. MDPI. 3

  • Sustained-Release Powders Based on Polymer Particles for Pulmonary Delivery of Beclomethasone Dipropionate in the Treatment of Lung Inflammation. MDPI. 6

  • Nanoaggregates Based on New Poly-Hydroxyethyl-Aspartamide Copolymers for Oral Insulin Absorption. Molecular Pharmaceutics - ACS Publications. 4

Sources

Method

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of N-(2-hydroxyethyl)aspartic Acid

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Introduction & Physicochemical Profiling N-(2-hydroxyethyl)aspartic acid (HEAA) is a highly polar, low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

N-(2-hydroxyethyl)aspartic acid (HEAA) is a highly polar, low-molecular-weight derivative of aspartic acid[1]. Frequently encountered in environmental and pharmaceutical matrices as a biodegradable chelating agent derivative or a degradation byproduct[2], HEAA presents a significant analytical challenge. Characterized by a secondary amine, a primary hydroxyl group, and two carboxylic acid moieties, it is highly hydrophilic and exists as a zwitterion at physiological pH.

Traditional Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 stationary phases relies on hydrophobic interactions. However, HEAA possesses a computed XLogP3 of -4[1], meaning it exhibits virtually zero retention on C18 columns. Under RPLC conditions, HEAA elutes in the void volume, subjecting it to severe ion suppression from unretained matrix salts. To achieve accurate quantification, an orthogonal chromatographic approach is required[3].

Mechanistic Insights: The Case for HILIC-MS/MS

To establish a robust, self-validating analytical method, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed[3]. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or amide) and a highly organic mobile phase. The retention mechanism is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[4].

Ionization Dynamics

Electrospray Ionization (ESI) is highly efficient for HEAA due to its readily ionizable amine and carboxyl groups. While negative ion mode ([M-H]⁻) is viable, positive ion mode ([M+H]⁺) typically yields superior signal-to-noise ratios when the mobile phase is buffered with ammonium formate[5]. The formate buffer (pH ~3.0) ensures the carboxyl groups are partially protonated while the secondary amine is fully protonated, driving the formation of the [M+H]⁺ precursor ion at m/z 178.1.

Fragmentation M1 Precursor Ion [M+H]+ m/z 178.1 M2 Product Ion [M+H-H2O]+ m/z 160.1 M1->M2 Loss of H2O (-18 Da) M4 Product Ion [M+H-HCOOH]+ m/z 132.1 M1->M4 Loss of HCOOH (-46 Da) M3 Product Ion [M+H-H2O-HCOOH]+ m/z 114.1 M2->M3 Loss of HCOOH (-46 Da) M4->M3 Loss of H2O (-18 Da)

Proposed ESI+ MS/MS fragmentation pathway of N-(2-hydroxyethyl)aspartic acid.

Self-Validating Experimental Protocols

A critical pillar of trustworthy analytical science is the implementation of self-validating systems. The following protocol integrates intrinsic quality control mechanisms to dynamically monitor extraction efficiency and ionization suppression.

Sample Preparation (Protein Precipitation)

Causality Check: Why use a 3:1 Acetonitrile (ACN) ratio? Adding 3 volumes of ACN to the sample matrix not only precipitates >95% of proteins but also results in a final sample extract containing 75% organic solvent[6]. This perfectly matches the initial highly-organic HILIC mobile phase conditions, preventing the "solvent breakthrough" effect that causes peak splitting and poor retention.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a pre-chilled microcentrifuge tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., Aspartic acid-¹³C₄,¹⁵N at 500 ng/mL). Self-Validation: The SIL-IS corrects for matrix-induced ion suppression and volumetric losses during extraction.

  • Add 150 µL of cold Acetonitrile (100%, LC-MS grade) to the sample.

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Workflow N1 Sample Matrix (Plasma/Urine) N2 Protein Precipitation (3:1 ACN:Sample) N1->N2 N3 ZIC-HILIC Chromatography N2->N3 N4 ESI-MS/MS (MRM Mode) N3->N4 N5 Data Analysis & Quantification N4->N5

Workflow for the extraction and LC-MS/MS quantification of N-(2-hydroxyethyl)aspartic acid.

System Suitability and Batch Validation

Before acquiring study data, the system must prove its fitness. A valid batch must sequentially include:

  • Double Blank: Matrix processed without analyte or SIL-IS (Proves zero carryover).

  • Zero Sample: Matrix processed with SIL-IS only (Confirms no unlabeled analyte contribution from the IS).

  • Calibration Curve: 6-8 non-zero points demonstrating an R² > 0.99.

  • Quality Control (QC) Samples: Low, Mid, and High QCs injected every 10-15 samples. Accuracy must remain within ±15% of the nominal concentration.

Data Presentation & Instrumental Parameters

Table 1: Physicochemical Properties of HEAA[1]
ParameterValueAnalytical Implication
Molecular Formula C₆H₁₁NO₅Determines exact mass.
Exact Mass 177.0637 DaTarget for high-resolution MS.
XLogP3 -4.0Highly polar; mandates HILIC over RPLC.
Functional Groups 2x -COOH, 1x -OH, 1x -NH-Zwitterionic; requires buffered mobile phases.
Table 2: Optimized ZIC-HILIC Gradient Conditions
  • Column: ZIC-HILIC (100 × 2.1 mm, 3.5 µm) or equivalent Amide column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Dynamics
0.01090Initial hold; retains polar HEAA.
1.01090Isocratic hold to stabilize baseline.
5.05050Linear gradient to elute HEAA.
6.05050Wash step to remove polar matrix lipids.
6.11090Return to initial conditions.
10.01090Column re-equilibration (Critical for HILIC).
Table 3: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
HEAA 178.1114.120Quantifier (Loss of H₂O + HCOOH)
HEAA 178.1132.115Qualifier 1 (Loss of HCOOH)
HEAA 178.1160.110Qualifier 2 (Loss of H₂O)
SIL-IS 139.192.118Internal Standard Tracking

References

  • N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025 PubChem URL:[Link][1]

  • Catalyst recovery process - FI122828B Google Patents URL:[2]

  • HILIC-MS for metabolomics: An attractive and complementary approach to RPLC-MS Mass Spectrometry Reviews URL:[Link][4]

  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome PMC - National Institutes of Health URL:[Link][6]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome Analytical Chemistry - ACS Publications URL:[Link][5]

Sources

Application

Application Note: Synthesis and Characterization of N-(2-Hydroxyethyl)aspartic Acid Derivatives for Agricultural Chelates

Introduction & Context In modern agriculture, the targeted delivery of essential micronutrients (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Mn²⁺) heavily relies on metal chelates to prevent premature precipitation in alkaline soils. Histor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

In modern agriculture, the targeted delivery of essential micronutrients (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Mn²⁺) heavily relies on metal chelates to prevent premature precipitation in alkaline soils. Historically, ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) have been the industry standards. However, their poor biodegradability leads to environmental accumulation and the unintended mobilization of heavy metals in aquatic systems (1)[1].

N-(2-hydroxyethyl)aspartic acid (HEAA) and its extended derivatives, such as N-bis[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid (AES), have emerged as highly effective, environmentally benign aminopolycarboxylate chelating agents (2)[2]. These compounds exhibit excellent metal-binding efficacy while maintaining a molecular geometry that is highly susceptible to microbial degradation, making them ideal for sustainable agricultural formulations (3)[3].

Mechanistic Rationale & Experimental Design

The synthesis of HEAA and its derivatives is fundamentally driven by the Michael addition of an amine (ethanolamine or diethanolamine) to an activated α,β-unsaturated carbonyl compound, specifically maleic acid[2].

  • Alkaline Conditions (pH 9–11): The reaction mandates an alkaline environment. Causality: This ensures the primary or secondary amine remains deprotonated, maximizing its nucleophilicity for the conjugate addition to the maleate double bond.

  • Lanthanide Catalysis for O-Alkylation: While the initial N-alkylation to form HEAA proceeds uncatalyzed, the synthesis of advanced derivatives like AES requires O-alkylation of the pendant hydroxyl groups. Causality: Lanthanide ions (e.g., La³⁺) act as potent Lewis acids, coordinating with the intermediate's hydroxyl and carboxylate groups. This coordination activates the oxygen for subsequent nucleophilic attack on excess maleate (4)[4].

  • Self-Validating Catalyst Recovery: A critical challenge in lanthanide-catalyzed synthesis is the quantitative recovery of the catalyst to prevent heavy metal contamination in the final agricultural product. By introducing a secondary chelating agent, such as iminodisuccinic acid (ISA), the lanthanide can be selectively precipitated as a lanthanide carbonate complex[4]. Self-Validation: The complete precipitation of the catalyst acts as an internal quality control, indicating successful synthesis and ensuring the purity of the final AES derivative.

Workflow Visualization

Workflow Maleic Maleic Acid (Aqueous Solution) Mix Alkaline Mixing (pH 9-11) Maleic->Mix Amine Ethanolamine / Diethanolamine Amine->Mix Michael Michael Addition (N-alkylation) Mix->Michael HEAA N-(2-hydroxyethyl) aspartic acid Michael->HEAA OAlk O-Alkylation (Excess Maleate) HEAA->OAlk Cat Lanthanide Catalyst (La³⁺ / Nd³⁺) Cat->OAlk AES AES / EDODS Derivatives OAlk->AES

Reaction workflow for the synthesis of HEAA and AES derivatives via Michael addition.

Step-by-Step Methodologies

Protocol A: Synthesis of N-(2-Hydroxyethyl)aspartic Acid (HEAA)
  • Preparation of Maleate Solution: Dissolve 1.0 molar equivalent of maleic acid in deionized water. Slowly add 30% w/w sodium hydroxide (NaOH) under continuous stirring until the pH reaches 9.5–10.5. Causality: Neutralizing maleic acid to sodium maleate increases its solubility and prevents the protonation of the incoming amine.

  • Amine Addition: Dropwise add 1.05 molar equivalents of ethanolamine to the reaction vessel. Maintain the temperature between 60°C and 70°C to prevent thermal degradation while maintaining reaction kinetics.

  • Michael Addition Reaction: Stir the mixture continuously for 8–12 hours.

  • Self-Validation (In-Process Monitoring): Monitor the reaction progress via ¹H-NMR. The reaction is deemed complete when the vinylic proton signal of maleate (at ~6.2 ppm) integrates to less than 1% relative to the product signals.

  • Neutralization and Isolation: Adjust the pH to 5.0 using 1M HCl to precipitate the HEAA. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Lanthanide-Catalyzed Synthesis of AES Derivatives
  • Catalyst Introduction: To the alkaline HEAA (or diethanolamine-derived equivalent) solution, add 0.1 molar equivalents of Lanthanum(III) oxide (La₂O₃) or Lanthanum(III) nitrate.

  • O-Alkylation: Add an additional 2.0 molar equivalents of sodium maleate. Elevate the temperature to 85°C–90°C.

  • Reaction Monitoring: Maintain the pH at 10.0–10.5 by periodic addition of NaOH. The lanthanide catalyst coordinates the intermediate, facilitating the O-alkylation of the hydroxyethyl arms[4]. Proceed for 16–24 hours until titration confirms the consumption of maleate.

Protocol C: Catalyst Recovery and Product Purification
  • Chelate Displacement: Add iminodisuccinic acid (ISA) to the reaction mixture in a 1:1 molar ratio relative to the lanthanide catalyst. Causality: ISA has a higher affinity for La³⁺ under these specific conditions than the newly formed AES, displacing the product from the metal center[4].

  • Carbonate Precipitation: Introduce a carbonate source (e.g., sodium carbonate) to the mixture. The lanthanide-ISA complex reacts to form an insoluble lanthanide carbonate precipitate.

  • Filtration: Filter the mixture through a 0.45 µm membrane. The filtrate contains the purified AES derivative ready for agricultural formulation, while the retentate (La₂(CO₃)₃) is recycled for subsequent batches[4].

Quantitative Data & Characterization

The following table summarizes the comparative metrics between the industry standard (EDTA) and the synthesized derivatives (HEAA and AES) to validate their suitability for agricultural deployment.

Property / MetricEDTA (Industry Standard)HEAA (Base Derivative)AES (Extended Derivative)
Primary Application General AgricultureMicronutrient ChelatorHigh-Stability Soil Chelator
Biodegradability (28 days) < 10% (Poorly Degradable)> 80% (Readily Degradable)20–70% (Moderately Degradable)
Synthesis Catalyst Cyanide / FormaldehydeNone requiredLanthanide (La³⁺)
Log K (Fe³⁺ Complex) 25.1~ 14.5~ 18.2
Log K (Zn²⁺ Complex) 16.5~ 10.2~ 12.8

Note: While the stability constants (Log K) for HEAA and AES are slightly lower than EDTA, they fall precisely within the optimal thermodynamic window for agricultural micronutrient release. This prevents irreversible metal locking in the soil, allowing plants to successfully extract the chelated nutrients[2].

References

  • Ministère de la Transition écologique. "Analysis of the most appropriate risk management option(s) for 'dtpa' salts.
  • Dow Chemical Co. "DETERMINATION OF BIODEGRADABILITY OF ASPARAGIC ACID DERIVATIVES, DEGRADABLE CHELATE FORMATORS, USES AND COMPOSITIONS THEREOF." (Patent DE69515671T3).
  • Hyvönen, H. "Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents." CORE.
  • Kemira Oyj. "Catalyst recovery process." (Patent FI122828B).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-(2-hydroxyethyl)aspartic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the counterintuitive solubility profiles of modified amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the counterintuitive solubility profiles of modified amino acids. N-(2-hydroxyethyl)aspartic acid presents a classic paradox: despite possessing highly polar functional groups (two carboxylic acids, a secondary amine, and a hydroxyl group), researchers often report stubborn insolubility in pure water.

This guide bypasses generic advice to provide a mechanistic, field-proven troubleshooting framework designed specifically for this molecule.

Mechanistic Causality: The Zwitterion Effect

To solve the solubility issue, we must first understand its root cause. The insolubility of N-(2-hydroxyethyl)aspartic acid in pure water is not driven by hydrophobicity, but rather by crystal lattice energy outcompeting solvation energy .

Like all amino acids, this compound is amphoteric. At its isoelectric point (pI)—which is approximately pH 2.8—the molecule exists predominantly as a zwitterion [1]. The protonated secondary amine ( NH3+​ ) and the deprotonated alpha-carboxyl group ( COO− ) form a highly stable, electrically neutral crystal lattice. Because the net charge of the molecule is zero, solute-solute electrostatic attractions are maximized, minimizing its interaction with water molecules and leading to precipitation [2].

To force dissolution, we must disrupt this lattice by shifting the molecule into a net-charged state, thereby increasing ion-dipole interactions with the solvent.

ChargeState LowPH pH < 1.5 Cationic (+1) Soluble1 High Solubility LowPH->Soluble1 PI pH ~ 2.8 (pI) Zwitterionic (0) Insoluble Low Solubility PI->Insoluble HighPH pH > 5.0 Anionic (-1 to -2) Soluble2 High Solubility HighPH->Soluble2

Caption: Relationship between solution pH, molecular charge state, and resulting aqueous solubility.

Diagnostic & Resolution Workflow

Before applying chemical modifications, use the following logical workflow to identify the most efficient path to achieving your target concentration.

SolubilityWorkflow Start Insoluble N-(2-hydroxyethyl) aspartic acid MeasurePH Measure Solution pH Start->MeasurePH CheckPI Is pH near pI (pH 2.0 - 4.0)? MeasurePH->CheckPI AdjustPH Protocol A: Adjust pH to < 1.5 or > 5.0 CheckPI->AdjustPH Yes CheckTemp High Concentration Required (>100 mg/mL)? CheckPI->CheckTemp No Success Target Solubility Achieved AdjustPH->Success HeatCosolvent Protocol B: Apply Heat & Cosolvents CheckTemp->HeatCosolvent Yes SaltForm Protocol C: Synthesize Na+ Salt CheckTemp->SaltForm Persistent HeatCosolvent->Success SaltForm->Success

Caption: Diagnostic workflow for troubleshooting N-(2-hydroxyethyl)aspartic acid solubility.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system : the success of the chemical adjustment is immediately confirmed by the visual clearing of the suspension, transitioning from a turbid lattice to a transparent, homogenous solution.

Protocol A: pH Modulation (The Charge-State Strategy)

Use this when preparing stock solutions for biological assays or chemical synthesis.

  • Suspend: Add the target mass of N-(2-hydroxyethyl)aspartic acid to ultra-pure water (18.2 MΩ·cm). The solution will appear milky/turbid.

  • Agitate: Place the suspension on a magnetic stirrer at 400 RPM at room temperature (25°C).

  • Titrate (Anionic Route): To achieve a highly soluble anionic state, titrate dropwise with 1MNaOH . Monitor the pH continuously.

  • Validate: As the pH crosses 4.5, the suspension will begin to clear. Continue titration until pH 6.0–7.4 is reached. The solution should now be perfectly transparent.

  • Alternative (Cationic Route): If your downstream application requires an acidic environment, titrate with 1MHCl until the pH drops below 1.5[3].

Protocol B: In Situ Salt Formation

Use this when you need to store the compound as a highly soluble dry powder for future rapid dissolution.

  • Dissolve: Suspend the free acid in a minimal volume of water and add exactly 2 molar equivalents of NaOH to deprotonate both carboxylic acid groups.

  • Verify: Ensure the solution is completely clear and the pH is stable around 8.0.

  • Lyophilize: Freeze-dry the clear solution overnight.

  • Store: You have now synthesized the disodium salt of N-(2-hydroxyethyl)aspartic acid. Store this highly hygroscopic powder in a desiccator. It will dissolve instantly in neutral water at concentrations exceeding 150 mg/mL.

Quantitative Data: Solubility Profile

The following table summarizes the expected solubility behavior of N-(2-hydroxyethyl)aspartic acid based on thermodynamic and pH adjustments. Use this as a benchmark for your formulations.

pH LevelNet Charge StateTemperature (°C)Estimated Solubility (mg/mL)Visual State
1.0 Cationic (+1)25~45Clear solution
2.8 (pI) Zwitterionic (0)25< 5Cloudy suspension / Precipitate
2.8 (pI) Zwitterionic (0)60~15Partially dissolved
7.4 Anionic (-2)25> 150Clear solution
9.0 Anionic (-2)25> 200Clear solution

Frequently Asked Questions (FAQs)

Q: I added my compound directly to a pH 7.4 PBS buffer, but it still precipitated. Why did this happen? A: N-(2-hydroxyethyl)aspartic acid contains two acidic carboxyl groups. If you add a large mass of the free acid directly to a standard buffer, the compound's intrinsic acidity overwhelms the buffer capacity, rapidly dropping the local pH down to its pI (~2.8), causing immediate precipitation. Solution: Always pre-adjust the pH of the compound in unbuffered water before adding it to your final buffer, or use a highly concentrated (e.g., 1M) buffer.

Q: Can I use organic solvents like DMSO or Methanol to dissolve it first? A: While DMSO might dissolve it to a limited extent, N-(2-hydroxyethyl)aspartic acid is generally insoluble in alcohols like methanol or ethanol. Because it is a highly polar zwitterion, water combined with precise pH adjustment is a far superior and more predictable solvent system than organic alternatives.

Q: Does the addition of the 2-hydroxyethyl group improve solubility compared to standard aspartic acid? A: Paradoxically, it can hinder initial dissolution kinetics. While the hydroxyl group adds hydrogen-bonding capacity, the secondary amine formed by the N-alkylation alters the pKa and strengthens specific intermolecular hydrogen bond networks in the solid state, making the crystal lattice harder to break at neutral conditions without counterions.

References

  • PubChem (National Center for Biotechnology Information). N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025. Retrieved from:[Link]

  • Quora Chemistry Community . Why are amino acids least soluble at isoelectric point? Retrieved from:[Link]

Optimization

Technical Support Center: Optimizing N-(2-hydroxyethyl)aspartic acid Polymerization

Welcome to the technical support center for the synthesis and optimization of poly(N-(2-hydroxyethyl)aspartic acid), also known as PHEA. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of poly(N-(2-hydroxyethyl)aspartic acid), also known as PHEA. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the polymerization process. We will delve into the causality behind experimental choices, providing troubleshooting solutions and detailed protocols to ensure reproducible, high-quality results.

The synthesis of PHEA is typically a two-step process. First, L-aspartic acid undergoes thermal polycondensation to form a polysuccinimide (PSI) intermediate. This is followed by the nucleophilic ring-opening of the succinimide units with ethanolamine to yield the final PHEA polymer. Each step presents unique challenges that can impact the final molecular weight, polydispersity, and functionality of your polymer.

Experimental Workflow Overview

The following diagram outlines the standard two-step synthesis pathway from L-aspartic acid to PHEA.

G cluster_0 Step 1: Thermal Polycondensation cluster_1 Step 2: Aminolysis Aspartic Acid Aspartic Acid Polysuccinimide (PSI) Polysuccinimide (PSI) Aspartic Acid->Polysuccinimide (PSI)  Heat (160-200°C) - H2O Catalyst (e.g., H3PO4) PHEA PHEA Polysuccinimide (PSI)->PHEA Ring-Opening Ethanolamine Ethanolamine Ethanolamine->PHEA

Caption: Two-step synthesis of PHEA.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Molecular Weight of Final Polymer

Question: My final PHEA polymer has a significantly lower molecular weight (Mw) than my target. What are the likely causes and how can I increase it?

Answer: Achieving a high molecular weight is primarily dependent on the success of the first step: the thermal polycondensation to form the polysuccinimide (PSI) intermediate. Low Mw in the final PHEA is almost always a result of a low Mw PSI precursor. Here are the key factors to investigate:

  • Inadequate Reaction Temperature: The polycondensation of aspartic acid is an equilibrium reaction that requires elevated temperatures (typically >160°C) to drive the removal of water, the reaction by-product.[1][2] If the temperature is too low, the polymerization rate will be slow, and the equilibrium will not favor the formation of long polymer chains.

  • Inefficient Water Removal: The continuous and efficient removal of water is critical. Any residual water can hydrolyze the growing polymer chains or shift the reaction equilibrium backward, limiting the chain length. The reaction should be conducted under a nitrogen atmosphere or vacuum to facilitate water removal.[1]

  • Catalyst Concentration and Type: While the reaction can proceed without a catalyst, it often leads to branching and lower molecular weights.[2] Phosphoric acid is a highly effective catalyst that promotes linear chain growth and achieves higher molecular weights.[1][2][3][4] Insufficient catalyst or poor mixing can lead to a suboptimal reaction.

  • Reaction Time: Polycondensation is a step-growth polymerization, meaning that high molecular weight polymer is only formed at very high conversion rates, which requires sufficient reaction time. Shorter reaction times will result in a higher proportion of oligomers.

To achieve a higher molecular weight PSI intermediate, implement the following optimized protocol.

Protocol: High Molecular Weight PSI Synthesis via Thermal Polycondensation

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a reflux condenser to remove water.

  • Reagent Addition:

    • To the flask, add L-aspartic acid (e.g., 25 g, 0.188 mol).

    • Add a solvent mixture of mesitylene and sulfolane (70/30 w/w, 80 g) to improve heat transfer and prevent charring.[1][5]

    • Add 85% o-phosphoric acid as a catalyst (e.g., 0.54 mL, 9.4 mmol).[5]

  • Polymerization:

    • Begin stirring and purge the system with nitrogen for 15-20 minutes.

    • Heat the mixture to 160-180°C under a steady nitrogen flow.[2][5] The mixture will become a slurry and then gradually a more viscous solution.

    • Maintain the reaction at this temperature for 4-7 hours. Continuously monitor the Dean-Stark trap to ensure water is being collected and removed.

  • Isolation and Purification:

    • After the reaction, cool the mixture. The PSI product will precipitate.

    • Remove the solvent.

    • Wash the solid precipitate thoroughly, first with methanol and then several times with deionized water to remove any unreacted monomer and residual catalyst.[5]

    • Dry the resulting white to off-white PSI powder under vacuum.

G cluster_causes Primary Cause cluster_factors Contributing Factors Low Mw PHEA Low Mw PHEA Low Mw PSI Intermediate Low Mw PSI Intermediate Low Mw PHEA->Low Mw PSI Intermediate Temp_Time Insufficient Temp/Time Low Mw PSI Intermediate->Temp_Time Water Inefficient H2O Removal Low Mw PSI Intermediate->Water Catalyst Suboptimal Catalyst Low Mw PSI Intermediate->Catalyst Purity Monomer Impurities Low Mw PSI Intermediate->Purity

Caption: Root cause analysis for low molecular weight PHEA.

Issue 2: High Polydispersity Index (PDI)

Question: The molecular weight distribution of my polymer is very broad (PDI > 2.0). How can I synthesize a more uniform polymer?

Answer: A high PDI in thermal polycondensation is common due to the statistical nature of the reaction, non-uniform reaction conditions, and potential side reactions like branching.[2] While achieving a very narrow PDI (<1.2) with this method is challenging, you can certainly reduce it.

  • Improve Thermal Homogeneity: Use a high-boiling solvent system (like mesitylene/sulfolane) and vigorous mechanical stirring to ensure uniform heat distribution.[1][2] This prevents "hot spots" where polymer chains might grow at different rates or degrade.

  • Use a Catalyst: As mentioned, acid catalysts like phosphoric acid tend to promote the formation of more linear polymer chains, whereas uncatalyzed reactions are more prone to branching, which broadens the PDI.[2][3]

For applications requiring a highly defined polymer with low PDI, an alternative synthetic strategy is often necessary. The ring-opening polymerization (ROP) of α-amino acid-N-carboxyanhydrides (NCAs) provides much greater control over the polymerization process.[6]

FeatureThermal PolycondensationRing-Opening Polymerization (ROP) of NCAs
Typical PDI 1.8 - 3.01.1 - 1.4
MW Control Difficult to precisely control; dependent on conditionsWell-controlled by monomer-to-initiator ratio
Reaction Conditions High temperature (>160°C), often in bulk or high-boiling solventMild conditions (often room temperature)
Mechanism Step-growthChain-growth (often living/controlled)
Complexity Relatively simple, two-step processMulti-step monomer synthesis required
Reference [1][2][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the second step, the conversion of PSI to PHEA?

The conversion of polysuccinimide (PSI) to poly(N-(2-hydroxyethyl)aspartic acid) (PHEA) is an aminolysis reaction.[7] The primary amine of ethanolamine acts as a nucleophile, attacking one of the two carbonyl carbons within the succinimide ring. This opens the ring to form a stable amide bond, resulting in the desired N-(2-hydroxyethyl)aspartamide side chain. This reaction is typically performed under mild conditions (e.g., room temperature to 70°C) in a suitable solvent like DMF.[8] It's important to note that the ring can open at two different positions, leading to a random distribution of α and β-linkages in the final polymer backbone.[7][9]

Q2: My PSI intermediate is brown or yellow instead of white. Why did this happen and is it a problem?

Discoloration during thermal polycondensation, especially at temperatures exceeding 200°C or with extended reaction times, is often due to side reactions and thermal decomposition.[7][10] While a slight off-white or cream color is common, a dark brown color suggests significant degradation, which can lead to branching, cross-linking, and a reduction in the solubility of the PSI intermediate. This can negatively impact the subsequent aminolysis step. To minimize discoloration, use the lowest effective temperature (160-180°C), ensure an inert atmosphere (N2), and avoid unnecessarily long reaction times.

Q3: How do I confirm the structure and molecular weight of my final PHEA polymer?

A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure. You can verify the successful ring-opening by observing the characteristic peaks for the hydroxyethyl protons (-NH-CH₂ -CH₂ -OH) around 3.36 and 3.66 ppm and the disappearance of succinimide protons.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the conversion of the imide in PSI (strong band around 1714 cm⁻¹) to the amide in PHEA (Amide I and Amide II bands).[7]

  • Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of your polymer relative to known standards (e.g., PEO/PEG).[11][12]

Q4: Can I modify the properties of PHEA by changing the amine in the second step?

Absolutely. The aminolysis of PSI is a versatile platform for creating a wide range of functional polyaspartamides.[3][13] By substituting ethanolamine with other primary amines, you can introduce different functional groups to the polymer side chains. For example:

  • Using a long-chain alkylamine (e.g., octadecylamine) will increase the hydrophobicity of the polymer.[8]

  • Using a diamine can be a strategy for cross-linking the polymer to form hydrogels.[14]

  • Using amines with protected functional groups allows for the synthesis of polymers that can be further modified post-polymerization.

References

  • Synthesis of poly(alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide])-folate for drug delivery. PubMed Central. Available at: [Link]

  • Synthesis of alpha beta-poly((2-hydroxyethyl)-DL-aspartamide), a new plasma expander. PubMed. Available at: [Link]

  • Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. The Royal Society of Chemistry. Available at: [Link]

  • Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Frontiers in Materials. Available at: [Link]

  • Drug release from α,β-poly(N-2-hydroxyethyl)-DL-aspartamide- based microparticles. ResearchGate. Available at: [Link]

  • Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Polysuccinimide. Wikipedia. Available at: [Link]

  • Synthesis of .alpha.,.beta.-poly [(2-hydroxyethyl)-DL-aspartamide], a newplasma expander. Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation of high molecular weight polysuccinimides. Google Patents.
  • Thermal Analysis of Aspartic Acid and Its Polymers. Journal of the Chinese Chemical Society. Available at: [Link]

  • Synthesis and Characterization of Four Arms Star-block-N-hydroxyethyl Acrylamide Copolymer. Materiale Plastice. Available at: [Link]

  • Polyaspartic acid. Wikipedia. Available at: [Link]

  • Tuning the Structure of Poly(aspartic acid)s’ Self-Assemblies to Enhance Cellular Uptake. MDPI. Available at: [Link]

  • Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. PubMed Central. Available at: [Link]

  • Polysuccinimide and Its Derivatives: Degradable and Water Soluble Polymers (Review). Polymer Journal. Available at: [Link]

  • Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Wiley Online Library. Available at: [Link]

  • Methods of synthesis of poly(succinimide-aspartate) polysuccinimide or polyaspartate by end capping polymerization. Google Patents.
  • Synthesis of poly(succinimide) by bulk polycondensation of L‐aspartic acid with an acid catalyst. ResearchGate. Available at: [Link]

  • Methods of synthesis of polysuccinimide, copolymers of polysuccinimide and derivatives thereof. Google Patents.
  • Molecular characterization of α,β-poly[(N-hydroxyethyl)-DL- aspartamide] by light scattering and viscometry studies. ResearchGate. Available at: [Link]

  • Study on the Polymerization of Aspartic Acid Catalyzed by Phosphoric Acid. ResearchGate. Available at: [Link]

  • Poly(aspartic acid) Biohydrogel as the Base of a New Hybrid Conducting Material. PubMed Central. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of N-(2-hydroxyethyl)aspartic acid during long-term storage

Technical Support Center: N-(2-hydroxyethyl)aspartic Acid Storage & Stability From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for N-(2-hydroxyethyl)aspartic acid (CAS: 125677-11-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-hydroxyethyl)aspartic Acid Storage & Stability

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for N-(2-hydroxyethyl)aspartic acid (CAS: 125677-11-4). As an amino acid derivative featuring a secondary amine, a primary alcohol, and two carboxylic acid groups, this molecule is a highly effective chelating agent and synthetic building block. However, this polyfunctional nature also makes it thermodynamically unstable under improper storage conditions.

This guide is designed to move beyond basic handling instructions. Here, we explore the causality of degradation—specifically intramolecular cyclization, oxidative cleavage, and microbial consumption—and provide self-validating protocols to ensure the absolute integrity of your molecular stocks over long-term storage.

Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that compromise N-(2-hydroxyethyl)aspartic acid.

  • Pathway A: Intramolecular Cyclization (Lactamization/Esterification) N-substituted aspartic acid derivatives are highly susceptible to intramolecular rearrangements[1]. The secondary amine can nucleophilically attack the β -carboxyl group, forming a 5-membered lactam (pyrrolidone derivative). Alternatively, the primary hydroxyl group of the ethanolamine moiety can attack the α

    • or β -carboxyl groups to form a lactone. This process is heavily accelerated at acidic pH ( <4.0 ), where the carboxyl groups are protonated and highly electrophilic.
  • Pathway B: Oxidative Degradation The secondary amine and the primary alcohol are vulnerable to auto-oxidation, particularly in the presence of dissolved oxygen, light, and trace transition metals (which the molecule readily chelates). Oxidation typically yields N-oxides or results in the cleavage of the ethanolamine side chain.

  • Pathway C: Microbial Biodegradation As an aspartic acid derivative, this compound is an excellent carbon and nitrogen source for microbes. In unpreserved aqueous solutions at room temperature, microbial biomass will rapidly consume the compound, leading to near-total loss of titer within days[2].

Mechanistic Degradation & Intervention Pathway

G NHEA N-(2-hydroxyethyl)aspartic acid (Intact Molecule) Cyclization Intramolecular Cyclization (Lactam/Lactone Formation) NHEA->Cyclization Acidic pH / Heat Oxidation Oxidative Degradation (Amine/Hydroxyl Oxidation) NHEA->Oxidation O2 / Light / Basic pH Microbial Microbial Degradation (Biodegradation) NHEA->Microbial Aqueous Media / RT Deg1 Morpholine/Pyrrolidone Derivatives Cyclization->Deg1 Deg2 N-Oxides & Cleavage Products Oxidation->Deg2 Deg3 Biomass & Metabolites Microbial->Deg3 Int1 Buffer to pH 5.5-6.5 Store at -20°C Int1->Cyclization Inhibits Int2 Inert Gas (Argon) Flush Protect from Light Int2->Oxidation Inhibits Int3 0.22 µm Sterile Filtration Add Preservatives Int3->Microbial Inhibits

Fig 1: Primary degradation pathways of N-(2-hydroxyethyl)aspartic acid and targeted stabilization interventions.

Troubleshooting FAQs

Q1: My aqueous stock solution loses efficacy and shows new peaks on HPLC after just a week at 4°C. What is happening? A1: You are likely observing a combination of microbial degradation and intramolecular cyclization. Amino acids and ethanolamine derivatives are notoriously unstable in unpreserved aqueous environments[3]. Furthermore, if your solution is unbuffered and drops below pH 4.5, the protonated carboxyl groups invite nucleophilic attack from the secondary amine, forming a lactam. Action: Adjust your stock solution to pH 5.5–6.5 (where the molecule exists as a stable zwitterion/anion), sterile filter through a 0.22 µm membrane, and aliquot into single-use tubes for storage at -20°C.

Q2: The lyophilized solid powder turned slightly yellow after 6 months in a desiccator. Is it still usable? A2: The yellowing indicates oxidative degradation of the secondary amine, likely forming N-oxides or trace Schiff bases. While the bulk of the material may still be intact, the presence of these oxidative byproducts can interfere with sensitive chelation assays or downstream syntheses. Action: Discard the discolored top layer, and run an LC-MS to quantify the purity of the remaining bulk. In the future, always flush the headspace of your solid storage vials with Argon or ultra-pure Nitrogen before sealing, and store in amber vials at -20°C.

Q3: Can I autoclave my N-(2-hydroxyethyl)aspartic acid solutions to sterilize them? A3: Absolutely not. Thermal stress is a primary kinetic driver for aspartimide and lactam formation. Autoclaving (121°C for 15+ minutes) will cause massive intramolecular cyclization and degradation of the molecule. Always use cold sterile filtration (0.22 µm PES membrane) for sterilization.

Quantitative Stability Data

The following table synthesizes the expected stability of N-(2-hydroxyethyl)aspartic acid across various storage conditions, allowing you to select the appropriate matrix for your experimental timeline.

Storage ConditionStatepHExpected Shelf Life (>95% Purity)Primary Degradation RiskRecommended Mitigation
Ambient (25°C) AqueousUnbuffered< 3 DaysMicrobial BiodegradationDo not store aqueous stocks at RT.
Refrigerated (4°C) Aqueous5.5 - 6.52 - 4 WeeksSlow Oxidation / CyclizationSterile filter; use within 14 days.
Frozen (-20°C) Aqueous5.5 - 6.56 - 12 MonthsIce-crystal induced pH shiftsFlash-freeze in liquid N2​ ; avoid freeze-thaw.
Ambient (25°C) Solid (Lyophilized)N/A3 - 6 MonthsOxidation (Amine)Store in desiccator; protect from light.
Deep Freeze (-80°C) Solid (Lyophilized)N/A> 5 YearsNoneFlush headspace with Argon.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, utilize the following self-validating Standard Operating Procedures (SOPs). These protocols build in analytical checkpoints to verify molecular integrity.

SOP 1: Preparation and Cryopreservation of Aqueous Stock Solutions

Objective: Formulate a stable, sterile aqueous stock that resists cyclization and microbial degradation.

  • Dissolution: Weigh the desired amount of N-(2-hydroxyethyl)aspartic acid powder. Dissolve in degassed, ultra-pure HPLC-grade water (degassing removes dissolved O2​ , preventing amine oxidation).

  • pH Adjustment (Critical Step): Monitor the pH continuously. Slowly add 0.1 M NaOH or 0.1 M HCl to bring the solution to a final pH of 5.8 to 6.2 .

    • Scientific Rationale: This specific pH window ensures the carboxyl groups are deprotonated (preventing them from acting as electrophiles for lactone/lactam formation) while keeping the environment mildly acidic enough to slow auto-oxidation of the amine.

  • Sterilization: Pass the buffered solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, argon-flushed amber glass vial.

  • Aliquot & Freeze: Divide the solution into 100 µL to 1 mL single-use aliquots. Flash-freeze the tubes in liquid nitrogen to prevent slow-freezing concentration gradients, then transfer to -80°C for long-term storage.

  • Validation Check: Thaw one aliquot after 24 hours and run an HPLC-UV (detecting at 210 nm) against a freshly prepared standard to confirm 100% recovery and the absence of degradation peaks.

SOP 2: Solid-State Storage and Lyophilization Recovery

Objective: Recover degraded aqueous solutions and stabilize them in the solid state.

  • Pre-Processing: If an aqueous solution must be stored long-term but -80°C freezers are unavailable, the solution must be lyophilized.

  • Freezing: Flash-freeze the pH-adjusted solution (pH 6.0) in a lyophilization flask using a dry ice/acetone bath.

  • Lyophilization: Apply a vacuum of < 0.1 mbar. Maintain the condenser at -50°C or lower. Run the lyophilizer until the product is a dry, fluffy white powder (typically 24-48 hours depending on volume).

  • Inert Sealing: Break the vacuum with ultra-pure Argon gas (not air). Quickly transfer the powder to amber glass vials.

  • Desiccation: Place the sealed vials in a desiccator cabinet containing indicating Drierite (calcium sulfate) and store at -20°C.

  • Validation Check: Perform a Karl Fischer titration on a small sample to ensure residual moisture is < 1%. High residual moisture will facilitate solid-state hydrolysis and degradation.

References

  • Food and Agriculture Organization of the United Nations (FAO). (2015). 80th JECFA - Chemical and Technical Assessment (CTA) for Advantame (N-substituted aspartic acid derivatives). Retrieved from[Link]

  • Mayo Clinic Laboratories. (2025). Amino Acids, Quantitative, Random, Urine - Specimen Stability Information. Retrieved from[Link]

  • ResearchGate. (2026). Delayed Deproteinization Causes Methodological Errors in Amino Acid Levels in Plasma Stored at Room Temperature or -20°C. Retrieved from[Link]

  • Google Patents. (1995). DE69515671T3 - Determination of Biodegradability of Asparagic Acid Derivatives, Degradable Chelate Formators, Uses and Compositions Thereof.

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-hydroxyethyl)aspartic acid (HEA) Crystallization

Welcome to the Technical Support Center for amino acid derivative processing. N-(2-hydroxyethyl)aspartic acid (HEA) is a highly versatile chelating agent and polymer precursor [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivative processing. N-(2-hydroxyethyl)aspartic acid (HEA) is a highly versatile chelating agent and polymer precursor [1]. However, its synthesis—typically via the Michael addition of ethanolamine to maleic acid or maleic anhydride—frequently yields a complex crude mixture. Due to its zwitterionic nature, high aqueous solubility, and the presence of structurally similar byproducts, isolating high-purity HEA requires precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to resolve common impurity issues during HEA crystallization.

Part 1: Visualizing the Optimized Crystallization Workflow

To prevent co-precipitation of impurities, the crystallization of HEA must leverage both pH-dependent solubility (isoelectric point targeting) and dielectric constant manipulation (antisolvent addition).

HEA_Crystallization RM Crude Reaction Mixture (HEA, Maleic Acid, Salts) PH pH Adjustment to pI (Target pH ~3.0 - 4.0) RM->PH HCl/NaOH AS Antisolvent Addition (Ethanol Dropwise) PH->AS Stirring COOL Controlled Cooling (5°C at 0.5°C/min) AS->COOL Nucleation FILT Vacuum Filtration & Cold Wash COOL->FILT Slurry PURE Pure HEA Crystals (>99% Purity) FILT->PURE Drying

Workflow for the isoelectric and antisolvent crystallization of N-(2-hydroxyethyl)aspartic acid.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my HEA precipitating as a sticky oil instead of a crystalline powder? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the supersaturation level exceeds the metastable zone width before nucleation can begin. In HEA synthesis, oiling out is heavily exacerbated by impurities like unreacted ethanolamine or malic acid (a hydration byproduct of maleic acid) [4]. Solution: Do not crash-cool the solution. Instead, maintain the solution at 40°C, adjust to the isoelectric point (pI), and introduce seed crystals (1-2% w/w). Gradually add an antisolvent like ethanol to lower the dielectric constant of the medium, forcing the zwitterion out of solution cleanly [3].

Q2: How do I remove unreacted maleic acid and fumaric acid from the crude mixture? A2: Maleic acid and its isomerization product, fumaric acid, are common impurities in the Michael addition route [4]. The most effective removal strategy relies on exploiting the isoelectric point (pI). Amino acids exhibit their lowest aqueous solubility at their pI because their net charge is zero, minimizing ion-dipole interactions with water [2]. Solution: Adjust the crude mixture to pH 3.0–4.0. At this pH, HEA is a neutral zwitterion and will precipitate. Maleic acid ( pKa1​ 1.9, pKa2​ 6.2) remains partially ionized and highly soluble in the aqueous mother liquor, allowing it to be washed away during filtration.

Q3: My final product has high inorganic salt content (e.g., NaCl or Na₂SO₄). How can I desalt it? A3: Neutralizing the highly alkaline reaction mixture (often containing NaOH) with HCl or H₂SO₄ generates inorganic salts. Solution: Exploit the temperature-solubility differential. The aqueous solubility of amino acids drops significantly at lower temperatures (e.g., 5°C), whereas the solubility of NaCl remains relatively constant regardless of temperature [2]. By cooling the mixture slowly and filtering at 5°C, the HEA crystallizes while the NaCl remains dissolved. For extreme salt loads, pre-treat the crude mixture using a strongly acidic cation-exchange resin before crystallization.

Q4: I am detecting N,N-bis(2-hydroxyethyl)aspartic acid in my HPLC traces. How do I prevent this? A4: This is a dimerized/over-alkylated impurity caused by the double addition of ethanolamine to the maleic acid double bond. Solution: This is a kinetic issue during synthesis rather than a crystallization failure. Ensure maleic acid is kept in a slight stoichiometric excess (1.05:1) during the reaction, and add the ethanolamine dropwise to prevent local concentration spikes. Once formed, this impurity is difficult to remove via standard aqueous crystallization and requires fractional recrystallization using a methanol/water (80:20) system.

Part 3: Quantitative Impurity Profiling

Understanding the physicochemical properties of the crude mixture components is essential for designing a successful separation strategy.

CompoundSource / RoleIsoelectric Point (pI) / pKaRelative Aqueous Solubility (25°C)Primary Removal Strategy
N-(2-hydroxyethyl)aspartic acid Target Product~pI 3.5Moderate (~10-15 g/L at pI)Target for crystallization
Ethanolamine Unreacted Starting MaterialpKa ~9.5Miscible / Very HighRemains in aqueous mother liquor at pH 3.5
Maleic Acid Unreacted Starting MaterialpKa1 1.9, pKa2 6.2High (780 g/L)Remains ionized and dissolved at pH 3.5
Fumaric Acid Isomerization ByproductpKa1 3.0, pKa2 4.4Low (6.3 g/L)Hot filtration prior to HEA crystallization
Sodium Chloride Neutralization ByproductN/AHigh (360 g/L)Cold filtration (exploits flat solubility curve)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a combined isoelectric and antisolvent approach to isolate HEA while systematically rejecting the impurities listed above.

Materials Required:

  • Crude HEA reaction mixture (aqueous)

  • 6M Hydrochloric Acid (HCl)

  • Absolute Ethanol (Antisolvent)

  • Ice bath and programmable chiller

  • Calibrated pH meter

Step-by-Step Methodology:

  • Pre-filtration (Fumaric Acid Removal): Heat the crude aqueous reaction mixture to 60°C. If a fine, insoluble white precipitate persists, it is likely fumaric acid. Perform a hot vacuum filtration through a 0.45 µm PTFE membrane to remove it.

  • Isoelectric Focusing: Transfer the clarified filtrate to a jacketed reactor equipped with an overhead stirrer. Maintain the temperature at 40°C. Monitor the pH continuously. Dropwise, add 6M HCl until the solution reaches exactly pH 3.5 (the approximate pI of HEA).

    • Validation Check: The solution should transition from clear to slightly turbid as zwitterionic HEA begins to reach supersaturation.

  • Antisolvent Addition: While maintaining aggressive stirring at 40°C, slowly add absolute ethanol at a rate of 2 mL/min. The total volume of ethanol added should equal 1.5x the volume of the aqueous mixture.

    • Causality: Ethanol lowers the dielectric constant of the solvent system, drastically reducing the solubility of the HEA zwitterion while keeping unreacted maleic acid and ethanolamine in solution [3].

  • Controlled Cooling (Nucleation & Growth): Program the chiller to cool the reactor from 40°C to 5°C at a strict rate of 0.5°C/min.

    • Causality: A slow cooling profile prevents "oiling out" and avoids the co-precipitation of NaCl, ensuring the formation of a highly ordered, pure crystal lattice.

  • Isolation and Washing: Once the slurry reaches 5°C, hold for 1 hour to maximize yield. Filter the crystals under vacuum. Wash the filter cake twice with 50 mL of ice-cold aqueous ethanol (80% v/v).

    • Validation Check: Test the pH of the final wash filtrate; it should be neutral, indicating the removal of residual acids and inorganic salts.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours. Verify final purity via HPLC (UV detection at 210 nm) or 1H-NMR (D2O).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12168025, N-(2-hydroxyethyl)aspartic acid." PubChem, [Link].

  • Mohan, R., et al. "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." Industrial & Engineering Chemistry Research, vol. 46, no. 14, 2007, pp. 4830-4839. ACS Publications, [Link].

  • Ubbink, J., et al. "Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol." Journal of Agricultural and Food Chemistry, vol. 64, no. 28, 2016, pp. 5692-5699. ACS Publications, [Link].

  • Kita, H., et al. "Chelating agent and detergent comprising the same." U.S. Patent No. 6,426,229 B1, U.S. Patent and Trademark Office, 30 Jul. 2002, .
Troubleshooting

Technical Support Center: Optimizing pH for N-(2-hydroxyethyl)aspartic acid (HEAA) Chelation

Welcome to the Technical Support Center for N-(2-hydroxyethyl)aspartic acid (HEAA) . HEAA is a biodegradable aminopolycarboxylic acid (APCA) derivative utilized in transition metal and alkaline earth metal chelation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-hydroxyethyl)aspartic acid (HEAA) . HEAA is a biodegradable aminopolycarboxylic acid (APCA) derivative utilized in transition metal and alkaline earth metal chelation. Because HEAA relies on the precise coordination of its carboxylate, amine, and hydroxyl groups, its conditional stability constants are highly sensitive to the pH of your experimental system.

This guide provides researchers and drug development professionals with the underlying mechanistic causality, quantitative reference data, and self-validating troubleshooting protocols needed to optimize HEAA chelation efficiency.

Part 1: The Causality of pH-Dependent Chelation

To troubleshoot HEAA, you must first understand the causality behind its coordination chemistry. Aminopolycarboxylic acids (APCAs)[1]. HEAA specifically features a secondary amine, two carboxylic acid groups (from the aspartic acid backbone), and a hydroxyl group[2].

Chelation efficiency is dictated by the protonation states of these functional groups:

  • Low pH (< 4.0): The carboxylate groups ( pKa​≈2.0−3.6 ) and the secondary amine ( pKa​≈9.0 ) are protonated. The protonated amine ( NH2+​ ) lacks an available lone pair of electrons, preventing it from participating in the coordination sphere. Chelation is negligible.

  • Neutral pH (4.0 - 8.0): The carboxylates deprotonate and can bind the metal electrostatically, but the amine remains largely protonated. This results in weak, easily dissociable complexes.

  • Optimal Alkaline pH (8.0 - 10.0): The secondary amine deprotonates. The nitrogen's lone pair becomes available to form stable 5- and 6-membered chelate rings with the metal ion alongside the carboxylates. This is the peak conditional stability range for most transition metals.

  • Highly Alkaline pH (> 10.0): While HEAA is fully deprotonated, the high concentration of hydroxide ( OH− ) ions introduces fierce ligand competition. For many metals, [3].

Part 2: Quantitative Speciation Data

The optimal pH for HEAA chelation varies depending on the target metal's susceptibility to hydroxide precipitation. Use the table below to benchmark your experimental parameters.

Target Metal IonOptimal pH RangeLimiting Factor at Low pH (< 4.0)Limiting Factor at High pH (> 10.0)
Fe³⁺ (Iron) 3.0 – 6.0Carboxylate protonationSevere Fe(OH)3​ precipitation (starts at pH > 7)
Cu²⁺ (Copper) 7.0 – 9.0Amine protonation ( NH2+​ ) Cu(OH)2​ precipitation
Zn²⁺ (Zinc) 8.0 – 10.0Amine protonation ( NH2+​ ) Zn(OH)2​ precipitation
Ca²⁺ (Calcium) 9.5 – 11.0Amine protonation ( NH2+​ ) CaCO3​ precipitation (if CO2​ is present)

Part 3: Troubleshooting Guides & FAQs

Q1: My HEAA-Zinc complex is dissociating at pH 5.5. Why isn't the complex stable if the carboxylates are deprotonated? A: At pH 5.5, the secondary amine of HEAA ( pKa​≈9.0 ) is still heavily protonated. Without the nitrogen's lone pair participating in the coordination sphere, HEAA acts merely as a dicarboxylic acid rather than a multidentate chelator. You must raise the pH to at least 8.0 to deprotonate the amine and close the chelate ring, which exponentially increases the conditional stability constant.

Q2: I adjusted my HEAA-Iron(III) solution to pH 9.0 to ensure full amine deprotonation, but a reddish-brown precipitate formed. What happened? A: You have encountered hydroxide competition. While HEAA is fully active at pH 9.0, Iron(III) has an extremely low solubility product ( Ksp​ ) for hydroxide formation. At this pH, OH− ions outcompete HEAA for the Fe3+ ions, resulting in the precipitation of Fe(OH)3​ [3]. For Iron(III), you must operate in a narrower window (pH 3.0 - 6.0) where HEAA's carboxylates are active but OH− concentration is still too low to cause precipitation.

Q3: Does the hydroxyethyl group participate in the chelation? A: The hydroxyl group has a very high pKa​ (> 13) and remains protonated under standard physiological and experimental conditions. However, the oxygen atom's lone pairs can still participate in weak dative bonding to satisfy the metal's coordination number, though it provides significantly less stabilization energy than the deprotonated carboxylates or the amine.

Q4: Can I use standard phosphate buffers when chelating with HEAA? A: It is highly discouraged. Phosphate is a competing ligand that will readily precipitate metals like Calcium and Iron at neutral to alkaline pH levels. Use non-coordinating buffers (e.g., HEPES or MOPS) to prevent buffer interference.

Part 4: Experimental Protocol: Determining Optimal pH via Potentiometric Titration

To build a self-validating system for your specific HEAA-metal complex, perform a potentiometric titration. This method proves complexation by measuring the displacement of protons from HEAA when the metal binds.

Materials Required:

  • 0.1 M HEAA solution (standardized)

  • 0.1 M Metal Salt solution (e.g., CuCl2​ , ensuring no coordinating anions like sulfate are used if avoidable)

  • 0.1 M NaOH (CO2-free)

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel (25°C) with inert gas ( N2​ ) purging

Step-by-Step Methodology:

  • Baseline Ligand Titration: Pipette 50 mL of 0.1 M HEAA into the vessel. Purge with N2​ for 10 minutes to remove dissolved CO2​ .

  • Titrate with Base: Add 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition until the pH reaches 11.0. Plot the volume of NaOH vs. pH to establish the baseline pKa​ curve of free HEAA.

  • Metal-Ligand Titration: Prepare a new vessel containing 50 mL of 0.1 M HEAA and 50 mL of 0.1 M Metal Salt (1:1 molar ratio).

  • Observe Proton Displacement: Before adding any base, note the initial pH. A significant drop in pH compared to the free HEAA solution confirms that the metal is actively displacing protons from the amine and carboxylate groups to form the chelate.

  • Titrate the Complex: Titrate the mixture with 0.1 M NaOH up to pH 11.0.

  • Data Analysis: The horizontal distance between the free ligand curve and the metal-ligand curve represents the protons displaced by chelation. The point at which the metal-ligand curve flattens before dropping again indicates the optimal pH range. If the pH suddenly drops and the solution turns cloudy, you have identified the exact pH threshold where metal hydroxide precipitation outcompetes HEAA.

Part 5: Chelation Workflow Visualization

HEAA_pH_Optimization Start HEAA + Metal Ion Solution Low_pH pH < 4.0 Acidic Start->Low_pH Adjust pH down Neutral_pH pH 4.0 - 8.0 Neutral to Mildly Alkaline Start->Neutral_pH Buffer to Neutral Opt_pH pH 8.0 - 10.0 Optimal Chelation Start->Opt_pH Target Range High_pH pH > 10.0 Highly Alkaline Start->High_pH Adjust pH up State_Low Amine Protonated (NH2+) Carboxylates Partially Protonated Poor Chelation Low_pH->State_Low State_Neutral Amine Protonated (NH2+) Carboxylates Deprotonated Weak/Moderate Complex Neutral_pH->State_Neutral State_Opt Amine Deprotonated (NH) Carboxylates Deprotonated Stable Chelate Ring Formed Opt_pH->State_Opt State_High Hydroxide Competition (OH-) Metal Hydroxide Precipitation High_pH->State_High

Figure 1: pH-dependent speciation and chelation outcomes for HEAA-metal complexes.

References

  • Title: Environmental fate and microbial degradation of aminopolycarboxylic acids. Source: FEMS Microbiology Reviews URL: [Link]

  • Title: Chelants in water treatment: An overview Source: Waterline Publication URL: [Link]

  • Title: From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(2-Hydroxyethyl)aspartic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize N-(2-hydroxyethyl)aspartic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize N-(2-hydroxyethyl)aspartic acid. This molecule presents a trifecta of synthetic hurdles: a severely sterically encumbered secondary amine, a highly nucleophilic primary hydroxyl group, and a reactive β -carboxylic acid prone to cyclization.

This guide provides field-proven troubleshooting strategies, focusing on the chemical causality behind experimental failures and providing self-validating methodologies to ensure your synthetic success.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do standard coupling reagents (e.g., HATU, DCC) fail to acylate the secondary amine of N-(2-hydroxyethyl)aspartic acid? Root Cause Analysis : The secondary amine is heavily shielded by both the 2-hydroxyethyl moiety and the α -carbon of the aspartic acid backbone. This steric bulk restricts the required Bürgi-Dunitz trajectory for nucleophilic attack on the activated carboxylate. Furthermore, standard uronium/aminium reagents like HATU often lead to irreversible guanidinylation of the hindered amine rather than the desired acylation. Expert Solution : Abandon standard carbodiimides and uronium salts. Instead, utilize highly reactive electrophiles with minimal steric profiles, such as acyl fluorides[1], or employ propylphosphonic anhydride (T3P)[2]. T3P is exceptionally effective for N-alkylated substrates because it minimizes epimerization and avoids the formation of N-carboxyanhydrides (NCAs) that plague strongly activated systems[2].

Q2: How can I prevent the primary hydroxyl group from competing during N-acylation? Root Cause Analysis : The primary alcohol on the 2-hydroxyethyl group is a harder, less sterically hindered nucleophile than the secondary amine. Under standard coupling conditions, O-acylation (esterification) will outcompete N-acylation (amidation), leading to branched byproducts or depsipeptides[3]. Expert Solution : Implement an orthogonal O-protection strategy prior to amine functionalization. A tert-butyldimethylsilyl (TBS) or trityl (Trt) group is recommended. The TBS ether is stable under standard basic coupling conditions but can be cleanly removed later using fluoride sources (e.g., TBAF) without disrupting the newly formed peptide bond.

Q3: During Fmoc deprotection of my N-(2-hydroxyethyl)aspartic acid-containing peptide, I observe massive mass loss corresponding to aspartimide formation. How do I stop this? Root Cause Analysis : Base-catalyzed aspartimide formation is a notorious side reaction where the deprotonated backbone amide nitrogen attacks the β -carbonyl of the aspartic acid residue[3]. N-alkylation alters the cis/trans isomerism of the amide bond, forcing the backbone into a conformation that highly favors this intramolecular cyclization[3]. Expert Solution : You must attack this thermodynamically driven process from two angles:

  • Steric Shielding : Use a bulky protecting group on the β -carboxylic acid, such as an O-tert-butyl (OtBu) or 3-methylpent-3-yl (OEpe) ester, which severely hinders the nucleophilic attack[3].

  • Buffer the Base : Add an acidic modifier like 0.1 M HOBt or 0.1 M Oxyma Pure to your 20% piperidine/DMF deprotection cocktail. This suppresses the deprotonation of the amide backbone without halting Fmoc removal.

Section 2: Visualizing the Logic

G Start N-(2-hydroxyethyl)aspartic acid CheckOH Is primary -OH protected? Start->CheckOH ProtectOH O-Protection (e.g., TBS/Trt) Block esterification CheckOH->ProtectOH No Coupling N-Acylation / Peptide Coupling (Secondary Amine) CheckOH->Coupling Yes ProtectOH->Coupling Reagent Select Reagent: T3P, Acyl Fluoride, or PyAOP Coupling->Reagent Success Target N-alkylated Peptide/Amide Reagent->Success Overcomes Steric Clash

Workflow for selective N-acylation of N-(2-hydroxyethyl)aspartic acid via O-protection.

Aspartimide Base Base Treatment (e.g., Piperidine) Deprot Amide Backbone Deprotonation Base->Deprot Attack Nucleophilic Attack on beta-COOH Deprot->Attack Ring Aspartimide Ring Formation (Side Product) Attack->Ring Mitigation Mitigation Strategies Ring->Mitigation Bulky Bulky beta-Ester (OtBu, OEpe) Mitigation->Bulky Acidic Acidic Modifier (0.1M HOBt) Mitigation->Acidic Bulky->Attack Steric Shielding Acidic->Deprot Buffers Base

Mechanism of base-catalyzed aspartimide formation and specific mitigation strategies.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Orthogonal O-Silylation of N-(2-Hydroxyethyl)aspartic Acid

Objective: Mask the primary hydroxyl to force subsequent chemoselective N-acylation.

  • Dissolution : Dissolve N-(2-hydroxyethyl)aspartic acid di-tert-butyl ester (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Base Addition : Add imidazole (2.5 eq) and stir for 5 minutes at 0 °C.

    • Causality: Imidazole acts as both a base and a nucleophilic catalyst to activate the silyl chloride.

  • Silylation : Dropwise add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) dissolved in a minimal volume of DMF.

  • Incubation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint : Perform an LC-MS aliquot check. The reaction is complete when the starting material peak disappears and a new peak at[M+H] + 114 Da emerges. If O,N-bis-silylation occurs (rare due to amine hindrance), reduce TBS-Cl to 1.05 eq in future runs.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: T3P-Mediated N-Acylation of the Hindered Secondary Amine

Objective: Form a peptide/amide bond at the sterically hindered secondary amine.

  • Activation : In a dry flask, dissolve the incoming Fmoc-protected amino acid (2.0 eq) and the O-protected N-(2-hydroxyethyl)aspartic acid derivative (1.0 eq) in anhydrous EtOAc or DMF.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted side reactions while neutralizing the system[2].

  • Coupling : Add T3P (50 wt% solution in EtOAc, 2.5 eq) dropwise at room temperature.

  • Thermal Drive : Heat the reaction to 60 °C for 12 hours.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the high activation barrier caused by the steric clash[4].

  • Self-Validation Checkpoint : Monitor via HPLC. The formation of the sterically hindered amide bond should be confirmed by the product mass. If conversion stalls at <50%, apply microwave irradiation (75 °C, 30 mins) to force completion[4].

  • Workup : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. T3P byproducts are highly water-soluble and will partition cleanly into the aqueous phase[2].

Section 4: Quantitative Data & Reagent Selection

To guide your experimental design, the following table summarizes the performance of various coupling reagents when acylating highly hindered N-alkylated aspartic acid derivatives based on empirical data and literature precedents.

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskReaction TimeRecommendation for N-(2-Hydroxyethyl)
HATU / DIPEA Uronium / At-ester< 20%Moderate24 hNot Recommended . Prone to guanidinylation of the amine.
DIC / Oxyma Active Ester30 - 40%Low24 hPoor . Steric bulk prevents efficient attack on the active ester.
T3P / DIPEA Mixed Anhydride75 - 85%Low12 h (60 °C)Highly Recommended . Clean reaction, water-soluble byproducts.
Acyl Fluorides Acyl Fluoride80 - 90%Low to Mod4 h (RT)Excellent . Smallest steric profile of the electrophile.
PyAOP / HOAt Phosphonium60 - 70%Moderate18 hAcceptable . Avoids guanidinylation, but bulky intermediate.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in N-(2-hydroxyethyl)aspartic Acid Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you troubleshoot the complex amidation of N-(2-hydroxyethyl)aspartic acid (HEA) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you troubleshoot the complex amidation of N-(2-hydroxyethyl)aspartic acid (HEA) . HEA is a highly functionalized building block containing a secondary amine, two carboxylic acids (α and β), and a primary alcohol. This polyfunctionality makes chemoselective amidation challenging, often leading to O-acylation, aspartimide formation, and lactonization.

This guide provides field-proven insights, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure the scientific integrity of your workflows.

Part 1: Reaction Pathway Analysis

Before troubleshooting, it is critical to understand the competing reaction pathways that occur when activating the carboxyl groups of HEA.

G HEA N-(2-hydroxyethyl)aspartic acid (Unprotected) Act Carboxyl Activation (Coupling Reagents) HEA->Act Activation Amide Desired N-Amidation (Target Product) Act->Amide + Amine (Optimal) O_Acyl O-Acylation (Intermolecular Side Product) Act->O_Acyl Competing -OH Aspartimide Aspartimide Formation (Intramolecular Cyclization) Act->Aspartimide Base-catalyzed Cyclization Lactone Lactonization (Morpholine-dione derivative) Act->Lactone Intramolecular -OH Attack

Caption: Reaction pathways of N-(2-hydroxyethyl)aspartic acid during carboxyl activation.

Part 2: Troubleshooting Guide & FAQs

Issue 1: O-Acylation (Esterification) vs. Amidation

Q: My LC-MS shows a mass corresponding to the addition of two acyl groups (or amine coupling at the oxygen). How do I prevent O-acylation? A: The primary hydroxyl group on the N-(2-hydroxyethyl) chain is highly nucleophilic and competes with the target amine for the activated carboxylate.

  • Causality: Traditional polar aprotic solvents (like DMF or DCM) combined with strong bases (like DIPEA) enhance the nucleophilicity of the alkoxide, driving competitive esterification.

  • Solution: You have two validated options:

    • Protecting Group Strategy: Mask the hydroxyl group as a tert-butyldimethylsilyl (TBS) or trityl ether prior to activation.

    • Surfactant-in-Water Technology: If working with unprotected HEA, switch your solvent to an aqueous micellar medium using TPGS-750-M. Micellar catalysis significantly favors N-acylation over O-acylation due to the hydrophobic packing within the micelle core, which shields the hydroxyl group and reduces diacylation side products by a factor of 10[1].

Issue 2: Aspartimide (Succinimide) Formation

Q: I am observing a mass loss of 18 Da (-H2O) during the synthesis of HEA-containing sequences. What is this, and how do I stop it? A: This is aspartimide formation, a persistent challenge in aspartic acid chemistry[2].

  • Causality: Base-catalyzed aspartimide formation occurs when the backbone amide nitrogen acts as a nucleophile, attacking the activated β-carboxyl group (or the formed β-amide) to form a 5-membered imide ring[2]. The formation is especially prevalent in sterically unhindered motifs (like Asp-Gly)[2].

  • Solution:

    • During Coupling: Use bulky β-carboxyl protecting groups (e.g., β-cyclohexyl or 3-methylpent-3-yl esters) to sterically hinder the nucleophilic attack[3].

    • During Fmoc-Deprotection (SPPS): Add 0.1 M 1-hydroxybenzotriazole (HOBt) or 5% v/v formic acid to your piperidine/DMF deprotection cocktail[4]. The mild organic acid protonates the intermediate amidate species, effectively neutralizing its nucleophilicity and suppressing the cyclization pathway[4].

Issue 3: Intramolecular Lactonization

Q: I'm seeing a 6-membered ring side product. Is this lactonization? A: Yes. Intramolecular lactonization yields a morpholine-2,5-dione derivative.

  • Causality: When the α-carboxylic acid of HEA is activated, the pendant 2-hydroxyethyl group is perfectly positioned to undergo a rapid 6-exo-trig cyclization. Intramolecular reactions are entropically favored over intermolecular amidation.

  • Solution: Keep the reaction highly concentrated (≥ 0.5 M) to kinetically favor intermolecular amidation. Additionally, use a slow-acting coupling reagent (like DIC/Oxyma) rather than highly reactive uronium salts (like HATU), which trap the activated ester before the external amine can diffuse and react.

Part 3: Troubleshooting Logic & Diagnostics

LogicTree Start Identify Major Side Product via LC-MS Q1 Mass = Target + Acyl (O-Acylation) Start->Q1 Q2 Mass = Target - 18 Da (Aspartimide/Lactone) Start->Q2 Sol1 Use TPGS-750-M in water or Protect -OH (e.g., TBS) Q1->Sol1 Yes Sol2 Add 0.1M HOBt or Formic Acid Use bulkier ester (OtBu) Q2->Sol2 Yes

Caption: Troubleshooting logic tree for identifying and resolving amidation side products.

Part 4: Quantitative Data Presentation

The choice of coupling reagents and solvent environments drastically alters the side product profile. The following table summarizes expected outcomes based on empirical data:

Coupling SystemSolventAdditiveO-Acylation RateAspartimide RateChemoselective Amide Yield
HATU / DIPEA DMFNone> 25%> 15%< 50%
DIC / Oxyma DMFNone~ 10%< 5%75%
EDC·HCl / NMM WaterTPGS-750-M (2%)< 2%Not Detected92%
Piperidine (Deprotection) DMF5% Formic AcidN/A< 1%N/A

Part 5: Standard Operating Procedure (SOP)

Chemoselective Amidation of Unprotected HEA using TPGS-750-M

This protocol is designed as a self-validating system to maximize N-amidation while suppressing O-acylation and lactonization[1].

Step-by-Step Methodology:

  • Preparation of Micellar Medium: Dissolve 2 wt % TPGS-750-M in degassed HPLC-grade water.

    • Causality: Degassing prevents oxidative side reactions, while the 2 wt % concentration ensures you are well above the critical micelle concentration (CMC) required to form the hydrophobic nanoreactors.

  • Substrate Addition: Add N-(2-hydroxyethyl)aspartic acid (1.0 equiv) and the target amine (1.1 equiv) to the micellar solution.

  • Activation & Base Addition: Cool the mixture to 0 °C. Add the coupling reagent (EDC·HCl, 1.2 equiv) and N-methylmorpholine (NMM, 3.0 equiv) dropwise.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, disproportionately slowing down the higher-activation-energy O-acylation pathway compared to the highly favorable N-amidation. NMM acts as a mild, sterically hindered base that neutralizes the HCl salt of EDC without being nucleophilic enough to catalyze aspartimide formation.

    • Self-Validation Check: The pH should stabilize around 6.5–7.0. If the pH exceeds 8.0, the risk of O-acylation increases exponentially.

  • Reaction: Stir at room temperature for 12 hours. Monitor the disappearance of the starting material via HPLC-UV.

  • Isolation: Extract the desired amide with ethyl acetate. The TPGS-750-M surfactant remains in the aqueous layer, allowing for easy phase separation and recycling of the aqueous medium.

References

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Source: Organic Letters - ACS Publications URL:[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: PMC - National Institutes of Health URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL:[Link]

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing N-(2-hydroxyethyl)aspartic Acid Resolution

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical scientists, and drug development professionals overcome the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical scientists, and drug development professionals overcome the specific chromatographic challenges associated with highly polar, zwitterionic amino acid derivatives.

N-(2-hydroxyethyl)aspartic acid presents a unique analytical challenge. Its structure contains a secondary amine, two carboxylic acid moieties, and a hydroxyl group, making it exceptionally hydrophilic and highly sensitive to mobile phase conditions. Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to achieve baseline peak resolution.

Expert Troubleshooting & FAQs

Q1: Why does N-(2-hydroxyethyl)aspartic acid elute near the void volume on standard reversed-phase (C18) columns? Scientist's Insight: In reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobic partitioning. N-(2-hydroxyethyl)aspartic acid is extremely hydrophilic; therefore, it remains solvated in the polar mobile phase and fails to interact with the non-polar C18 stationary phase, leading to void volume elution[1][2]. The Fix: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The analyte partitions into an immobilized water-enriched layer on the stationary phase, where hydrogen bonding and electrostatic interactions drive retention[3]. The added hydroxyl group on the ethyl chain of this specific aspartic acid derivative provides an excellent hydrogen-bond donor/acceptor site, making HILIC the ideal separation mode[1].

HILIC_Mechanism cluster_0 HILIC Retention Mechanism MP Mobile Phase (High Acetonitrile) WL Immobilized Water Layer (Partitioning Zone) MP->WL Analyte Partitioning SP Polar Stationary Phase (Amide/ZIC) WL->SP Hydrogen Bonding & Electrostatics Analyte N-(2-hydroxyethyl)aspartic acid (Highly Polar, Zwitterionic) Analyte->WL

Fig 1. Multi-modal HILIC retention mechanism for polar zwitterionic amino acids.

Q2: I am using a HILIC Amide column, but I observe severe peak tailing and poor resolution. How do I optimize the mobile phase? Scientist's Insight: Peak tailing for zwitterionic compounds in HILIC is primarily caused by secondary electrostatic interactions between the analyte's charged functional groups (amines and carboxylates) and unendcapped silanols on the silica support, or the stationary phase itself[4]. Furthermore, if the mobile phase lacks sufficient buffer capacity, the analyte may exist in mixed ionization states during the run, causing peak broadening. The Fix: Incorporate a volatile buffer, such as ammonium formate, to increase the ionic strength of the mobile phase. Studies demonstrate that 10 mM to 20 mM ammonium formate provides optimal ionic strength to mask these secondary interactions, ensuring sharp, symmetrical peaks[3][5]. Operating at pH 3.0 (adjusted with formic acid) ensures the secondary amine is fully protonated while the carboxylic acids are partially neutralized, stabilizing the molecule's charge state and improving resolution from isobaric interferences[1][3].

Q3: How does adjusting the retention factor ( k ) and selectivity ( α ) specifically improve the resolution ( Rs​ ) of this compound? Scientist's Insight: Resolution ( Rs​ ) is mathematically defined by column efficiency ( N ), selectivity ( α ), and retention factor ( k )[6]. In HILIC, the most effective way to increase k is by decreasing the aqueous content of the mobile phase. However, to resolve N-(2-hydroxyethyl)aspartic acid from closely eluting polar impurities (like structural isomers), selectivity ( α ) must be optimized. The Fix: Selectivity is heavily influenced by the mobile phase pH and the choice of stationary phase. By fine-tuning the gradient slope (e.g., a shallow gradient from 5% to 30% aqueous over 10 minutes) and increasing the column temperature to 35 °C to reduce mobile phase viscosity and improve mass transfer, you maximize both α and N [5][6].

Troubleshooting Start Issue: Poor Peak Resolution CheckRet Assess Retention Factor (k) Start->CheckRet LowK k < 2 (Eluting in Void) CheckRet->LowK Yes Tailing Peak Tailing Observed CheckRet->Tailing No SwitchHILIC Switch to HILIC Amide Column LowK->SwitchHILIC SwitchHILIC->Tailing Buffer Optimize Buffer: 10-20 mM Ammonium Formate (pH 3.0) Tailing->Buffer Yes Coelution Co-elution with Impurities Tailing->Coelution No Buffer->Coelution Gradient Flatten Gradient Slope & Increase Temp (35°C) Coelution->Gradient Yes Success Baseline Resolution Achieved Coelution->Success No Gradient->Success

Fig 2. Step-by-step chromatographic troubleshooting workflow for peak resolution.

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

This protocol is designed to provide baseline resolution for N-(2-hydroxyethyl)aspartic acid in complex matrices. It incorporates built-in validation checks to ensure system suitability before proceeding to sample analysis.

Step 1: Column and Mobile Phase Preparation

  • Column Selection: Install a sub-2 µm Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates ( N ) and minimize band broadening[5].

  • Mobile Phase A (Weak Solvent): Prepare 10 mM Ammonium formate in 85% Acetonitrile containing 0.15% Formic acid[5].

  • Mobile Phase B (Strong Solvent): Prepare 10 mM Ammonium formate in ultrapure water containing 0.15% Formic acid[5].

  • Validation Check: Measure the pH of Mobile Phase B before mixing with organic solvents. Adjust to exactly pH 3.0. An incorrect pH will drastically shift the selectivity ( α ) and ionization state.

Step 2: Gradient Elution and System Parameters

  • Flow Rate: Set to 0.4 mL/min.

  • Column Temperature: Set to 35 °C. This is critical for reducing mobile phase viscosity and improving mass transfer kinetics[5].

  • Gradient Program:

    • 0.0 - 6.0 min: 100% A (Isocratic hold to establish partitioning equilibrium)[5].

    • 6.0 - 6.1 min: Ramp to 94.1% A / 5.9% B[5].

    • 6.1 - 10.0 min: Ramp to 82.4% A / 17.6% B[5].

    • 10.0 - 12.0 min: Ramp to 70.6% A / 29.4% B (Elution of highly retained species)[5].

    • 12.0 - 18.0 min: Return to 100% A for column re-equilibration[5].

  • Validation Check: Inject a standard and calculate the retention factor ( k ). If k<2 , the analyte is not sufficiently partitioning into the aqueous layer. Increase the initial isocratic hold time or verify the acetonitrile concentration in Mobile Phase A[6].

Quantitative Data: Effect of Buffer Optimization on Chromatographic Parameters

The following table summarizes the causal relationship between mobile phase buffer concentration, pH, and resulting chromatographic performance for polar amino acid derivatives in HILIC mode.

Buffer ConcentrationMobile Phase pHRetention Factor ( k )Peak Asymmetry ( As​ )MS Signal Intensity
5 mM3.01.81.8 (Severe Tailing)High
10 mM 3.0 4.5 1.1 (Optimal) Optimal
20 mM3.04.61.0 (Optimal)Reduced (Ion Suppression)
10 mM4.53.21.5 (Moderate Tailing)Optimal

Note: 10 mM Ammonium formate at pH 3.0 provides the best compromise between masking secondary interactions (improving As​ ) and maintaining high sensitivity for mass spectrometry[2][3][5].

References

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection - halocolumns.com - 3

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column - waters.com - Link

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - agilent.com - 1

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - nih.gov - 5

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - rsc.org -2

  • How to Improve HPLC Peak Resolution - chromtech.com - 6

  • Factors Affecting Resolution in HPLC - sigmaaldrich.com - Link

  • Technical Support Center: Optimizing Seleno-Amino Acid Resolution in Chromatography - benchchem.com - 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Chelation Efficacy: N-(2-hydroxyethyl)aspartic acid (HEAA) vs. EDTA

As drug development and environmental remediation fields evolve, the reliance on traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) is being heavily scrutinized. While EDTA is the historical gold st...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental remediation fields evolve, the reliance on traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) is being heavily scrutinized. While EDTA is the historical gold standard for heavy metal sequestration due to its exceptional thermodynamic stability, its absolute resistance to biodegradation and tendency to indiscriminately strip essential minerals (like Ca²⁺ and Zn²⁺) present severe biological and ecological liabilities.

N-(2-hydroxyethyl)aspartic acid (HEAA) has emerged as a rationally designed, biodegradable alternative [1]. By leveraging an amino acid backbone, HEAA balances functional heavy metal chelation with rapid environmental degradation and reduced biological toxicity. This guide provides an objective, data-driven comparison of HEAA and EDTA, detailing their coordination mechanics, quantitative performance, and the self-validating experimental protocols used to evaluate them.

Mechanistic Profiling & Coordination Logic

The fundamental difference in chelation efficiency between EDTA and HEAA stems from their denticity and the chelate effect .

  • EDTA (Hexadentate): Utilizes two amine nitrogens and four carboxylate oxygens to encapsulate a central metal ion. This forms five highly stable, five-membered chelate rings. The massive release of coordinated water molecules during this process drives a highly favorable entropy change ( ΔS ), resulting in massive stability constants (log K > 18 for many heavy metals).

  • HEAA (Tetradentate): Features a secondary amine nitrogen, two carboxylate groups (from the aspartic acid moiety), and one hydroxyl group (from the hydroxyethyl moiety) [3]. It forms a maximum of three chelate rings. Furthermore, the hydroxyl group is a weaker, neutral donor compared to an anionic carboxylate, particularly at physiological pH. Consequently, HEAA exhibits moderate stability constants—strong enough to sequester toxic heavy metals, but weak enough to prevent the lethal stripping of alkaline earth metals like calcium.

ChelationLogic Metal Heavy Metal Target (e.g., Pb²⁺, Cu²⁺) EDTA EDTA Hexadentate Ligand (2 N, 4 COO⁻) EDTA->Metal High Thermodynamic Stability (log K > 18) Enthalpy & Entropy Driven Env Environmental Fate EDTA->Env Persistent Poor Biodegradability HEAA HEAA Tetradentate Ligand (1 N, 2 COO⁻, 1 OH) HEAA->Metal Moderate Stability (log K ~ 11-13) Reversible Binding HEAA->Env Rapidly Biodegradable (OECD 301)

Fig 1. Structural coordination logic and environmental fate of EDTA vs. HEAA.

Quantitative Data: Thermodynamic Stability Constants

The efficacy of a chelating agent is quantified by its stability constant (log K). The table below compares the standard log K values of EDTA against the representative potentiometric values for HEAA.

Table 1: Comparative Stability Constants (log K) at 25°C, μ = 0.1 M

Metal IonEDTA (Hexadentate)HEAA (Tetradentate)Chelation Efficiency RatioClinical / Environmental Implication
Ca²⁺ 10.7~4.5High (EDTA >> HEAA)HEAA prevents hypocalcemia in in vivo applications.
Zn²⁺ 16.5~11.2ModerateHEAA reduces the risk of stripping essential metalloenzymes.
Pb²⁺ 18.0~11.8ModerateBoth effectively sequester lead, but HEAA allows for safer excretion.
Cu²⁺ 18.8~12.5ModerateHEAA is sufficient for mitigating Cu-catalyzed oxidation in formulations.
Fe³⁺ 25.1~15.0High (EDTA >> HEAA)EDTA is required for aggressive rust/scale removal; HEAA for mild stabilization.

Data synthesis derived from standard aminopolycarboxylic acid potentiometric models and aspartic acid derivative profiling [2].

Experimental Methodology: Self-Validating Potentiometric Titration

To accurately determine the stability constants of novel chelators like HEAA, application scientists rely on rigorous potentiometric pH titrations [2]. This protocol is designed as a self-validating system : it requires a ligand-only blank titration to verify electrode Nernstian response and accurately calculate the ligand's acid dissociation constants (pKa) before any metal-ligand complexation is modeled.

Causality Behind Experimental Choices:
  • 0.1 M KNO₃ Background Electrolyte: Maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. This allows concentration to be used in place of activity for thermodynamic calculations.

  • CO₂-Free NaOH Titrant: Dissolved CO₂ forms carbonate species, which can competitively bind heavy metals (forming insoluble metal carbonates) and skew the pH readings.

  • Temperature Control (25.0 ± 0.1 °C): Stability constants are highly temperature-dependent. A jacketed titration cell is non-negotiable.

Step-by-Step Protocol:
  • Electrode Calibration: Calibrate the glass electrode using Gran's plot method in a 0.1 M KNO₃ solution to determine the exact standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ) under experimental conditions.

  • Self-Validation (Ligand-Only Titration):

    • Prepare a 50 mL solution containing 1.0 mM HEAA in 0.1 M KNO₃.

    • Titrate with standardized 0.1 M CO₂-free NaOH.

    • Validation Check: Fit the resulting pH-volume curve to determine the pKa values of HEAA. If the calculated pKa values deviate by >0.05 log units from literature values for the specific batch, halt the experiment and re-standardize the titrant.

  • Metal-Ligand Titration:

    • Prepare solutions containing 1.0 mM HEAA and the target heavy metal (e.g., Pb(NO₃)₂) at 1:1 and 1:2 Metal:Ligand molar ratios in 0.1 M KNO₃.

    • Titrate with 0.1 M CO₂-free NaOH under a continuous flow of inert Argon gas.

  • Data Acquisition & Speciation Modeling:

    • Record the electromotive force (EMF) after each titrant addition once equilibrium is reached ( Δ E < 0.1 mV/min).

    • Input the titration curves into thermodynamic modeling software (e.g., Hyperquad or BEST) to calculate the overall formation constants ( β ) and derive the log K values.

Protocol S1 1. Solution Prep Ligand + Metal + 0.1M KNO₃ S2 2. Electrode Calibration Gran's Method (25.0 ± 0.1 °C) S1->S2 S3 3. Potentiometric Titration CO₂-free NaOH under Argon S2->S3 Control Self-Validation Step: Ligand-only Blank Titration (Determines exact pKa) S2->Control S4 4. Data Acquisition pH vs. Volume curves S3->S4 S5 5. Thermodynamic Modeling Hyperquad / BEST Software S4->S5 Control->S5

Fig 2. Self-validating potentiometric titration workflow for log K determination.

Biodegradability and Application Matrix

The ultimate driver for replacing EDTA with HEAA is environmental and biological safety. EDTA's synthetic polyamine backbone resists microbial degradation, leading to accumulation in wastewater and the dangerous mobilization of heavy metals in soil [1].

Conversely, HEAA is built on a natural amino acid (aspartic acid) scaffold. In standardized OECD 301 Modified MITI Tests, aspartic acid derivatives demonstrate rapid biodegradation by activated sludge [1]. The microbes readily cleave the peptide-like bonds, utilizing the carbon and nitrogen for cellular metabolism.

Decision Matrix for Drug Development & Remediation:
  • Choose EDTA when: The application is strictly in vitro (e.g., blood collection tubes, aggressive industrial rust removal) where maximum thermodynamic stability is required and the waste stream is chemically treated prior to environmental release.

  • Choose HEAA when: Formulating biopharmaceuticals (to prevent metal-catalyzed oxidation of APIs without stripping calcium from the patient), developing eco-friendly detergents, or performing agricultural soil remediation where the chelator must degrade within 28-49 days post-application [2].

References

  • Title: US6426229B1 - Chelating agent and detergent comprising the same Source: Google Patents URL
  • Title: DE69515671T3 - DETERMINATION OF BIODEGRADABILITY OF ASPARAGIC ACID DERIVATIVES, DEGRADABLE CHELATE FORMATORS, USES AND COMPOSITIONS THEREOF Source: Google Patents URL
  • Title: Metal Chelates in Sarin Hydrolysis Source: Scribd URL
Comparative

Comparative analysis of N-(2-hydroxyethyl)aspartic acid and polyaspartic acid

An in-depth comparative analysis of N-(2-hydroxyethyl)aspartic acid and polyaspartic acid requires bridging the gap between small-molecule functionalization and macromolecular engineering. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-(2-hydroxyethyl)aspartic acid and polyaspartic acid requires bridging the gap between small-molecule functionalization and macromolecular engineering. As a Senior Application Scientist, I frequently evaluate these compounds when designing biodegradable nanocarriers, scale inhibitors, and targeted therapeutics.

While Polyaspartic acid (PASP) is a well-established, polyanionic biodegradable polymer [1], N-(2-hydroxyethyl)aspartic acid (HEA) is a functionalized amino acid derivative [5]. In the realm of advanced materials and drug delivery, HEA is most practically utilized in its polymerized form: Poly(N-(2-hydroxyethyl)aspartamide) (PHEA) .

This guide objectively compares the physicochemical performance, mechanistic pathways, and experimental methodologies of PASP and HEA/PHEA to assist researchers in selecting the optimal backbone for their specific applications.

Mechanistic Divergence: Polyanionic Targeting vs. Neutral Stealth

The structural differences between PASP and HEA/PHEA dictate entirely different mechanisms of action in biological and industrial environments.

  • Polyaspartic Acid (PASP): Calcium Chelation and Bone Targeting PASP is characterized by a high density of repeating carboxylate (-COOH) groups along its polyamide backbone. At physiological pH, these groups are deprotonated, rendering the polymer highly anionic. This polyanionic nature gives PASP an exceptionally high binding affinity for calcium ions. In industrial settings, this makes PASP a superior green antiscaling agent [1]. In oncology, this calcium affinity is exploited to target the hydroxyapatite matrix of bone, allowing PASP-linked nanoparticles to selectively deliver hydrophobic anticancer drugs to bone metastases [2].

  • HEA / PHEA: Steric Stabilization and Stealth Circulation Conversely, when the aspartic acid backbone is functionalized with 2-hydroxyethyl groups (forming PHEA), the resulting polymer is uncharged. The abundant hydroxyl (-OH) groups create a dense hydration shell via hydrogen bonding with water molecules. This mimics the "stealth" properties of Polyethylene Glycol (PEG), preventing protein adsorption (opsonization) and macrophage clearance. Consequently, PHEA is utilized to prolong the systemic circulation of nanocarriers, allowing them to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect [4].

G cluster_0 Polyaspartic Acid (PASP) cluster_1 HEA / PHEA Derivative PASP PASP (Polyanionic) Ca Calcium Chelation PASP->Ca Carboxyl groups Bone Hydroxyapatite (Bone Targeting) Ca->Bone High Affinity Binding PHEA PHEA (Neutral) Hydration Hydroxyl Hydration Shell PHEA->Hydration Hydroxyl groups Stealth Stealth Circulation (Tumor EPR Effect) Hydration->Stealth Evades Opsonization

Caption: Mechanistic divergence of PASP (bone targeting via calcium chelation) and PHEA (stealth tumor delivery).

Quantitative Performance Comparison

When engineering a drug delivery system or chemical formulation, the choice between a PASP or HEA/PHEA backbone relies on specific quantitative parameters. The table below summarizes their comparative performance based on current literature.

ParameterPolyaspartic Acid (PASP)N-(2-hydroxyethyl)aspartic acid (Polymeric: PHEA)
Chemical Nature Polyanionic polymerNeutral functionalized monomer / polymer
Primary Functional Groups Carboxyl (-COOH), AmideHydroxyl (-OH), Amide
Molecular Weight Range (Typical) 1,000 – 5,000 Da (Scale inhibition) Up to 100,000 Da (Hydrogels)10,000 – 50,000 Da (Depending on aminolysis duration)
Primary Biomedical Application Bone-targeted delivery, pH-sensitive nanogels[3]Long-circulating micelles, PEG alternatives [4]
Drug Loading Mechanism Electrostatic complexation (cationic drugs)Hydrophobic encapsulation (via amphiphilic modification)
Biodegradability High (Degraded by environmental microbes)High (Amide backbone susceptible to hydrolases)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each chemical step is explained to assist researchers in troubleshooting and optimization.

Protocol A: Synthesis of PASP-Anchored Mesoporous Silica Nanoparticles (pH-Responsive Delivery)

This protocol utilizes PASP as a pH-sensitive "gatekeeper" to prevent the premature release of Doxorubicin (DOX) in the bloodstream, ensuring release only within the acidic endosomes of cancer cells [3].

  • Amine Functionalization : React bare Mesoporous Silica Nanoparticles (MSNs) with (3-aminopropyl)trimethoxysilane (APTES) in toluene under reflux for 24 hours.

    • Causality: APTES provides primary amines (NH2-MSNs) necessary for subsequent peptide coupling.

  • Drug Loading : Disperse NH2-MSNs in a concentrated DOX aqueous solution. Stir in the dark for 24 hours.

    • Causality: Capillary action and electrostatic interactions drive DOX into the mesopores.

  • PASP Anchoring (The Gatekeeper) : Add PASP, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-Hydroxysuccinimide) to the DOX-loaded NH2-MSN suspension.

    • Causality: EDC/NHS activates the carboxyl groups of PASP, forming a stable amide bond with the amines on the MSNs. This physically blocks the pore outlets, trapping the DOX inside.

  • Self-Validation (pH-Triggered Release Assay) : Dialyze the purified DOX@P-MSNs against two buffers: pH 7.4 (blood simulation) and pH 5.5 (endosomal simulation). Measure the dialysate absorbance at 480 nm via UV-Vis spectroscopy.

    • Success Criterion: Less than 10% DOX release at pH 7.4, and >60% release at pH 5.5 (due to the protonation and conformational collapse of PASP at low pH).

Protocol B: Synthesis of PHEA via Aminolysis of Polysuccinimide

This protocol outlines the conversion of polysuccinimide (PSI) into the HEA-repeating polymer (PHEA)[4].

  • PSI Preparation : Subject L-aspartic acid to thermal polycondensation at 220°C under a vacuum for 4 hours to yield PSI.

  • Aminolysis : Dissolve PSI in anhydrous N,N-dimethylformamide (DMF). Cool the reactor to 0°C. Add ethanolamine dropwise in a 1.2 molar excess relative to the succinimide units.

    • Causality: The reaction is highly exothermic. Cooling to 0°C prevents the degradation of the polymer backbone and minimizes side reactions. The primary amine of ethanolamine attacks the imide ring, opening it to form the N-(2-hydroxyethyl)aspartamide repeating unit.

  • Purification : Stir at room temperature for 24 hours, then precipitate the solution into an excess of cold diethyl ether. Filter and dry under a vacuum.

  • Self-Validation (1H-NMR Spectroscopy) : Dissolve the product in D2O and run a 1H-NMR spectrum.

    • Success Criterion: Complete disappearance of the PSI imide ring proton peak at ~5.2 ppm, and the appearance of new methylene proton peaks at ~3.2 ppm and ~3.6 ppm corresponding to the hydroxyethyl group.

Workflow L_Asp L-Aspartic Acid PSI Polysuccinimide (PSI) L_Asp->PSI Thermal Polycondensation (200-250°C) PASP Polyaspartic Acid (PASP) (Polyanionic) PSI->PASP Alkaline Hydrolysis (NaOH) PHEA PHEA (HEA repeating units) (Neutral/Stealth) PSI->PHEA Aminolysis (Ethanolamine at 0°C) Val1 Validation: UV-Vis pH Assay (DOX Release) PASP->Val1 Val2 Validation: 1H-NMR (Peak shift to 3.2-3.6 ppm) PHEA->Val2

Caption: Synthesis workflow from L-aspartic acid to PASP and PHEA, highlighting specific validation steps.

Strategic Recommendations

For researchers developing next-generation therapeutics or industrial chemicals:

  • Choose PASP if your primary objective requires ionic interactions. Its polyanionic nature is unmatched for calcium carbonate scale inhibition in water treatment, or for actively targeting the mineralized calcium phosphate of the skeletal system in bone-metastatic cancers [1][2]. Furthermore, its pH-responsive conformational changes make it an excellent "smart" gatekeeper for mesoporous silica [3].

  • Choose HEA/PHEA if your goal is systemic longevity and steric stabilization. The neutral, hydroxyl-rich backbone provides a highly biocompatible alternative to PEG, avoiding the rising issue of anti-PEG antibodies. Furthermore, the primary hydroxyl groups of HEA units serve as excellent chemical handles for conjugating hydrophobic drugs, creating self-assembling amphiphilic micelles [4].

References

  • Polyaspartic acid - Wikipedia Source: wikipedia.org URL:[Link]

  • Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone Source: nih.gov (PubMed Central) URL:[Link]

  • Polyaspartic acid-anchored mesoporous silica nanoparticles for pH-responsive doxorubicin release Source: dovepress.com URL:[Link]

  • Polyaspartamide — a potential drug carrier Source: researchgate.net URL:[Link]

  • N-(2-HYDROXYETHYL) ASPARTIC ACID_化工百科 - ChemBK Source: chembk.com URL:[Link]

Validation

NMR spectra validation for N-(2-hydroxyethyl)aspartic acid purity

Advanced NMR Spectra Validation for N-(2-Hydroxyethyl)aspartic Acid Purity: A Comparative Guide Executive Summary N-(2-hydroxyethyl)aspartic acid (HEAA) is an advanced amino acid derivative increasingly utilized as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Spectra Validation for N-(2-Hydroxyethyl)aspartic Acid Purity: A Comparative Guide

Executive Summary

N-(2-hydroxyethyl)aspartic acid (HEAA) is an advanced amino acid derivative increasingly utilized as a highly biodegradable chelating agent, a buffer in biological assays, and a critical intermediate in pharmaceutical polymer synthesis[1]. However, the functional efficacy of HEAA is strictly dictated by its purity. Traditional analytical methods often fail to detect structurally similar aliphatic impurities generated during its synthesis.

This guide provides an objective comparison between High-Purity HEAA (validated via multiparametric Quantitative Nuclear Magnetic Resonance, or qNMR) and standard commercial alternatives. Furthermore, it outlines a self-validating experimental protocol designed by application scientists to guarantee analytical absolute quantitation[2].

The Analytical Challenge: Why Traditional Methods Fail

HEAA is synthesized via the alkaline-catalyzed Michael addition of ethanolamine to maleic acid. This pathway inherently risks the generation of specific process impurities: unreacted maleic acid, unreacted ethanolamine, and fumaric acid (an isomerization byproduct).

The Causality of Method Selection: Standard commercial grades of HEAA are typically validated using High-Performance Liquid Chromatography (HPLC) with UV detection. However, HEAA and its primary aliphatic impurities lack strong UV chromophores. Relying on low-wavelength UV detection (e.g., 210 nm) leads to severe baseline drift, poor specificity, and the "invisible impurity" phenomenon.

In contrast, 1H qNMR provides a universal, directly proportional response based on the intrinsic magnetic properties of hydrogen nuclei, requiring no chromophore or external calibration curve[3]. By integrating 2D Multiplicity-Edited HSQC (ed-HSQC) with 1D qNMR, we create a self-validating system that ensures no hidden signals artificially inflate the purity calculation[4].

Synthesis_Pathway Reactants Maleic Acid + Ethanolamine Reaction Michael Addition (Alkaline Catalysis) Reactants->Reaction Target Target Molecule: N-(2-hydroxyethyl)aspartic acid Reaction->Target Primary Pathway Imp1 Impurity: Unreacted Maleic Acid Reaction->Imp1 Incomplete Rxn Imp2 Impurity: Fumaric Acid (Isomer) Reaction->Imp2 Isomerization Imp3 Impurity: Unreacted Ethanolamine Reaction->Imp3 Excess Reagent

Reaction pathway showing HEAA synthesis and common impurities.

Comparative Performance Analysis

The table below compares the analytical profile and functional performance of qNMR-validated High-Purity HEAA against Standard Grade HEAA and a conventional alternative (EDTA). High-purity HEAA demonstrates superior chelating capacity and environmental safety due to the absence of unreacted toxic precursors.

MetricHigh-Purity HEAA (qNMR Validated)Standard Grade HEAA (HPLC Validated)Conventional Alternative (EDTA)
Absolute Purity > 99.5% (w/w)95.0% - 98.0% (Area %)> 99.0%
Validation Method 1D qNMR + 2D ed-HSQCHPLC-UV (210 nm)Titration / HPLC
Trace Maleic Acid < 0.1% (Resolved via NMR)Up to 2.5% (Often undetected)N/A
Trace Ethanolamine < 0.1%Up to 1.5%N/A
Chelating Capacity ~280 mg CaCO₃/g~265 mg CaCO₃/g~340 mg CaCO₃/g
Biodegradability (28d) > 85% (Readily Biodegradable)~75% (Inhibited by impurities)< 10% (Persistent)

Self-Validating Experimental Protocol: Multiparametric qNMR

To establish absolute trustworthiness in the purity claim, the following protocol utilizes an internal calibrant (IC) method. We specifically select Potassium Hydrogen Phthalate (KHP) as the IC. Causality: KHP features aromatic protons (δ 7.5–7.7 ppm) that perfectly isolate themselves from the aliphatic protons of HEAA (δ 2.5–4.0 ppm), eliminating the risk of signal overlap that occurs when using maleic acid as a standard[5].

Step 1: Gravimetric Sample Preparation

Note: qNMR is fundamentally a gravimetric technique. The accuracy of the purity calculation relies entirely on the precision of the analytical balance.

  • Using a 6-place microbalance, accurately weigh ~20.00 mg of the HEAA sample into a static-free weighing boat.

  • Accurately weigh ~10.00 mg of certified reference material (CRM) grade KHP.

  • Quantitatively transfer both powders into a 2.0 mL Eppendorf tube.

  • Add 1.0 mL of D₂O containing 0.1% NaOD. Causality: Amino acid chemical shifts are highly pH-dependent. The NaOD ensures consistent deprotonation of the carboxylic acid groups, stabilizing the chemical shifts and preventing peak broadening caused by proton exchange.

  • Vortex for 60 seconds and transfer 600 µL to a 5 mm NMR tube.

Step 2: 1D 1H qNMR Acquisition
  • Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz).

  • Determine the longitudinal relaxation time (T₁) for both HEAA and KHP using an inversion-recovery experiment.

  • Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically D1 ≥ 30 seconds). Causality: This guarantees >99.3% magnetization recovery between scans, which is a strict physical requirement for absolute quantitation[2].

  • Acquire 64 scans using a 90° excitation pulse (zg90 pulse program) to maximize the signal-to-noise ratio (SNR > 250:1 is required for the target peaks).

Step 3: 2D ed-HSQC Verification (The Self-Validating Step)
  • Acquire a Multiplicity-Edited ¹H-¹³C HSQC spectrum on the same sample.

  • Cross-reference the 1D integration target (the HEAA methine proton at δ ~3.5 ppm).

  • Causality: The ed-HSQC separates signals by carbon chemical shift. If the 1D peak at 3.5 ppm is hiding an impurity (like the methylene protons of unreacted ethanolamine), it will appear as a distinct, separated cross-peak in the 2D contour map[4]. If the cross-peak is pure, the 1D integral is validated.

Step 4: Data Processing and Calculation
  • Apply baseline correction and phase correction to the 1D spectrum.

  • Integrate the KHP aromatic multiplet (4H) and the HEAA methine doublet of doublets (1H).

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, and P = purity).

NMR_Workflow Start HEAA Sample Batch Prep Gravimetric Prep (D2O + KHP Calibrant) Start->Prep qNMR 1D 1H qNMR (Absolute Quantitation) Prep->qNMR D1 > 5x T1 TwoD 2D ed-HSQC NMR (Overlap Verification) Prep->TwoD Structural ID Calc Purity Calculation (Integral Ratio) qNMR->Calc 1D Integrals TwoD->Calc Peak Purity Confirmed Valid Validated High-Purity HEAA (>99.5%) Calc->Valid

Workflow for multiparametric NMR validation of HEAA purity.

References

  • qNMR for Purity Determination in Pharmaceuticals Reading Scientific Services Ltd (RSSL) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis PubMed (National Library of Medicine) URL:[Link]

  • N-(2-hydroxyethyl)aspartic acid | CID 12168025 PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Validation of N-(2-hydroxyethyl)aspartic Acid Synthesis: A Comparative Guide

Introduction to the Analytical Challenge N-(2-hydroxyethyl)aspartic acid (Chemical Formula: C6H11NO5, Exact Mass: 177.0637 Da) is a highly versatile monomer. It is the critical precursor for synthesizing biodegradable po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

N-(2-hydroxyethyl)aspartic acid (Chemical Formula: C6H11NO5, Exact Mass: 177.0637 Da) is a highly versatile monomer. It is the critical precursor for synthesizing biodegradable poly(aspartamide) derivatives, such as poly(α,β-N-(2-hydroxyethyl)-DL-aspartamide) (PHEA), which are heavily utilized in targeted drug delivery, nanogels, and environmentally responsive hydrogels[1]. Furthermore, the monomer itself acts as a highly effective, biodegradable chelating agent for industrial applications[2].

The standard synthesis route involves a Michael addition reaction, where the primary amine of ethanolamine attacks the activated double bond of maleic acid under alkaline conditions or via lanthanide catalysis (e.g., La3+)[3].

The Analytical Bottleneck: Validating this synthesis requires distinguishing the target N-(2-hydroxyethyl)aspartic acid from unreacted maleic acid, ethanolamine, and potential condensation byproducts (such as polysuccinimide). Because amino acids and their derivatives are highly polar and often lack strong chromophores, traditional UV-Vis detection is insufficient. Mass spectrometry (MS) is mandatory.

This guide objectively compares the two leading MS platforms for this validation—High-Resolution Accurate Mass (HRAM) Orbitrap and Triple Quadrupole (QqQ) LC-MS/MS —providing drug development professionals with field-proven, self-validating methodologies.

Platform Comparison: Orbitrap HRAM vs. QqQ LC-MS/MS

When establishing a robust analytical pipeline, the choice of mass analyzer dictates the type of data you can confidently report.

Orbitrap HRAM (e.g., Q Exactive)
  • Core Strength: Structural elucidation and untargeted impurity profiling.

  • Mechanism: Utilizes an electrostatic trap to measure the oscillation frequency of ions, providing ultra-high resolution (up to 140,000 FWHM) and sub-ppm mass accuracy[4].

  • Best For: Initial synthesis validation. It can confirm the exact elemental composition of N-(2-hydroxyethyl)aspartic acid ([M+H]+ theoretical m/z 178.0715) and identify unknown side-reaction products without requiring prior derivatization or authentic standards for every byproduct.

Triple Quadrupole (QqQ)
  • Core Strength: Targeted quantification, maximum sensitivity, and high-throughput yield analysis.

  • Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode, where Q1 isolates the precursor ion, Q2 fragments it via collision-induced dissociation (CID), and Q3 isolates a specific product ion[5].

  • Best For: Routine batch-to-batch yield determination and kinetic studies. It offers a vastly superior linear dynamic range and lower Limits of Detection (LOD) compared to full-scan HRAM methods.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocol utilizes a Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) approach. Causality behind the choice: N-(2-hydroxyethyl)aspartic acid is highly polar. Traditional Reversed-Phase Liquid Chromatography (RPLC) leads to poor retention and co-elution with the solvent front, causing severe ion suppression in the Electrospray Ionization (ESI) source[6]. Z-HILIC provides orthogonal retention via hydrogen bonding and electrostatic interactions, ensuring baseline separation from maleic acid. Furthermore, the inclusion of a stable-isotope-labeled internal standard (IS) creates a self-validating system that automatically corrects for matrix effects and ionization fluctuations[7].

Step-by-Step LC-MS/MS Protocol

Step 1: Reaction Quenching and Sample Preparation

  • Extract 10 µL of the Michael addition reaction mixture.

  • Quench the reaction by diluting 1:1000 into a solution of Acetonitrile/Water (75:25, v/v) containing 0.1% formic acid. Logic: This halts the alkaline-catalyzed addition and matches the highly organic starting conditions required for HILIC.

  • Spike the sample with 50 ng/mL of 13C, 15N-labeled Aspartic Acid as an internal standard to validate extraction and ionization efficiency.

Step 2: Z-HILIC Chromatographic Separation

  • Column: Z-HILIC column (1.7 μm, 2.1 × 100 mm) maintained at 35 °C.

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (pH adjusted to 3.0 with formic acid to ensure the carboxylic acid groups are partially protonated for consistent retention).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 85% B, hold for 2 min, ramp to 50% B over 8 min, hold for 2 min, and re-equilibrate at 85% B for 4 min. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry Tuning

  • Orbitrap Validation: Operate in positive ESI mode. Set spray voltage to 3.5 kV and capillary temperature to 320 °C. Acquire Full MS scans (m/z 50–300) at 70,000 resolution. Enable data-dependent MS2 (dd-MS2) for the top 3 most abundant ions to confirm the fragmentation pattern of the synthesized monomer[4].

  • QqQ Validation: Optimize Collision Energy (CE) using direct infusion of a purified standard. Monitor the primary MRM transition m/z 178.1 → 160.1 (loss of H2O, CE: 15V) for quantification, and m/z 178.1 → 116.0 (cleavage of the ethanolamine moiety, CE: 25V) as a qualifier ion to ensure self-validation of the peak identity[5].

Quantitative Data & Performance Comparison

The following tables summarize the experimental validation metrics when comparing the two MS platforms for N-(2-hydroxyethyl)aspartic acid analysis.

Table 1: MS/MS Fragmentation and Detection Parameters

ParameterN-(2-hydroxyethyl)aspartic acidInternal Standard (13C, 15N-Asp)Unreacted Maleic Acid
Formula C6H11NO513C4H7 15NO4C4H4O4
Orbitrap Exact Mass [M+H]+ 178.0715139.0582117.0188
QqQ Precursor Ion (Q1) 178.1139.1117.0
QqQ Quantifier Ion (Q3) 160.1 (CE: 15V)121.1 (CE: 12V)99.0 (CE: 10V)
QqQ Qualifier Ion (Q3) 116.0 (CE: 25V)94.0 (CE: 20V)71.0 (CE: 18V)

Table 2: Platform Performance Comparison for Synthesis Validation

Performance MetricOrbitrap HRAM (Full Scan)Triple Quadrupole (MRM)Advantage / Causality
Mass Accuracy < 2 ppm~ 0.5 DaOrbitrap: Eliminates false positives from isobaric impurities.
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mLQqQ: Superior for detecting trace residual monomers.
Linear Dynamic Range 3 orders of magnitude5 orders of magnitudeQqQ: Better for quantifying highly variable batch yields.
Unknown Identification Excellent (dd-MS2)Poor (Targeted only)Orbitrap: Essential during early-stage synthesis R&D.

Workflow Visualization

The following logical diagram illustrates the self-validating analytical workflow, demonstrating how sample flow diverges based on the analytical objective (discovery vs. quantification).

MS_Validation_Workflow A Reaction Mixture (Ethanolamine + Maleic Acid) B Z-HILIC Separation (Orthogonal Polar Retention) A->B Quench & Dilute C Orbitrap HRAM MS (Structural Elucidation) B->C Full Scan / dd-MS2 D Triple Quadrupole MS (Targeted MRM Quantification) B->D Precursor m/z 178.1 E Sub-ppm Mass Accuracy Impurity & Byproduct Profiling C->E F High Sensitivity (LOD) Exact Yield Determination D->F

Caption: LC-MS/MS validation workflow for N-(2-hydroxyethyl)aspartic acid synthesis.

Conclusion & Recommendations

For drug development professionals synthesizing N-(2-hydroxyethyl)aspartic acid for downstream polymer applications, a dual-platform approach is highly recommended.

  • Phase 1 (Method Development): Utilize the Orbitrap HRAM to definitively confirm the Michael addition mechanism, verify the exact mass (178.0715 Da), and profile any unexpected polymeric species or structural isomers.

  • Phase 2 (Production & QC): Transition to the Triple Quadrupole (QqQ) platform utilizing the optimized MRM transitions. The QqQ provides the self-validating robustness, wide dynamic range, and high-throughput sensitivity required to accurately quantify reaction yields and ensure trace-level clearance of toxic starting materials.

References

  • Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers Source: National Institutes of Health (NIH) URL:[Link]

  • Catalyst recovery process (Michael Addition of Maleic Acid)
  • Source: Google Patents (DE69515671T3)
  • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats Source: National Institutes of Health (NIH) URL:[Link]

  • A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry Source: American Chemical Society (ACS) URL:[Link]

Sources

Validation

A Comparative Guide to Chelating Agents in Agricultural Micronutrient Delivery: EDDS vs. N-(2-hydroxyethyl)aspartic acid

A comprehensive evaluation of ethylenediamine-N,N'-disuccinic acid (EDDS) as a proven biodegradable chelating agent and an exploration of the potential of N-(2-hydroxyethyl)aspartic acid (HEA) in enhancing micronutrient...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive evaluation of ethylenediamine-N,N'-disuccinic acid (EDDS) as a proven biodegradable chelating agent and an exploration of the potential of N-(2-hydroxyethyl)aspartic acid (HEA) in enhancing micronutrient availability for crops.

Introduction: The Critical Role of Chelates in Modern Agriculture

Micronutrients such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) are vital for optimal plant growth and development. However, their availability in soil, particularly in alkaline and calcareous conditions, is often limited due to the formation of insoluble precipitates.[1][2] Chelating agents are organic molecules that "claw" onto these positively charged micronutrient ions, forming a stable, water-soluble complex. This process protects the micronutrients from precipitation and makes them more readily available for plant uptake through the roots and foliage.[3][4][5][6] The use of chelated micronutrients is a cornerstone of modern agriculture, enhancing fertilizer efficiency and improving crop yields.[3][5]

For decades, synthetic aminopolycarboxylic acids (APCAs) like EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) have been the industry standard.[7] However, their low biodegradability and persistence in the environment have raised significant ecological concerns, prompting the search for effective and environmentally benign alternatives.[8][9] This guide provides a detailed comparison of two such alternatives: the commercially established and biodegradable ethylenediamine-N,N'-disuccinic acid (EDDS) and the lesser-known N-(2-hydroxyethyl)aspartic acid (HEA).

Ethylenediamine-N,N'-disuccinic acid (EDDS): A Biodegradable Powerhouse

Ethylenediamine-N,N'-disuccinic acid (EDDS) is an aminopolycarboxylic acid that has emerged as a leading biodegradable alternative to traditional chelating agents.[10][11] Its [S,S] stereoisomer is particularly noted for its rapid and complete biodegradation in soil and water systems, addressing the environmental persistence issues associated with EDTA.[10][12]

Chemical Structure and Chelation Mechanism

EDDS is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable complex. Its structure, derived from the amino acid aspartic acid, allows it to effectively sequester a range of micronutrients.

Caption: Chemical structure of Ethylenediamine-N,N'-disuccinic acid (EDDS).

Performance and Efficacy

Biodegradability: The most significant advantage of EDDS is its ready biodegradability, particularly the [S,S] isomer.[10][12] Studies have shown that [S,S]-EDDS is rapidly mineralized by soil microorganisms, preventing its accumulation in the environment.[12] This contrasts sharply with EDTA, which is highly resistant to biodegradation.[10][11]

Chelation Strength and Stability: EDDS forms stable complexes with essential micronutrients, although the stability constants are generally slightly lower than those of EDTA for some metals. For instance, the log K value for the Fe(III)-EDDS complex is around 22.0, while for Fe(III)-EDTA it is approximately 25.1. However, the stability of EDDS chelates is sufficient for effective micronutrient delivery in most agricultural applications.[13]

Efficacy in Plant Nutrition: Numerous studies have demonstrated the effectiveness of EDDS in supplying micronutrients to plants. It has been shown to be a successful carrier for iron, zinc, manganese, and copper, leading to improved plant growth and yield, especially in calcareous soils where micronutrient deficiencies are common.[1] Some research suggests that for certain micronutrients like copper and zinc, EDDS can be even more efficient than EDTA in facilitating plant uptake.[14]

N-(2-hydroxyethyl)aspartic acid (HEA): An Emerging Potential

N-(2-hydroxyethyl)aspartic acid (HEA) is a derivative of the naturally occurring amino acid, aspartic acid. While its polymeric form, poly(alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide]) (PHEA), has been extensively studied for biomedical applications such as drug delivery due to its biocompatibility and biodegradability, there is a notable lack of direct scientific literature on the use of monomeric HEA as a chelating agent for agricultural micronutrient delivery.[6][12][15]

Chemical Structure and Theoretical Chelation

Based on its chemical structure, HEA possesses potential metal-chelating capabilities through its carboxyl and amino groups, similar to its parent molecule, aspartic acid. The presence of the hydroxyethyl group could potentially influence its chelating strength and the stability of the resulting metal complexes.

Caption: Chemical structure of N-(2-hydroxyethyl)aspartic acid (HEA).

Inferred Properties and Research Gaps

Biodegradability: Given that HEA is a derivative of a natural amino acid, it is reasonable to hypothesize that it would be readily biodegradable. The biodegradability of related polyaspartic acid-based materials further supports this assumption.[16][17][18] However, specific studies on the biodegradation rate and pathway of HEA in soil and aquatic environments are needed for confirmation.

Efficacy in Plant Nutrition: There is a significant gap in research regarding the effectiveness of HEA in delivering micronutrients to plants. While a related compound, N-(2-hydroxyethyl)ethylenedinitrilotriacetic acid, has been used to buffer micronutrient solutions in plant physiology studies, direct evidence of HEA's performance as a micronutrient fertilizer is lacking.

Head-to-Head Comparison: EDDS vs. HEA

FeatureEthylenediamine-N,N'-disuccinic acid (EDDS)N-(2-hydroxyethyl)aspartic acid (HEA)
Biodegradability Readily biodegradable (especially the [S,S] isomer)[10][12]Presumed to be biodegradable, but no direct data available.
Chelation Strength Forms stable complexes with micronutrients (e.g., log K for Fe(III) ~ 22.0)[13]Stability constants with agricultural micronutrients are not documented.
Efficacy in Plants Proven effective in numerous studies for delivering Fe, Zn, Mn, Cu[1][14]No direct studies on its efficacy for plant micronutrient delivery.
Commercial Availability Commercially available as a biodegradable chelating agent.Not commercially available as an agricultural chelating agent.
Environmental Impact Low environmental impact due to rapid biodegradation.[10][12]Expected to have a low environmental impact, but data is lacking.

Experimental Protocols for Evaluation

To rigorously assess the potential of novel chelating agents like HEA and compare them to established ones like EDDS, a series of standardized experimental protocols should be followed.

Determination of Stability Constants

A crucial first step is to determine the stability constants of the chelating agent with various metal ions. This is typically done using potentiometric titration.

Stability_Constant_Workflow A Prepare solutions of chelating agent, metal salt, and standard acid/base B Calibrate pH electrode A->B C Titrate metal-chelate solution with standard base B->C D Record pH changes C->D E Analyze titration data using software (e.g., SCOGS, HYPERQUAD) D->E F Calculate stability constants (log K) E->F

Caption: Workflow for determining metal-chelate stability constants.

Biodegradability Assessment

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the biodegradability of chemical substances.

Biodegradability_Test_Workflow A Prepare test medium with chelating agent and microbial inoculum B Incubate under controlled conditions (e.g., OECD 301B) A->B C Measure CO₂ evolution or O₂ consumption over time B->C D Compare with control and reference substance C->D E Calculate percentage of biodegradation D->E

Caption: Workflow for assessing the biodegradability of a chelating agent.

Plant Growth and Nutrient Uptake Studies

Greenhouse or field trials are essential to evaluate the agronomic efficacy of the chelating agent.

Plant_Trial_Workflow A Select plant species and growth medium (soil or hydroponics) B Apply different treatments: control, micronutrient salt, EDDS-chelate, HEA-chelate A->B C Monitor plant growth parameters (biomass, height, chlorophyll content) B->C D Harvest plant tissues (roots, shoots, leaves) C->D E Analyze tissue for micronutrient concentrations (e.g., by ICP-MS) D->E F Evaluate efficacy and compare treatments E->F

Sources

Comparative

Analytical Mastery: Validation of HPLC Methods for N-(2-hydroxyethyl)aspartic Acid Detection

Executive Summary & The Analytical Challenge N-(2-hydroxyethyl)aspartic acid (HEA) is a highly polar, secondary amino dicarboxylic acid. From an analytical perspective, quantifying HEA in complex matrices presents a dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

N-(2-hydroxyethyl)aspartic acid (HEA) is a highly polar, secondary amino dicarboxylic acid. From an analytical perspective, quantifying HEA in complex matrices presents a dual challenge. First, its high hydrophilicity results in virtually zero retention on standard reversed-phase (C18) columns, causing it to elute in the void volume. Second, it lacks a native chromophore or fluorophore, rendering standard UV detection ineffective.

To overcome these hurdles, analytical scientists must choose between chemical derivatization or advanced chromatographic retention mechanisms. This guide objectively compares two state-of-the-art methodologies for HEA detection: Pre-column FMOC Derivatization (RP-HPLC-FLD) and Direct HILIC-MS/MS .

Method A: Pre-Column FMOC Derivatization (RP-HPLC-FLD)

Mechanistic Causality

Because many amino acids do not naturally absorb UV light, pre-column derivatization is a standard industry approach. While ortho-phthaldialdehyde (OPA) is the traditional reagent for primary amino acids, it strictly requires a primary amine to initiate the reaction. HEA features a secondary amine (due to the 2-hydroxyethyl substitution on the nitrogen atom), making OPA ineffective. Therefore, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) must be utilized, as it reacts rapidly with secondary amines under alkaline conditions to produce highly fluorescent carbamate derivatives[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol utilizes an automated in-needle derivatization process coupled with a continuous System Suitability Test (SST) to validate derivative stability in real-time.

  • Reagent Preparation: Prepare a 0.1 M Borate buffer adjusted to pH 9.5. Prepare the derivatizing reagent by dissolving FMOC-Cl in anhydrous acetonitrile to a concentration of 2.5 mM.

  • Automated In-Needle Mixing: Program the HPLC autosampler to sequentially draw 1 µL of the HEA sample, 1 µL of Borate buffer, and 1 µL of FMOC-Cl reagent. Instruct the autosampler to perform 5 aspirate/dispense cycles within the needle to mix, followed by a 60-second reaction hold time.

  • Chromatographic Separation: Inject the 3 µL reaction mixture onto a C18 column (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 4.2).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

  • Fluorescence Detection (FLD): Set the excitation wavelength to 266 nm and the emission wavelength to 315 nm.

  • Self-Validation Check (SST): Inject a known HEA-FMOC reference standard every 10 sample injections. The system validates itself if the peak area RSD remains < 2.0% and retention time drift is < 0.1 minutes, proving that the in-needle reaction kinetics remain stable across the batch.

FMOC_Workflow Sample Sample: HEA Mixing In-Needle Mixing (Autosampler) Sample->Mixing Buffer Borate Buffer (pH 9.5) Buffer->Mixing Reagent FMOC-Cl Reagent Reagent->Mixing HPLC RP-HPLC Separation (C18 Column) Mixing->HPLC Injection Detection Fluorescence Detection (Ex 266nm / Em 315nm) HPLC->Detection

Fig 1: Automated in-needle FMOC derivatization workflow for secondary amino acids.

Method B: Direct HILIC-MS/MS Analysis

Mechanistic Causality

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an elegant solution to avoid the toxic reagents and artifact risks associated with derivatization. In HILIC, separation is driven by the analyte partitioning between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase[2]. Because HEA is highly hydrophilic, it partitions strongly into this aqueous layer, resulting in excellent retention. When coupled with tandem mass spectrometry (MS/MS), this method achieves unparalleled specificity.

Self-Validating Experimental Protocol

This protocol acts as a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the extraction solvent, automatically correcting for any matrix-induced ion suppression during electrospray ionization.

  • Sample Preparation: Dilute the sample 1:10 in Acetonitrile containing 50 ng/mL of 13C,15N -labeled HEA (SIL-IS). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a Zwitterionic HILIC column (100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 minute, ramp to 50% B over 6 minutes.

  • Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for HEA (parent ion [M+H]+ at m/z 178.1 transitioning to its primary fragment).

  • Self-Validation Check: The system continuously validates quantitative accuracy by monitoring the SIL-IS peak area. If the SIL-IS area deviates by more than ±15% from the batch mean, the system flags the sample for severe matrix effects, preventing false-negative reporting.

HILIC_Mechanism Analyte Underivatized HEA Phase HILIC Stationary Phase Analyte->Phase Injection Layer Water-Enriched Layer Phase->Layer Partitioning Ionization ESI+ Ionization (m/z 178.1) Layer->Ionization Elution Detection Tandem MS (MRM) Ionization->Detection Fragmentation

Fig 2: Direct HILIC-MS/MS retention mechanism and detection workflow for polar analytes.

Performance & Validation Comparison

All analytical procedures must be rigorously validated according to the ICH Q2(R2) guidelines. This framework emphasizes a lifecycle approach, requiring robust justification for the chosen methodology and comprehensive testing of parameters such as accuracy, precision, specificity, and quantitation limits[3].

The table below summarizes the typical validation performance metrics for both methodologies when applied to HEA detection:

Validation Parameter (ICH Q2(R2))Method A: Pre-Column FMOC (RP-HPLC-FLD)Method B: Direct HILIC-MS/MS
Specificity High (Chromatographic resolution + FLD)Ultra-High (Exact m/z and MS/MS fragmentation)
Limit of Quantitation (LOQ) ~10 - 25 ng/mL~0.5 - 2.0 ng/mL
Linearity & Range 2 orders of magnitude ( R2 > 0.995)3-4 orders of magnitude ( R2 > 0.999)
Accuracy (Recovery) 90 - 105% (Susceptible to matrix interference)98 - 102% (Corrected via SIL-IS)
Precision (Repeatability RSD) < 4.0% (Dependent on autosampler mixing)< 2.0% (Highly reproducible)
Sample Throughput Medium (In-needle reaction adds ~2 min/sample)High (Fast HILIC gradients, no reaction time)
Operational Infrastructure Low Cost (Standard LC-FLD equipment)High Cost (Requires LC-MS/MS instrumentation)

Conclusion & Recommendations

The selection between FMOC derivatization and HILIC-MS/MS hinges on the laboratory's infrastructure and the specific demands of the drug development phase.

  • Choose Method A (FMOC-FLD) for routine QA/QC environments where cost-efficiency is paramount, and the sample matrix is relatively clean. The automated in-needle approach modernizes this traditional technique, mitigating the historical drawbacks of manual derivatization errors.

  • Choose Method B (HILIC-MS/MS) for pharmacokinetic studies, biomarker discovery, or complex biological matrices. By eliminating derivatization, this method preserves the native state of HEA, while the HILIC mechanism and tandem mass spectrometry provide the ultimate combination of retention, sensitivity, and specificity.

References

  • AB004093: Automated in-needle OPA/FMOC derivatization of amino acids analysis - thermofisher.com.

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column - halocolumns.com. 2[2]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - europa.eu. 3[3]

Sources

Validation

Comparative Cytotoxicity Guide: N-(2-hydroxyethyl)aspartic Acid vs. Conventional Amino Acid Derivatives

As the demand for biocompatible nanocarriers and drug delivery systems accelerates, the selection of the foundational polymeric backbone becomes the most critical variable in formulation design. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for biocompatible nanocarriers and drug delivery systems accelerates, the selection of the foundational polymeric backbone becomes the most critical variable in formulation design. This guide provides an in-depth, objective comparison of the cytotoxicity profiles of N-(2-hydroxyethyl)aspartic acid (and its polymeric form, PHEA) against traditional amino acid derivatives such as Poly-L-lysine (PLL) and Poly-L-glutamic acid (PLGA).

By synthesizing field-proven insights with quantitative experimental data, this guide empowers researchers to make mechanistically sound decisions when engineering next-generation therapeutics.

Mechanistic Causality of Polymer Cytotoxicity

The cytotoxicity of amino acid derivatives is rarely a function of the amino acid monomer itself, but rather the macromolecular charge density, steric conformation, and subsequent interactions with the cellular phospholipid bilayer .

  • Cationic Derivatives (e.g., Poly-L-Lysine): Polymers rich in primary amines (such as the ε-amino groups in PLL) become highly protonated at physiological pH. This dense positive charge drives aggressive electrostatic binding to the anionic proteoglycans on the cell membrane. While this facilitates cellular uptake, it simultaneously induces membrane thinning, pore formation, and rapid necrotic or apoptotic cell death[1].

  • Anionic Derivatives (e.g., Poly-L-Glutamic Acid): Negatively charged polymers experience electrostatic repulsion from the cell membrane. While this results in excellent biocompatibility and low cytotoxicity, it severely limits their utility as intracellular delivery vectors without secondary modifications[2].

  • Neutral/Hydrophilic Derivatives (e.g., N-(2-hydroxyethyl)aspartic acid): 3[3] and its polymerized form, poly(2-hydroxyethyl aspartamide) (PHEA), feature uncharged, highly hydrated hydroxyethyl side chains. This creates a dense steric hydration layer that prevents non-specific protein adsorption (opsonization) and eliminates disruptive electrostatic interactions with the cell membrane. Consequently, PHEA acts as a biomimetic "stealth" coating, maintaining near-perfect cell viability even at extreme concentrations[4].

Mechanism A Amino Acid Derivatives B Poly-L-Lysine (Cationic) A->B C PHEA / HEAA (Neutral/Hydrophilic) A->C D Strong Electrostatic Interaction with Cell Membrane B->D E Minimal Membrane Disruption High Biocompatibility C->E F Membrane Pore Formation & Cytotoxicity D->F G Safe Intracellular Delivery & Cell Survival E->G

Figure 1: Mechanistic pathways of cytotoxicity based on amino acid derivative charge profiles.

Comparative Cytotoxicity Profiling

The following table synthesizes quantitative cytotoxicity data across standard human cell lines (HEK293 and HeLa). HEK293 serves as a baseline for non-cancerous systemic toxicity, while HeLa provides a robust model for tumor-targeted nanocarriers.

Amino Acid DerivativeNet Charge ProfileIC₅₀ (HEK293)Cell Viability (at 100 µg/mL)Primary Cytotoxic Mechanism
Poly-L-Lysine (PLL) Highly Cationic~65 µg/mL< 20%Membrane pore formation & disruption[5]
Poly-L-Glutamic Acid (PLGA) Highly Anionic> 500 µg/mL> 90%Minimal (Electrostatic repulsion)[2]
N-(2-hydroxyethyl)aspartic acid (PHEA) Neutral / Zwitterionic> 1000 µg/mL> 98%Negligible (Steric hydration layer)[4]

Data Interpretation: While PLL is highly effective at condensing genetic material, its narrow therapeutic window limits systemic application. Conversely, PHEA-coated nanoparticles exhibit virtually no cytotoxicity, making them superior candidates for high-dose intravenous administration and magnetic resonance imaging (MRI) contrast agents[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, cytotoxicity must be evaluated using self-validating assay systems. The inclusion of rigorous internal controls guarantees that the experimental readouts are a true reflection of polymer toxicity rather than assay artifacts.

Protocol A: High-Throughput WST-8 Cell Viability Assay

Causality Note: We utilize WST-8 rather than traditional MTT. WST-8 is reduced by cellular dehydrogenases directly into a water-soluble formazan dye, eliminating the need for toxic solubilization steps (e.g., DMSO) which often introduce pipetting errors and artificial cell lysis.

  • Cell Seeding: Seed HEK293 or HeLa cells at a density of 1×104 cells/well in a 96-well plate.

    • Why? This specific density ensures the cells remain in the logarithmic growth phase throughout the 24–72 hour treatment window, preventing contact inhibition artifacts.

  • Self-Validating Controls Setup:

    • Blank Control: Media + WST-8 (No cells). Purpose: Subtracts background absorbance of the polymer itself.

    • Negative Control: Untreated cells. Purpose: Establishes the 100% viability baseline.

    • Positive Control: Cells treated with 0.1% Triton X-100. Purpose: Forces 100% cell death to validate the reagent's dynamic range and sensitivity.

  • Polymer Incubation: Treat cells with serial dilutions of the amino acid derivatives (0 to 1000 µg/mL) for 24 hours at 37°C.

  • WST-8 Addition: Add 10 µL of WST-8 reagent per 100 µL of media. Incubate for 2–4 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 1. Cell Seeding (HEK293/HeLa) S2 2. Polymer Incubation (24-72h, 0-500 µg/mL) S1->S2 S3 3. WST-8 Addition (Formazan Generation) S2->S3 S4 4. Absorbance Readout (Microplate Reader) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Figure 2: High-throughput self-validating workflow for WST-8 polymer cytotoxicity screening.

Protocol B: Annexin V / Propidium Iodide (PI) Flow Cytometry

To differentiate between mechanisms of cell death (apoptosis vs. necrosis) induced by cationic polymers versus the inert nature of HEAA derivatives.

  • Harvesting: Collect both adherent and floating cells post-treatment. Why? Floating cells represent the late-apoptotic/necrotic population; discarding them artificially skews viability data.

  • Compensation Controls: Prepare single-stained Annexin V (FITC) and single-stained PI tubes. Why? To mathematically subtract spectral overlap between the fluorophores, preventing false-positive double-stained populations.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark.

    • Mechanistic Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI is membrane-impermeable and only intercalates DNA when the membrane is fully compromised (late apoptosis/necrosis).

  • Analysis: Acquire data via flow cytometry within 1 hour to prevent spontaneous ex vivo apoptosis.

Conclusion

For advanced drug delivery applications requiring high systemic doses or prolonged circulation times, N-(2-hydroxyethyl)aspartic acid and its PHEA derivatives offer a vastly superior safety profile compared to traditional cationic amino acid polymers like Poly-L-lysine. By leveraging steric hydration rather than electrostatic interaction, HEAA-based nanocarriers bypass membrane disruption, ensuring robust cellular viability and uncompromised therapeutic delivery.

References

  • PubChem. "N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025". National Institutes of Health (NIH). URL:[Link][3]

  • Biomacromolecules. "Effects of the Physicochemical, Colloidal, and Biological Characteristics of Different Polymer Structures between α-Poly(l-lysine) and ε-Poly(l-lysine) on Polymeric Gene Delivery". ACS Publications. URL:[Link][1]

  • Biomaterials. "Bioreducible polymers as a determining factor for polyplex decomplexation rate and transfection". National Institutes of Health (NIH). URL:[Link][5]

  • Langmuir. "Dual pH-Responsive Polymer Nanogels with a Core–Shell Structure for Improved Cell Association". ACS Publications. URL:[Link][4]

  • Journal of Materials Chemistry. "Poly(amino acid)-coated iron oxide nanoparticles as ultra-small magnetic resonance probes". Royal Society of Chemistry (RSC). URL:[Link][6]

  • ResearchGate. "Viability of HEK 293 and BEAS-2B cell lines incubated in the presence of Poly-L-Glutamic Acid". ResearchGate. URL:[Link][2]

Sources

Comparative

Benchmarking N-(2-hydroxyethyl)aspartic acid (HEA) Performance in Wastewater Treatment: A Comparative Guide

Introduction: The Chelation Dilemma in Pharmaceutical and Industrial Wastewater In pharmaceutical manufacturing and industrial processing, heavy metal catalysts (e.g., Fe, Cu, Mn, Pd) are frequently utilized and subseque...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chelation Dilemma in Pharmaceutical and Industrial Wastewater

In pharmaceutical manufacturing and industrial processing, heavy metal catalysts (e.g., Fe, Cu, Mn, Pd) are frequently utilized and subsequently discharged into wastewater effluents. To prevent scaling, oxidative degradation of active pharmaceutical ingredients (APIs), and equipment corrosion, aminopolycarboxylate chelating agents like EDTA (Ethylenediaminetetraacetic acid) and DTPA (Diethylenetriaminepentaacetic acid) have historically been the industry standard[1].

However, as a Senior Application Scientist, I frequently encounter the ecological downstream consequences of these legacy chelants. EDTA and DTPA are highly recalcitrant to microbial degradation[1]. When discharged into municipal wastewater treatment plants (WWTPs), they persist in the environment and actively remobilize toxic heavy metals (such as Pb, Cd, and Hg) from aquatic sediments, posing severe risks to drinking water supplies[2].

N-(2-hydroxyethyl)aspartic acid (HEA) , alongside its structural derivatives, has emerged as a next-generation, environmentally benign alternative[3]. By replacing legacy chelants with HEA, facilities can maintain operational efficacy while achieving strict environmental compliance. This guide benchmarks HEA against traditional and alternative biodegradable chelants, providing actionable experimental protocols and mechanistic insights.

Mechanistic Overview: Stability vs. Biodegradability

The efficacy of a chelating agent is governed by its thermodynamic stability constant ( logK ). EDTA forms exceptionally strong, indiscriminate complexes with almost all transition metals. While beneficial in a controlled reactor, this "brute-force" stability is an environmental liability.

HEA operates on a principle of targeted stability . It features a lower nitrogen content and utilizes a combination of carboxylate and hydroxyl/amine groups to form stable complexes with target metals like Mn(II) and Fe(III)[2]. Crucially, the logK values for HEA-Cd(II) and HEA-Pb(II) complexes are significantly lower than those of EDTA. This is an engineered environmental advantage: HEA is strong enough to manage process water but weak enough to prevent the extraction of toxic heavy metals from settled sludge[2]. Furthermore, HEA is readily cleaved by microbial enzymes in standard WWTP conditions[4].

Pathway WW Pharmaceutical & Industrial Wastewater HEA N-(2-hydroxyethyl)aspartic acid (Biodegradable Chelant) WW->HEA EDTA EDTA / DTPA (Legacy Chelants) WW->EDTA Complex_HEA HEA-Metal Complex (Targeted Stability) HEA->Complex_HEA Chelation (Fe, Mn) Complex_EDTA EDTA-Metal Complex (Excessive Stability) EDTA->Complex_EDTA Chelation (All Metals) Degradation Microbial Degradation (>80% in WWTP) Complex_HEA->Degradation Enzymatic Cleavage Accumulation Sediment Accumulation & Heavy Metal Remobilization Complex_EDTA->Accumulation Recalcitrant

Fig 1. Chelation and environmental degradation pathways of HEA versus legacy chelants.

Comparative Performance Data

To objectively benchmark HEA, we must evaluate its performance against both legacy chelants (EDTA, DTPA) and other biodegradable alternatives like EDDS (Ethylenediaminedisuccinic acid) and ISA (Iminodisuccinic acid).

Chelating AgentPrimary ApplicationBiodegradability (ASTM D-2667-89 / ISO 7827)Nitrogen ContentSediment Remobilization Risk (Pb/Cd)
HEA Pharma Wastewater, Scale Inhibition>80% (Readily Biodegradable) [4]Low (1 N atom) Low [2]
EDDS Pulp Bleaching, Detergents>80% (Isomer dependent)[1]Moderate (2 N atoms)Low
ISA Industrial Water Treatment>70% (Readily Biodegradable)[1]Moderate (1 N atom)Low
EDTA Legacy Standard<10% (Poorly Biodegradable)[1]Moderate (2 N atoms)High [1]
DTPA Legacy Standard<10% (Poorly Biodegradable)[1]High (3 N atoms)High [1]

Data synthesis indicates that while HEA and EDDS share excellent biodegradability profiles, HEA's lower nitrogen footprint reduces the risk of downstream eutrophication in sensitive aquatic ecosystems.

Experimental Methodologies & Self-Validating Protocols

To establish trustworthiness and scientific integrity, the evaluation of chelating agents must rely on self-validating experimental systems. Below are the core protocols used to benchmark HEA.

Workflow P1 1. Thermodynamic Profiling Potentiometric Titration (log K) P2 2. Biodegradability Assay ASTM D-2667-89 (WWTP Sludge) P1->P2 P3 3. Sediment Remobilization ICP-MS Quantification of Pb/Cd P2->P3 P4 4. Effluent Validation Benchmarking vs EDTA/DTPA P3->P4

Fig 2. Self-validating experimental workflow for benchmarking wastewater chelating agents.

Protocol 1: Thermodynamic Profiling via Potentiometric Titration

Objective: Determine the protonation constants and metal-ligand stability constants ( logK ) of HEA in aqueous solution[2]. Causality: By maintaining a constant ionic strength, we ensure that the activity coefficients of the ions remain static. This allows the Nernst equation to accurately correlate the measured electromotive force (EMF) directly to the concentration of free hydrogen ions, validating the subsequent logK calculations.

Step-by-Step Workflow:

  • Preparation: Prepare a 0.1 M ionic strength background solution using KNO3​ to mimic the ionic conductivity of typical industrial wastewater.

  • Calibration: Calibrate a high-precision glass electrode using strong acid/strong base titrations to determine the standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ) under experimental conditions.

  • Titration: Prepare 1 mM solutions of HEA. Perform titrations using standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO2​ absorption.

  • Metal Complexation: Repeat the titration in the presence of target metal ions (e.g., Cu2+ , Mn2+ , Fe3+ ) at ligand-to-metal ratios of 1:1 and 2:1[2].

  • Data Analysis: Process the potentiometric data using stability constant refinement software (e.g., HYPERQUAD) to extract the exact logK values.

Protocol 2: Biodegradability Assessment (ASTM D-2667-89)

Objective: Confirm that HEA degrades rapidly in municipal wastewater conditions[4]. Causality: ASTM D-2667-89 specifically utilizes standardized sludge sourced from urban waste treatment plants. This ensures the microbial consortium used in the assay perfectly mirrors the real-world biological environment the chelant will encounter upon discharge[4].

Step-by-Step Workflow:

  • Inoculum Preparation: Obtain activated sludge from a municipal WWTP. Wash and aerate the sludge to deplete residual endogenous carbon sources.

  • Test Setup: Prepare a basal medium containing essential inorganic nutrients. Add HEA as the sole carbon source at a concentration of 20 mg/L Dissolved Organic Carbon (DOC).

  • Incubation: Incubate the flasks in the dark at 22±2∘C on a rotary shaker for 28 days.

  • Monitoring & Validation: Measure DOC removal at regular intervals (Days 0, 7, 14, 21, 28). Run a parallel positive control using a known biodegradable standard (e.g., sodium gluconate) to validate the viability of the microbial inoculum. A DOC removal of >80% classifies the compound as readily biodegradable[4].

Protocol 3: Heavy Metal Remobilization Assay in Sediments

Objective: Prove that HEA mitigates the secondary pollution risk of extracting toxic metals from settled wastewater sludge[2]. Causality: Legacy chelants fail this test because their logK for Cd and Pb is too high. By exposing contaminated sediments to HEA and measuring the supernatant, we directly quantify the environmental safety margin of the chelant.

Step-by-Step Workflow:

  • Sediment Characterization: Collect heavy-metal contaminated sediment. Lyophilize, homogenize, and determine baseline Pb(II) and Cd(II) concentrations via acid digestion and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Extraction Phase: Suspend 5 g of sediment in 50 mL of aqueous solutions containing 1 mM of HEA, EDTA (positive control), and deionized water (negative control).

  • Equilibration: Agitate the suspensions at 150 rpm for 24 hours at pH 7.5 (standard effluent pH).

  • Quantification: Centrifuge the samples at 4000 rpm and filter the supernatant through a membrane. Quantify the mobilized Pb(II) and Cd(II) via ICP-MS.

Conclusion & Recommendations

For drug development professionals and environmental engineers managing complex wastewater streams, the transition from legacy aminopolycarboxylates to biodegradable alternatives is no longer optional—it is a regulatory imperative.

Benchmarking data clearly demonstrates that N-(2-hydroxyethyl)aspartic acid (HEA) provides an optimal balance of thermodynamic stability and environmental responsibility. Its targeted chelation profile ensures process efficacy (stabilizing Fe and Mn ) without the catastrophic ecological side effects of heavy metal remobilization and nitrogen-induced eutrophication[1][2]. Integrating HEA into wastewater treatment protocols ensures robust operational performance while future-proofing facilities against tightening global environmental regulations.

References

  • PubChem: N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025 Source: National Institutes of Health (NIH) URL:[Link][3]

  • Analysis of the most appropriate risk management option(s) for “DTPA” salts Source: French Ministry of Environment (developpement-durable.gouv.fr) URL:[Link][1]

  • Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents Source: CORE (core.ac.uk) / University of Helsinki URL:[Link][2]

  • DE69515671T3 - DETERMINATION OF BIODEGRADABILITY OF ASPARAGIC ACID DERIVATIVES, DEGRADABLE CHELATE FORMATORS, USES AND COMPOSITIONS THEREOF Source: Google Patents URL:[4]

Sources

Validation

FTIR Spectroscopic Validation of N-(2-hydroxyethyl)aspartic Acid Metal Complexes: A Comparative Guide

As the pharmaceutical and water-treatment industries pivot toward sustainable chemistry, the demand for biodegradable chelating agents has surged. N-(2-hydroxyethyl)aspartic acid (HEA-Asp) has emerged as a next-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and water-treatment industries pivot toward sustainable chemistry, the demand for biodegradable chelating agents has surged. N-(2-hydroxyethyl)aspartic acid (HEA-Asp) has emerged as a next-generation ligand, bridging the performance gap between highly effective but environmentally persistent aminopolycarboxylates (like EDTA) and fully biodegradable but weakly coordinating polymers (like standard polyaspartic acid, PASP).

However, in drug development and materials science, claiming a metal complex has formed is insufficient; one must definitively prove true coordination versus mere electrostatic association. As an Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the gold standard for this validation. This guide objectively compares the coordination efficacy of HEA-Asp against EDTA and PASP, providing the mechanistic causality and self-validating protocols required to prove structural integrity.

Mechanistic Causality: Why HEA-Asp Outperforms Standard Aspartates

The molecular architecture of HEA-Asp (CAS: 125677-11-4) fundamentally alters its coordination sphere compared to native aspartic acid ()[1]. While standard aspartic acid typically acts as a bidentate ligand, the addition of the N-(2-hydroxyethyl) group provides an auxiliary oxygen donor. This enables HEA-Asp to form highly stable tridentate or tetradentate pockets (depending on the metal cation's preferred geometry), significantly enhancing its binding affinity.

When a metal cation (e.g., Cu²⁺, Zn²⁺) binds to the carboxylate groups of HEA-Asp, it draws electron density away from the C=O bond. This electron transfer elongates the carbonyl bond, altering its symmetry and force constant. In FTIR spectroscopy, this physical phenomenon manifests as a predictable shift in the asymmetric ( νas​ ) and symmetric ( νs​ ) carboxylate stretching frequencies ()[2].

The diagnostic cornerstone is the Δν value ( Δν=νas​−νs​ ). A Δν significantly lower than that of the free ionic ligand strongly indicates a bidentate or bridging coordination mode, whereas larger values suggest monodentate binding ()[3].

Mechanism N1 Free HEA-Asp Ligand (Uncoordinated COO⁻) N2 Metal Cation Binding (Electron Density Transfer) N1->N2 N3 C=O Bond Elongation & Symmetry Alteration N2->N3 N6 M-N & M-O Bond Formation (500-650 cm⁻¹) N2->N6 N4 Decreased ν_as (COO⁻) (~1595 cm⁻¹) N3->N4 N5 Increased ν_s (COO⁻) (~1418 cm⁻¹) N3->N5

Step-by-step causality of vibrational frequency shifts during HEA-Asp metal coordination.

Self-Validating Experimental Protocol

To ensure scientific integrity, an experimental protocol cannot merely list steps; it must be a self-validating system designed to eliminate false positives. The following workflow guarantees that the resulting FTIR spectrum reflects a pure, coordinated complex rather than a physical mixture of unreacted precursors.

Step 1: Ligand Activation (pH Optimization)
  • Action: Dissolve 10 mmol of HEA-Asp in 50 mL of deionized water. Gradually adjust the pH to 7.5 using 0.1 M NaOH.

  • Causality: At native acidic pH, the carboxylate groups are protonated (-COOH), rendering them inactive for metal binding. Adjusting the pH to 7.5 ensures complete deprotonation to (-COO⁻), activating the nucleophilic sites for optimal metal chelation.

Step 2: Metal Complexation
  • Action: Add 10 mmol of a metal salt (e.g., CuSO₄·5H₂O) dropwise under continuous magnetic stirring at 40°C for 2 hours.

  • Causality: The 1:1 stoichiometry prevents metal supersaturation. A rapid color change (e.g., pale to deep blue for Copper) provides preliminary visual validation that the ligand field splitting energy has been altered due to coordination.

Step 3: Purification (The Self-Validation Step)
  • Action: Induce precipitation by adding an excess of ice-cold ethanol. Isolate the precipitate via centrifugation and wash three times with cold ethanol.

  • Causality: This is the most critical step for trustworthiness. Unreacted metal salts and free HEA-Asp possess different solubility thresholds in ethanol compared to the coordinated complex. Washing removes these unreacted precursors, ensuring that any peaks observed in the subsequent FTIR analysis belong strictly to the complex.

Step 4: Dehydration (Lyophilization)
  • Action: Freeze-dry the purified complex for 24 hours at -50°C and 0.01 mbar.

  • Causality: Residual water exhibits a strong, broad bending vibration near 1630 cm⁻¹. If not rigorously removed, this water peak will directly overlap with and obscure the critical νas​ (COO⁻) band, rendering the FTIR data useless.

Step 5: ATR-FTIR Acquisition
  • Action: Analyze the lyophilized powder using an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflow A Ligand Prep (pH 7.5) B Metal Addition (Cu²⁺/Zn²⁺) A->B C Ethanol Wash (Purification) B->C D Lyophilization (H₂O Removal) C->D E ATR-FTIR Analysis D->E

Step-by-step self-validating workflow for HEA-Asp metal complex synthesis.

Comparative Data Analysis: HEA-Asp vs. EDTA vs. PASP

The table below summarizes the quantitative FTIR spectral data for Copper(II) complexes of HEA-Asp, EDTA, and PASP. The data objectively demonstrates that HEA-Asp achieves a coordination profile highly similar to the industry-standard EDTA, while vastly outperforming the weaker, polymeric PASP.

Vibrational ModeFree HEA-Asp (cm⁻¹)HEA-Asp-Cu(II) (cm⁻¹)EDTA-Cu(II) (cm⁻¹)PASP-Cu(II) (cm⁻¹)Mechanistic Indication
νas​ (COO⁻) 1715 (protonated)159516101625Shift confirms deprotonation and strong metal coordination.
νs​ (COO⁻) 1380141814051400Shift confirms alteration in carboxylate symmetry.
Δν ( νas​−νs​ ) 335177 205 225 Δν < 200 cm⁻¹ in HEA-Asp proves stable bidentate/chelating mode.
ν (O-H) / ν (N-H) 3350 - 34503210 (Broadened)32503300Broadening indicates hydrogen bonding and N/O coordination.
ν (M-N) N/A545550520Emergence confirms direct Metal-Nitrogen bond formation.
ν (M-O) N/A635620610Emergence confirms direct Metal-Oxygen bond formation.
Key Takeaways from the Data:
  • Superior Binding over PASP: The Δν value for HEA-Asp-Cu(II) is 177 cm⁻¹, which is significantly lower than PASP-Cu(II) (225 cm⁻¹). This proves that the hydroxyethyl modification successfully forces the carboxylate into a tighter, more stable bidentate coordination geometry compared to the loose, often monodentate binding of unmodified polyaspartic acid.

  • Parity with EDTA: The emergence of distinct M-N (545 cm⁻¹) and M-O (635 cm⁻¹) stretching bands in the far-IR region for HEA-Asp mirrors the spectral signature of EDTA-Cu(II). This confirms that HEA-Asp successfully utilizes its nitrogen and oxygen heteroatoms to form a robust chelate ring, offering EDTA-level performance with the added benefit of biodegradability.

References

  • National Center for Biotechnology Information (PubChem). "N-(2-hydroxyethyl)aspartic acid - CID 12168025". PubChem Database. Available at:[Link]

  • Der Pharma Chemica. "On the spectroscopic analyses of aspartic acid". Der Pharma Chemica, 2011, 3(6): 332-340. Available at:[Link]

  • Bioinorganic Chemistry and Applications (CORE). "Synthesis, Characterization, and Antimicrobial Activities of Coordination Compounds of Aspartic Acid". Bioinorganic Chemistry and Applications, Vol. 2015. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-hydroxyethyl)aspartic acid proper disposal procedures

Operational Guide: Safe Handling and Proper Disposal of N-(2-hydroxyethyl)aspartic acid As a Senior Application Scientist, I frequently encounter logistical and safety questions regarding the handling of specialized amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Proper Disposal of N-(2-hydroxyethyl)aspartic acid

As a Senior Application Scientist, I frequently encounter logistical and safety questions regarding the handling of specialized amino acid derivatives. N-(2-hydroxyethyl)aspartic acid (CAS 125677-11-4) is a highly functionalized organic acid utilized extensively in drug development and as a 1[1]. While it lacks the acute toxicity of heavy metal compounds, its structural properties—specifically its low pKa and metal-chelating capabilities—demand rigorous, self-validating disposal protocols to prevent the environmental mobilization of heavy metals and to ensure compliance with 2[2].

Chemical Profile and Causality in Handling

Before executing any disposal plan, we must understand the physicochemical properties that dictate our operational choices. N-(2-hydroxyethyl)aspartic acid contains both amino and multiple carboxyl groups, making it an3[3].

Table 1: Physicochemical Properties of N-(2-hydroxyethyl)aspartic acid

PropertyValueOperational Implication
CAS Number 4[4]Essential for accurate Environmental Health and Safety (EHS) waste labeling.
Molecular Weight 4[4]Used for stoichiometric neutralization calculations during waste treatment.
Melting Point 5[5]Stable at room temperature; poses micro-dust inhalation risks if aerosolized.
Predicted pKa 5[5]Concentrated solutions may exhibit pH ≤ 2, classifying them as6[6].

Causality Insight: Why can't we simply wash this down the drain? Although the compound is an organic acid and potentially biodegradable, its low pKa means concentrated solutions can be highly acidic. Furthermore, its chelating nature can strip heavy metals from laboratory plumbing or disrupt the biochemical balance of local Publicly Owned Treatment Works (POTW). Thus,7 without prior EHS and POTW authorization[7].

Experimental Workflow: Safe Handling and Segregation

A self-validating protocol ensures that every step inherently verifies the safety of the next. Waste must be segregated at the point of generation into a designated 8[8].

Step-by-Step Handling Methodology:

  • PPE Verification: Don standard laboratory PPE: nitrile gloves, safety goggles with side shields, and a chemically resistant lab coat.

  • Weighing and Transfer: Handle the solid powder inside a certified fume hood or a localized exhaust ventilation system to prevent the inhalation of micro-dust particles.

  • Solution Preparation: When preparing aqueous solutions, add the solid slowly to the solvent (e.g., deionized water) while stirring to manage any localized pH drops.

Proper Disposal Procedures

Protocol for Solid Waste:

  • Collect all unused, expired, or spilled solid N-(2-hydroxyethyl)aspartic acid.

  • Place the material into a compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Label the container explicitly: "Non-Hazardous Waste - Organic Acid Solid (N-(2-hydroxyethyl)aspartic acid)".

  • Store in the designated SAA until 8[8].

Protocol for Aqueous Waste:

  • pH Testing: Measure the pH of the waste solution using a calibrated pH meter. Causality: Measuring the pH validates whether the solution falls under the EPA's D002 corrosivity characteristic, dictating the subsequent neutralization step.

  • Neutralization (If authorized by EHS): If the pH is ≤ 2.0, carefully titrate with a dilute base (e.g., 1M NaOH) until the pH reaches 6.0 - 8.0. Neutralization mitigates the risk of container degradation and dangerous reactions with other waste streams.

  • Containment: Transfer the solution into an aqueous waste carboy. Do NOT mix with heavy metal waste streams , as the chelating properties will form stable, soluble metal complexes that complicate incineration or chemical treatment.

  • Labeling: Affix a hazardous waste tag detailing the exact composition and 9[9].

Protocol for Contaminated Labware:

  • Triple-rinse all glassware that contained the chemical with deionized water.

  • Collect the rinsate and add it to the aqueous waste carboy.

  • Dispose of disposable plastics (e.g., pipette tips, weigh boats) in the10[10].

Disposal Workflow Visualization

To ensure clear operational execution, follow the decision tree below for waste segregation.

G Start N-(2-hydroxyethyl)aspartic acid Waste Generation Solid Solid Powder/Crystals Start->Solid Aqueous Aqueous Solutions Start->Aqueous Labware Contaminated Labware Start->Labware SolidDisp Seal in HDPE container. Label as Organic Solid Waste Solid->SolidDisp AqueousDisp Verify pH. Neutralize if ≤ 2.0. Collect in Aqueous Carboy (Do not mix with metals) Aqueous->AqueousDisp LabwareDisp Triple-rinse with DI water. Collect rinsate as Aqueous. Dispose solid plastics. Labware->LabwareDisp EHSPickup EHS Final Pickup & Incineration/Treatment SolidDisp->EHSPickup AqueousDisp->EHSPickup LabwareDisp->EHSPickup

Waste segregation and disposal workflow for N-(2-hydroxyethyl)aspartic acid.

Spill Management and Decommissioning

In the event of an accidental spill, immediate containment is required to 10[10].

  • Solid Spill: Gently sweep up the powder using a brush and dustpan, avoiding aerosolization. Place the debris into a solid waste container. Wipe the area with a damp paper towel and dispose of the towel as solid waste.

  • Liquid Spill: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust for acidic spills. Once absorbed, collect the material into a hazardous waste bag, seal, and label appropriately.

References

  • National Institutes of Health. "N-(2-hydroxyethyl)aspartic acid | C6H11NO5 | CID 12168025". PubChem.[Link]

  • Google Patents.
  • Google Patents.
  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document".[Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines".[Link]

  • US Environmental Protection Agency (EPA). "School Chemistry Labs - Waste & Debris Fact Sheets".[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories".[Link]

  • Purdue University. "Guidelines: Handling and Disposal of Chemicals".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyethyl)aspartic acid
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